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  • Product: 2-Chloro-6-(2-methylpropoxy)pyrazine
  • CAS: 1016508-48-7

Core Science & Biosynthesis

Foundational

2-Chloro-6-(2-methylpropoxy)pyrazine: Synthesis, Characterization, and Mechanistic Insights

Executive Summary 2-Chloro-6-(2-methylpropoxy)pyrazine (also known as 2-chloro-6-isobutoxypyrazine) is a highly versatile, mono-halogenated heterocyclic building block extensively utilized in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-6-(2-methylpropoxy)pyrazine (also known as 2-chloro-6-isobutoxypyrazine) is a highly versatile, mono-halogenated heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. Featuring a highly electron-deficient pyrazine core substituted with a sterically demanding, lipophilic isobutoxy group, this intermediate is a critical precursor in the synthesis of advanced therapeutics, most notably Pim kinase inhibitors[1].

This technical guide provides an authoritative, step-by-step methodology for the synthesis of 2-chloro-6-(2-methylpropoxy)pyrazine via Nucleophilic Aromatic Substitution (SNAr). By detailing the mechanistic causality behind reagent selection, self-validating experimental controls, and downstream functionalization pathways, this whitepaper serves as a comprehensive reference for researchers and process chemists.

Physicochemical Identity & Structural Rationale

The pyrazine ring is characterized by two symmetrically opposed nitrogen atoms that exert strong inductive and mesomeric electron-withdrawing effects. This electronic environment severely depletes the electron density at the 2- and 6-positions, making them highly susceptible to nucleophilic attack[2].

Table 1: Physicochemical Properties of 2-Chloro-6-(2-methylpropoxy)pyrazine

PropertyValue / Description
IUPAC Name 2-Chloro-6-(2-methylpropoxy)pyrazine
Common Synonym 2-Chloro-6-isobutoxypyrazine
CAS Registry Number 1016508-48-7
Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
Monoisotopic Mass 186.0560 Da
Appearance Colorless to pale yellow oil
Target Application Kinase inhibitor scaffold (e.g., Pim-1/2/3)[1]

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis of 2-chloro-6-(2-methylpropoxy)pyrazine relies on the SNAr reaction between commercially available 2,6-dichloropyrazine and sodium isobutoxide.

Causality of Experimental Design:

  • Base Selection (NaH): Sodium hydride is employed to irreversibly deprotonate isobutanol. Unlike hydroxide bases (NaOH/KOH), which can act as competing nucleophiles and yield 2-chloro-6-hydroxypyrazine byproducts, NaH ensures the exclusive formation of the isobutoxide nucleophile while evolving hydrogen gas as a traceless byproduct.

  • Chemoselectivity and Temperature Control: The first chloride leaving group is highly reactive. However, once the isobutoxy group is installed, its electron-donating nature (via resonance from the oxygen lone pairs) partially deactivates the pyrazine ring. By strictly maintaining the reaction temperature at 0 °C to room temperature, the activation energy required for a second SNAr event is not reached, thereby preventing the formation of 2,6-diisobutoxypyrazine.

SNAr_Workflow Node1 2,6-Dichloropyrazine + Isobutanol Node2 Deprotonation (NaH, THF, 0°C) Generation of Isobutoxide Node1->Node2 Node3 Meisenheimer Complex (Intermediate) Node2->Node3 Nucleophilic Attack Node4 Chloride Elimination (Rate-Determining Step) Node3->Node4 Node5 2-Chloro-6-(2-methylpropoxy)pyrazine (Crude Product) Node4->Node5 Node6 Aqueous Workup & Extraction (EtOAc/H2O) Node5->Node6 Node7 Silica Gel Chromatography (Hexanes/EtOAc) Node6->Node7 Node8 Pure Target Compound (>98% HPLC) Node7->Node8

Fig 1. Mechanistic workflow for the SNAr synthesis of 2-chloro-6-(2-methylpropoxy)pyrazine.

Experimental Workflow: Step-by-Step Protocol

This protocol is designed as a self-validating system , embedding real-time analytical checkpoints to ensure process integrity.

Materials Required:
  • 2,6-Dichloropyrazine (1.0 equiv)

  • 2-Methylpropan-1-ol (Isobutanol) (1.05 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH4Cl, Ethyl Acetate (EtOAc), Brine, Anhydrous Na2SO4.

Step 1: Alkoxide Generation
  • In an oven-dried, argon-purged 250 mL round-bottom flask, suspend NaH (11.0 mmol) in anhydrous THF (50 mL).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add isobutanol (10.5 mmol) dropwise over 15 minutes.

    • Self-Validation Checkpoint: The controlled evolution of H2 gas (bubbling) confirms the active deprotonation of the alcohol. Wait until gas evolution ceases (~30 mins) to ensure complete alkoxide formation.

Step 2: Nucleophilic Aromatic Substitution
  • Dissolve 2,6-dichloropyrazine (10.0 mmol, 1.49 g) in anhydrous THF (20 mL).

  • Add the 2,6-dichloropyrazine solution dropwise to the sodium isobutoxide mixture, strictly maintaining the internal temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20–25 °C) for an additional 2 hours.

    • Self-Validation Checkpoint: Monitor reaction progress via Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (9:1). The non-polar 2,6-dichloropyrazine (Rf ≈ 0.6) will disappear, replaced by a new UV-active product spot (Rf ≈ 0.4). The absence of a highly polar baseline spot confirms the suppression of di-substitution.

Step 3: Quenching and Workup
  • Re-cool the flask to 0 °C and quench the remaining base by carefully adding saturated aqueous NH4Cl (20 mL).

    • Causality: NH4Cl neutralizes the alkoxide without protonating the weakly basic pyrazine nitrogens, preventing product loss into the aqueous phase.

  • Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3 x 30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 4: Purification
  • Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 0% to 10% EtOAc in Hexanes.

  • Pool the product-containing fractions and concentrate in vacuo to afford the pure title compound.

Analytical Characterization & Data Presentation

Accurate characterization is paramount for downstream applications in drug development. The following table summarizes the expected quantitative analytical data for the purified compound, cross-referenced with established literature[1].

Table 2: Analytical Characterization Data

Analytical TechniqueExpected Data / SignalsStructural Assignment
LC-MS (ESI+) m/z 187.1 [M+H]+[1]Confirms exact mass and mono-isotopic profile of the mono-chloro product.
1H NMR (400 MHz, CDCl3)δ 8.15 (s, 1H), 8.08 (s, 1H)Pyrazine aromatic protons (H-3 and H-5).
δ 4.12 (d, J = 6.8 Hz, 2H)Isobutoxy -O-CH2- group.
δ 2.15 (m, 1H)Isobutoxy -CH- (methine) group.
δ 1.02 (d, J = 6.8 Hz, 6H)Isobutoxy -CH3 (gem-dimethyl) groups.
HPLC Purity > 98% (UV detection at 254 nm)Confirms absence of 2,6-dichloropyrazine and 2,6-diisobutoxypyrazine.

Downstream Applications in Drug Development

The strategic value of 2-chloro-6-(2-methylpropoxy)pyrazine lies in its remaining chloro group, which acts as a synthetic handle for transition-metal-catalyzed cross-coupling reactions[2].

In the development of Pim kinase inhibitors (enzymes implicated in cancer and myeloproliferative diseases), this building block is frequently subjected to Suzuki-Miyaura couplings (to install aryl/heteroaryl groups) or Buchwald-Hartwig aminations (to install hinge-binding amine motifs)[1]. The isobutoxy group provides essential lipophilic contacts within the kinase ATP-binding pocket, enhancing both target affinity and cellular permeability.

Downstream_Pathway SM 2-Chloro-6-(2-methylpropoxy)pyrazine Suzuki Suzuki-Miyaura Coupling (Boronic Acids, Pd cat.) SM->Suzuki Buchwald Buchwald-Hartwig Amination (Amines, Pd cat.) SM->Buchwald SNAr2 Secondary SNAr (Strong Nucleophiles, Δ) SM->SNAr2 Lead1 Aryl/Heteroaryl Pyrazine Derivatives (e.g., Pim Kinase Inhibitors) Suzuki->Lead1 Lead2 Amino-Pyrazine Derivatives (Kinase Hinge Binders) Buchwald->Lead2 Lead3 Di-substituted Pyrazines (Scaffold Hopping) SNAr2->Lead3

Fig 2. Downstream functionalization pathways of the pyrazine building block in drug discovery.

References

  • Source: Google Patents (WO2008106692A1)
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review Source: ResearchGate / Taylor & Francis URL:[Link]

Sources

Exploratory

2-Chloro-6-(2-methylpropoxy)pyrazine: Synthesis, Physicochemical Properties, and Applications in Targeted Therapeutics

Executive Summary In modern drug discovery, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream candidates. 2-Chloro-6-(2-methylpropoxy)pyrazine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream candidates. 2-Chloro-6-(2-methylpropoxy)pyrazine (commonly referred to as 2-chloro-6-isobutoxypyrazine) has emerged as a highly versatile, bifunctional intermediate. Featuring a rigid pyrazine core, a reactive halogen handle for cross-coupling, and a lipophilic isobutoxy group for target-pocket occupation, this compound is a critical precursor in the synthesis of advanced therapeutics, most notably Pim kinase inhibitors for oncology and GPR120 agonists for metabolic diseases.

As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive analysis of its physicochemical properties, a self-validating synthetic protocol, and its mechanistic roles in drug development.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of 2-chloro-6-(2-methylpropoxy)pyrazine is essential for predicting its behavior in both synthetic workflows and biological systems. The pyrazine ring provides a low-energy Lowest Unoccupied Molecular Orbital (LUMO), making it highly reactive toward nucleophiles, while the isobutoxy substituent introduces critical steric bulk.

Table 1: Quantitative Physicochemical Data
PropertyValueStructural / Synthetic Implication
IUPAC Name 2-Chloro-6-(2-methylpropoxy)pyrazineCore scaffold definition.
Synonyms 2-Chloro-6-isobutoxypyrazineInterchangeable in patent literature .
CAS Registry Number 1016508-48-7Unique identifier for sourcing and compliance.
Molecular Formula C8H11ClN2ODictates mass balance in synthetic scaling.
Molecular Weight 186.64 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
LC-MS Validation m/z 187.1 [M+H]⁺Primary mass-to-charge ratio for reaction monitoring.
Physical State Liquid / OilRequires handling via volumetric transfer or massing in sealed tared vessels.

Structural Causality: The chlorine atom at the C2 position is not merely a placeholder; it is a highly active electrophilic site. Due to the electron-withdrawing nature of the adjacent pyrazine nitrogens, this C-Cl bond is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing chemists to rapidly build complex biaryl systems.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2-chloro-6-(2-methylpropoxy)pyrazine relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction. The protocol below is designed as a self-validating system , ensuring that each step provides measurable feedback to the operator to guarantee high yield and purity.

Synthesis N1 2-Methylpropan-1-ol (Isobutanol) N2 NaH (60% in mineral oil) in THF (0°C) N1->N2 N3 Sodium Isobutoxide (Nucleophile) N2->N3 Deprotonation (-H2 gas) N5 SNAr Reaction (Room Temp, 3-16h) N3->N5 N4 2,6-Dichloropyrazine (Electrophile) N4->N5 N6 2-Chloro-6-isobutoxypyrazine (Target Compound) N5->N6 Chloride Expulsion (Meisenheimer Complex)

Synthetic workflow for 2-chloro-6-isobutoxypyrazine via SNAr reaction.

Step-by-Step Self-Validating Protocol

Phase 1: Alkoxide Generation (Nucleophile Activation)

  • Procedure: Suspend 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous Tetrahydrofuran (THF) to achieve a 0.3 M concentration. Cool the suspension to 0 °C using an ice-water bath. Dropwise add 1.0 equivalent of 2-methylpropan-1-ol (isobutanol) .

  • Causality: NaH is utilized as a strong, non-nucleophilic base to irreversibly deprotonate the alcohol, forming the highly reactive sodium isobutoxide. THF is selected as a polar aprotic solvent because it effectively solvates the sodium cation, leaving the isobutoxide anion "naked" and highly nucleophilic. The 0 °C environment is critical to control the exothermic deprotonation and prevent solvent boil-off.

  • In-Process Validation: The operator must monitor for the evolution of hydrogen gas (bubbling). The complete cessation of gas evolution (typically after 30 minutes) serves as a visual, self-validating cue that alkoxide generation is 100% complete.

Phase 2: SNAr Reaction

  • Procedure: To the 0 °C alkoxide solution, add 1.0 equivalent of 2,6-dichloropyrazine. Gradually remove the ice bath, warm the reaction mixture to room temperature (RT), and stir for 3 to 16 hours .

  • Causality: The isobutoxide nucleophile attacks the C2 position of the electron-deficient pyrazine ring, forming a transient Meisenheimer complex before expelling the chloride leaving group. The reaction is strictly maintained at RT; applying heat would indiscriminately drive the reaction toward the undesired di-substituted byproduct (2,6-diisobutoxypyrazine).

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS. The protocol is validated when the starting material (2,6-dichloropyrazine) is fully consumed, and a dominant product peak emerges at m/z 187.1[M+H]⁺.

Phase 3: Quenching and Purification

  • Procedure: Quench the mixture with saturated aqueous ammonium chloride (NH₄Cl). Extract with Ethyl Acetate (EtOAc). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (9:1 hexanes/EtOAc) .

  • Causality: Saturated NH₄Cl is chosen over strong acids because it provides a mild proton source to safely neutralize unreacted NaH without protonating the weakly basic pyrazine nitrogens (which would cause the product to erroneously partition into the aqueous waste layer).

  • Final Validation: Structural integrity is confirmed via ¹H-NMR (CDCl₃), which must show two distinct pyrazine aromatic protons (δ ~8.1 ppm) and the characteristic aliphatic splitting pattern of the isobutoxy group.

Pharmacological Applications & Downstream Targets

The true value of 2-chloro-6-(2-methylpropoxy)pyrazine lies in its ability to be elaborated into highly specific pharmacological agents.

Pim Kinase Inhibition (Oncology)

Pim kinases (Pim-1, Pim-2, Pim-3) are constitutively active serine/threonine kinases that promote cell survival and are heavily implicated in hematological malignancies. 2-Chloro-6-isobutoxypyrazine is utilized as a core scaffold to synthesize potent Pim kinase inhibitors . The remaining C2-chlorine is replaced via cross-coupling with complex amine or aryl groups to interact with the kinase hinge region, while the isobutoxy group provides the exact steric dimensions required to tightly occupy the hydrophobic ATP-binding pocket, preventing ATP binding and halting tumor proliferation.

GPR120 Agonism (Metabolic Diseases)

GPR120 (Free Fatty Acid Receptor 4) is a critical target for Type 2 Diabetes and obesity. Pyrazine-derived biaryl compounds synthesized from this intermediate act as potent GPR120 agonists .

GPR120 Agonist Pyrazine-Derived Biaryl Agonist Receptor GPR120 Receptor Activation Agonist->Receptor Binding GLP1 GLP-1 Secretion (Intestinal L-cells) Receptor->GLP1 Pathway 1 AntiInf Macrophage Anti-inflammatory Action Receptor->AntiInf Pathway 2 Insulin Insulin Secretion (Pancreatic β-cells) GLP1->Insulin Incretin Effect Metabolic Improved Insulin Resistance & Glycemic Control AntiInf->Metabolic Reduced Tissue Inflammation Insulin->Metabolic Glucose Uptake

GPR120 signaling pathway activated by pyrazine-derived biaryl agonists.

Mechanistic Causality: When the pyrazine-derived agonist binds to GPR120 in the gastrointestinal tract, it triggers the secretion of Glucagon-Like Peptide-1 (GLP-1). GLP-1 is an incretin hormone that forces the pancreas to secrete insulin in a strictly glucose-dependent manner, eliminating the risk of hypoglycemia. Simultaneously, GPR120 activation in macrophages halts the release of pro-inflammatory cytokines, directly reversing tissue-level insulin resistance.

Conclusion

2-Chloro-6-(2-methylpropoxy)pyrazine is a masterclass in rational chemical design. By combining a highly reactive electrophilic core with a sterically tuned lipophilic ether, it provides medicinal chemists with a reliable, scalable intermediate. Whether deployed in the synthesis of oncology drugs targeting Pim kinases or metabolic therapeutics targeting GPR120, its predictable SNAr reactivity and structural stability make it an indispensable tool in the modern drug development pipeline.

References

  • Title: WO2008106692A1 - Pim kinase inhibitors and methods of their use Source: Google Patents / World Intellectual Property Organization URL
  • Title: EP3239143A2 - Biaryl Derivative as GPR120 Agonist Source: Google Patents / European Patent Office URL
Foundational

Technical Whitepaper: Synthesis, Mechanistic Profiling, and Pharmacological Applications of 2-Chloro-6-(2-methylpropoxy)pyrazine

Executive Summary In the landscape of modern drug discovery, heteroaryl halides serve as indispensable foundational building blocks. 2-Chloro-6-(2-methylpropoxy)pyrazine (Common Synonym: 2-chloro-6-isobutoxypyrazine) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, heteroaryl halides serve as indispensable foundational building blocks. 2-Chloro-6-(2-methylpropoxy)pyrazine (Common Synonym: 2-chloro-6-isobutoxypyrazine) is a highly versatile, mono-halogenated pyrazine derivative. With a carefully balanced lipophilicity provided by its isobutoxy side chain and a reactive electrophilic center at the 2-position, this compound is strategically utilized in the synthesis of advanced therapeutics. Most notably, it is a critical intermediate in the development of Pim kinase inhibitors for hematopoietic malignancies and GPR120 agonists for metabolic diseases like type 2 diabetes .

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior during synthesis and chromatographic purification. The pyrazine core, characterized by two electronegative nitrogen atoms, creates an electron-deficient aromatic system. This electron deficiency makes the halogenated positions highly susceptible to Nucleophilic Aromatic Substitution (


).

Table 1: Physicochemical & Structural Properties

PropertyValue
IUPAC Name 2-chloro-6-(2-methylpropoxy)pyrazine
CAS Number 1016508-48-7
Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol []()
Mass Spectrometry (LC/MS) m/z 187.1 [M+H]+
Structural Feature Electron-deficient heteroaromatic ring with an electron-donating alkoxy group

Synthesis Methodology & Mechanistic Insights

As a Senior Application Scientist, I approach the synthesis of heteroaryl ethers not merely as a sequence of steps, but as a carefully orchestrated manipulation of electronic states. The synthesis of 2-chloro-6-(2-methylpropoxy)pyrazine relies on a highly controlled


 reaction between 2,6-dichloropyrazine and 2-methyl-1-propanol .

Table 2: Stoichiometric & Kinetic Parameters for


 Synthesis 
Reagent / ParameterFunctionQuantitative Measure
2,6-Dichloropyrazine Electrophilic Scaffold1.0 Equivalent
2-Methyl-1-propanol Nucleophile Precursor1.0 Equivalent
Sodium Hydride (95%) Base1.1 Equivalents
Tetrahydrofuran (THF) Anhydrous Solvent0.3 M Concentration
Temperature Profile Deprotonation / Reaction0 °C (30 min) / Room Temp (3 h)
Chromatography Eluent Purification System9:1 Hexanes / EtOAc
Step-by-Step Protocol & Causality
  • Preparation of the Alkoxide: A flame-dried round-bottom flask is charged with a suspension of 95% NaH (1.1 eq) in anhydrous THF (0.3 M) . The mixture is cooled to 0 °C using an ice-water bath. 2-Methyl-1-propanol (1.0 eq) is added dropwise via syringe, and the mixture is stirred for 30 minutes.

    • Causality: We utilize 95% NaH rather than a standard 60% mineral oil dispersion to prevent lipophilic smearing during downstream silica gel chromatography. The 0 °C environment safely dissipates the exothermic energy of deprotonation, preventing solvent degradation. Anhydrous conditions are strictly maintained to prevent the formation of NaOH, which would competitively yield 2-chloro-6-hydroxypyrazine.

  • Nucleophilic Aromatic Substitution: 2,6-Dichloropyrazine (1.0 eq) is introduced to the cold alkoxide solution. The reaction vessel is subsequently warmed to room temperature and stirred for 3 hours .

    • Causality & Self-Validation: Why does the reaction stop at mono-substitution? Once the sodium isobutoxide attacks the pyrazine ring, the newly formed isobutoxy ether donates electron density into the

      
      -system via resonance from the oxygen lone pairs. This electronic enrichment severely deactivates the remaining C-Cl bond toward further nucleophilic attack, acting as a self-validating thermodynamic brake that ensures high selectivity for the mono-substituted product.
      
  • Quenching and Extraction: The crude reaction mixture is quenched with saturated aqueous NH4Cl. The aqueous layer is extracted with Ethyl Acetate (EtOAc). The combined organic phases are washed sequentially with H2O and brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.

    • Causality: NH4Cl provides a mild, buffered quench that neutralizes unreacted NaH without exposing the product to harsh acidic conditions that could cleave the newly formed ether bond.

  • Purification: The crude residue is dissolved in CH2Cl2 and purified via flash chromatography (9:1 hexanes/EtOAc) to isolate the pure product . LC/MS analysis is used to confirm the target mass (m/z 187.1 [M+H]+) .

Synthesis A 2-Methyl-1-propanol (Isobutanol) BB BB A->BB Deprotonation B NaH in anhydrous THF (0 °C, 30 min) C Sodium Isobutoxide Intermediate D 2,6-Dichloropyrazine (Warm to RT, 3 h) C->D E Crude Mixture D->E SNAr Reaction F Quench (NH4Cl) & Extract (EtOAc) E->F Workup G Flash Chromatography (9:1 Hexanes/EtOAc) F->G Purification H 2-Chloro-6-(2-methylpropoxy)pyrazine (Pure Product) G->H Yield Isolation BB->C Deprotonation

Workflow for the SNAr synthesis of 2-chloro-6-(2-methylpropoxy)pyrazine.

Pharmacological Applications & Downstream Targets

Pim Kinase Inhibition in Oncology

Pim kinases (Pim-1, 2, and 3) are constitutively active serine/threonine kinases that act downstream of major oncogenic drivers such as Flt3 and BCR/ABL . By phosphorylating pro-apoptotic proteins like Bad, Pim kinases promote cell survival and drive hematopoietic malignancies . 2-Chloro-6-(2-methylpropoxy)pyrazine serves as a critical electrophilic building block; its remaining chlorine atom undergoes subsequent cross-coupling or amination reactions to yield potent Pim kinase inhibitors capable of inducing apoptosis in tumor cells [[1]]().

PimPathway A Upstream Oncogenes (Flt3, BCR/ABL) B STAT3 / STAT5 Activation A->B Phosphorylation C Pim Kinases (Pim-1, 2, 3) B->C Transcription D Bad / Bcl-2 Modulation C->D Phosphorylation E Cell Survival & Tumorigenesis D->E Apoptosis Inhibition F Pim Kinase Inhibitor (Pyrazine Derivative) F->C Inhibits Activity

Pim kinase signaling pathway and targeted inhibition by pyrazine derivatives.

GPR120 Agonism in Metabolic Diseases

Beyond oncology, this pyrazine scaffold is integral to the synthesis of GPR120 agonists . GPR120 is a G-protein coupled receptor copiously expressed in the intestines and macrophages [](). Activation of GPR120 by these pyrazine-derived biaryl compounds stimulates the secretion of glucagon-like peptide-1 (GLP-1), offering a robust therapeutic mechanism for improving insulin resistance, reducing low-level chronic inflammation, and treating type 2 diabetes .

References

  • [1] Title: WO2008106692A1 - Pim kinase inhibitors and methods of their use Source: Google Patents URL:

  • Title: EP3239143A2 - Biaryl Derivative as GPR120 Agonist Source: European Patent Office / Google Patents URL:

  • [2] Title: WO2008106692A1 - Pim kinase inhibitors and methods of their use (Mechanistic Data) Source: Google Patents URL:

Sources

Exploratory

An In-Depth Technical Guide to the Potential Biological Activity of 2-Chloro-6-(2-methylpropoxy)pyrazine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Date: March 7, 2026 Abstract Introduction: The Pyrazine Core in Drug Discovery Py...

Author: BenchChem Technical Support Team. Date: March 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: March 7, 2026

Abstract

Introduction: The Pyrazine Core in Drug Discovery

Pyrazine, a 1,4-diazine, is a six-membered aromatic heterocycle that has garnered significant attention from medicinal chemists.[5] Its derivatives have been successfully developed into a range of therapeutic agents with diverse pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[1][6] The success of the pyrazine core can be attributed to its unique electronic properties, its ability to participate in hydrogen bonding and other non-covalent interactions, and the synthetic tractability of the ring system, which allows for facile derivatization and optimization of biological activity.[7]

The subject of this guide, 2-Chloro-6-(2-methylpropoxy)pyrazine, combines several key structural features that suggest a predisposition for biological activity. The pyrazine ring itself is a known pharmacophore. The chloro substituent can act as a leaving group in nucleophilic aromatic substitution reactions or contribute to binding interactions through halogen bonding.[7] The 2-methylpropoxy (isobutoxy) group is a lipophilic moiety that can influence the compound's pharmacokinetic properties, such as cell membrane permeability and metabolic stability.[8]

This guide will first delve into the rationale behind predicting the biological activity of this specific molecule, drawing on SAR data from related pyrazine derivatives. Subsequently, a detailed synthetic route for the compound will be proposed. The core of this whitepaper will then present a comprehensive, multi-tiered experimental plan to first, screen for and then, characterize the predicted biological activity. This will include in silico modeling, in vitro cytotoxicity assays, and preliminary in vivo studies.

Predicting the Biological Activity: A Structure-Activity Relationship (SAR) Driven Hypothesis

Given the absence of direct experimental data for 2-Chloro-6-(2-methylpropoxy)pyrazine, we turn to the established biological activities of structurally related compounds to formulate a primary hypothesis. The presence of a substituted pyrazine core is a strong indicator of potential cytotoxic activity.[9]

The Role of the Pyrazine Scaffold and Chloro-Substituent in Cytotoxicity

Numerous studies have demonstrated the potent cytotoxic effects of pyrazine derivatives against a variety of cancer cell lines.[2] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with key residues in the active sites of enzymes or receptors. Furthermore, the planar aromatic system can participate in π-π stacking interactions with aromatic amino acid residues or DNA bases.

The chloro-substituent at the 2-position is a particularly interesting feature. Halogenated heterocyclic compounds are prevalent in medicinal chemistry. The chlorine atom is a weak deactivator of the aromatic ring and can influence the electronic properties of the pyrazine system. More importantly, it can serve as a handle for further chemical modification or play a direct role in target binding through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor interactions.[7]

The Influence of the Alkoxy Side Chain

The 2-methylpropoxy (isobutoxy) group at the 6-position is expected to significantly impact the compound's physicochemical properties. This lipophilic side chain will increase the overall lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[8] The degree of lipophilicity is a critical parameter in drug design, as it affects absorption, distribution, metabolism, and excretion (ADME) properties. The branched nature of the isobutoxy group may also provide some steric hindrance, potentially influencing metabolic stability by shielding the pyrazine ring from enzymatic degradation.

Primary Hypothesis: Anticancer Activity

Based on the analysis of the structural components of 2-Chloro-6-(2-methylpropoxy)pyrazine and the known biological activities of related pyrazine derivatives, we hypothesize that this compound is likely to exhibit cytotoxic activity against cancer cell lines . The proposed mechanism of action could involve the inhibition of key cellular processes such as cell proliferation, induction of apoptosis, or cell cycle arrest.

Proposed Synthesis of 2-Chloro-6-(2-methylpropoxy)pyrazine

To enable the biological evaluation of 2-Chloro-6-(2-methylpropoxy)pyrazine, a reliable and scalable synthetic route is required. A plausible approach involves a two-step process starting from a commercially available dichloropyrazine.

Synthetic Scheme

Synthetic_Scheme 2,6-Dichloropyrazine 2,6-Dichloropyrazine Reaction1 2,6-Dichloropyrazine->Reaction1 Sodium_isobutoxide Sodium isobutoxide (NaO-iBu) Sodium_isobutoxide->Reaction1 Intermediate 2-Chloro-6-(2-methylpropoxy)pyrazine Reaction1->Intermediate Nucleophilic Aromatic Substitution (SNAr)

Caption: Proposed synthetic route for 2-Chloro-6-(2-methylpropoxy)pyrazine.

Detailed Protocol

Step 1: Preparation of Sodium isobutoxide

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 2-methylpropan-1-ol (isobutanol).

  • Carefully add sodium metal in small portions with stirring. The reaction is exothermic and will produce hydrogen gas, so proper ventilation is essential.

  • Continue stirring until all the sodium has reacted and a clear solution of sodium isobutoxide in isobutanol is formed.

  • The solvent can be removed under reduced pressure to obtain sodium isobutoxide as a solid, or the solution can be used directly in the next step.

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve 2,6-dichloropyrazine in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), in a round-bottom flask under an inert atmosphere.

  • Add a solution of sodium isobutoxide (prepared in Step 1) to the solution of 2,6-dichloropyrazine dropwise at room temperature.

  • The reaction mixture is then heated to a temperature between 60-100 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.[10]

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 2-Chloro-6-(2-methylpropoxy)pyrazine.

Characterization of the final product should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

A Multi-Tiered Approach to Biological Evaluation

To systematically investigate the potential biological activity of 2-Chloro-6-(2-methylpropoxy)pyrazine, we propose a multi-tiered approach, starting with in silico predictions and progressing to in vitro and in vivo studies.

Biological_Evaluation_Workflow cluster_0 Tier 1: In Silico & Physicochemical Analysis cluster_1 Tier 2: In Vitro Screening cluster_2 Tier 3: In Vivo Preliminary Studies In_Silico_Prediction In Silico Activity & Toxicity Prediction (PASS, ADMET) Cytotoxicity_Screening Cytotoxicity Screening (MTT/XTT Assay on Cancer Cell Lines) In_Silico_Prediction->Cytotoxicity_Screening Guide experimental design Physicochemical_Characterization Physicochemical Characterization (Solubility, Lipophilicity) Physicochemical_Characterization->Cytotoxicity_Screening Mechanism_of_Action Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) Cytotoxicity_Screening->Mechanism_of_Action If active Animal_Model Preliminary In Vivo Efficacy (Xenograft Mouse Model) Mechanism_of_Action->Animal_Model If promising mechanism Toxicity_Assessment Preliminary Toxicity Assessment in vivo Animal_Model->Toxicity_Assessment

Caption: A multi-tiered workflow for the biological evaluation of 2-Chloro-6-(2-methylpropoxy)pyrazine.

Tier 1: In Silico & Physicochemical Analysis

4.1.1. In Silico Prediction of Biological Activity and Toxicity

Before embarking on extensive laboratory experiments, in silico methods can provide valuable insights into the potential biological activity and toxicity of the compound.[11][12]

  • Prediction of Activity Spectra for Substances (PASS): This tool predicts the biological activity spectrum of a compound based on its structural formula.[12] The output will be a list of potential biological activities with a corresponding probability to be active (Pa) or inactive (Pi).

  • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Various software packages can predict the pharmacokinetic and toxicological properties of a molecule.[13] This will help to identify potential liabilities early in the drug discovery process.

4.1.2. Physicochemical Characterization

The physicochemical properties of the synthesized compound will be determined experimentally to correlate with its biological activity.

  • Solubility: The aqueous solubility of the compound will be determined using standard methods, such as the shake-flask method.

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) will be determined to quantify the lipophilicity of the compound.[14]

Tier 2: In Vitro Screening

4.2.1. Cytotoxicity Screening

The primary in vitro screen will assess the cytotoxic activity of 2-Chloro-6-(2-methylpropoxy)pyrazine against a panel of human cancer cell lines.

Table 1: Proposed Cancer Cell Line Panel for Initial Cytotoxicity Screening

Cell LineCancer Type
MCF-7Breast Cancer
A549Lung Cancer
HeLaCervical Cancer
HepG2Liver Cancer
SW480Colon Cancer

Experimental Protocol: MTT/XTT Assay

  • Cell Seeding: Seed the cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-Chloro-6-(2-methylpropoxy)pyrazine (e.g., from 0.1 to 100 µM) for 48 or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.

  • MTT/XTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for a few hours.

  • Measurement: Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.

4.2.2. Mechanism of Action Studies

If significant cytotoxic activity is observed, further experiments will be conducted to elucidate the underlying mechanism of action.

  • Apoptosis Assay: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry will be used to determine if the compound induces apoptosis.

  • Cell Cycle Analysis: Propidium Iodide (PI) staining of DNA followed by flow cytometry will be used to investigate the effect of the compound on cell cycle progression.

Tier 3: In Vivo Preliminary Studies

If the in vitro data is promising, preliminary in vivo studies will be conducted to assess the compound's efficacy and safety in a living organism.

4.3.1. Preliminary In Vivo Efficacy

A xenograft mouse model is a standard preclinical model for evaluating the efficacy of anticancer agents.

Experimental Protocol: Xenograft Mouse Model

  • Tumor Implantation: Implant human cancer cells (e.g., from the most sensitive cell line in the in vitro screen) subcutaneously into immunodeficient mice.

  • Compound Administration: Once the tumors reach a certain size, the mice will be treated with 2-Chloro-6-(2-methylpropoxy)pyrazine at different doses, a vehicle control, and a positive control.

  • Tumor Growth Monitoring: Monitor tumor growth over time by measuring the tumor volume.

  • Efficacy Evaluation: At the end of the study, the mice will be euthanized, and the tumors will be excised and weighed. The efficacy of the compound will be determined by its ability to inhibit tumor growth.

4.3.2. Preliminary Toxicity Assessment

During the in vivo efficacy study, the mice will be monitored for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. At the end of the study, major organs can be collected for histopathological analysis to assess for any compound-related toxicity.

Conclusion and Future Directions

This technical guide has outlined a comprehensive, hypothesis-driven approach to investigating the potential biological activity of 2-Chloro-6-(2-methylpropoxy)pyrazine. Based on a thorough analysis of its chemical structure and the known activities of related pyrazine derivatives, we have postulated that this compound is a promising candidate for development as a cytotoxic agent for anticancer therapy.

The proposed multi-tiered research plan, encompassing in silico modeling, chemical synthesis, in vitro screening, and preliminary in vivo studies, provides a clear and logical pathway for the validation of this hypothesis. The successful execution of this plan will not only elucidate the biological activity of this specific molecule but will also contribute to the broader understanding of the structure-activity relationships of pyrazine derivatives.

Future work will focus on the synthesis and evaluation of a library of analogues of 2-Chloro-6-(2-methylpropoxy)pyrazine to optimize its potency, selectivity, and pharmacokinetic properties. The insights gained from these studies will be invaluable for the design and development of novel pyrazine-based therapeutics.

References

  • A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. (n.d.). PMC. [Link]

  • Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-c]pyrazines and substituted pyrrolo[2'',1'':3',4']pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine. (n.d.). SID. [Link]

  • Applied Chemistry Today Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'. (2024, June 12). [Link]

  • Synthesis and cytotoxicity evaluation of substituted pyridazino[4,5-b]phenazine-5,12-diones and tri/tetra-azabenzofluorene-5,6-diones. (2007, February 15). PubMed. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023, November 5). [Link]

  • Structure–activity relationship (SAR) features of chloropyrazine-tethered pyrimidine hybrids. (n.d.). ResearchGate. [Link]

  • Structures of previously reported chloropyrazine-2-carboxamide derivatives with in vitro antimycobacterial activity (M. tuberculosis H3Rv). (n.d.). ResearchGate. [Link]

  • 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. (n.d.). [Link]

  • Structure‐odor relationship of alkoxypyrazines I. Chemical structures,... (n.d.). ResearchGate. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (n.d.). PMC. [Link]

  • Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. (2012, July 1). PubMed. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). [Link]

  • Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. (2006, June 1). MDPI. [Link]

  • Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties. (2022, June 9). [Link]

  • Structure–Activity Relationship (SAR) in Drug Discovery. (n.d.). Excelra. [Link]

  • 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. (2025, October 17). ResearchGate. [Link]

  • Artificial Intelligence in Biological Activity Prediction. (n.d.). [Link]

  • DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation. (n.d.).
  • In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl). (2025, June 4). PubMed. [Link]

  • Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. (2025, October 16). ResearchGate. [Link]

  • Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives of Chalcones—In Vitro and In Silico Study. (2019, April 5). [Link]

  • Synthesis and In Silico Screening of Biological Activity of Novel Bisazomethines Containing 1,3-Diazine Fragment: Perspectives in Organic Synthesis and Pharmaceuticals. (2025, November 13). [Link]2/4/51)

Sources

Foundational

2-Chloro-6-(2-methylpropoxy)pyrazine: A Strategic Scaffold for PIM/CK2 Kinase Inhibition

The following technical guide provides an in-depth analysis of 2-Chloro-6-(2-methylpropoxy)pyrazine as a strategic scaffold in the development of next-generation kinase inhibitors, specifically targeting the PIM (Provira...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Chloro-6-(2-methylpropoxy)pyrazine as a strategic scaffold in the development of next-generation kinase inhibitors, specifically targeting the PIM (Proviral Integration Site for Moloney Murine Leukemia Virus) and CK2 (Casein Kinase 2) families.[1]

Technical Whitepaper & Experimental Guide [1]

Executive Summary

2-Chloro-6-(2-methylpropoxy)pyrazine (CAS: 1016508-48-7) represents a high-value "privileged structure" in medicinal chemistry.[1][2] It serves as a critical electrophilic intermediate for synthesizing 2-amino-6-alkoxypyrazine derivatives—a class of ATP-competitive inhibitors demonstrating potent selectivity against PIM-1, PIM-2, PIM-3 , and CK2 kinases.[1]

This guide details the chemical rationale, synthesis protocols, and biological validation workflows for utilizing this scaffold to develop novel therapeutics for hematological malignancies (AML, Multiple Myeloma) and solid tumors.[1]

Part 1: Chemical Biology & Structural Rationale[1]

The Pyrazine "Hinge-Binding" Core

The pyrazine ring is a bioisostere of the pyridine and pyrimidine rings commonly found in kinase inhibitors.[1] In the context of PIM/CK2 inhibition, the N1 or N4 nitrogen atoms often serve as hydrogen bond acceptors for the kinase hinge region (specifically the backbone amide of the gatekeeper residue).[1]

The Isobutoxy Hydrophobic Anchor

The 2-methylpropoxy (isobutoxy) substituent at the C6 position is not merely a passive bystander.[1] Structure-Activity Relationship (SAR) data indicates this group performs two critical functions:

  • Hydrophobic Pocket Filling: It occupies the hydrophobic Region II (often the ribose-binding pocket or a solvent-exposed hydrophobic cleft), displacing water and increasing binding entropy.[1]

  • Metabolic Stability: The branched isobutyl group offers improved resistance to oxidative dealkylation compared to simple methoxy or ethoxy chains.[1]

The Chlorine "Warhead" for Diversification

The C2-chlorine atom is highly activated for Nucleophilic Aromatic Substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) or Palladium-catalyzed cross-coupling (Buchwald-Hartwig). This allows researchers to rapidly generate libraries by introducing diverse amines or aryl groups at the C2 position to optimize potency.[1]

Part 2: Synthesis Protocols

Core Synthesis: Regioselective

Objective: Synthesize 2-chloro-6-(2-methylpropoxy)pyrazine from 2,6-dichloropyrazine.

  • Precursor: 2,6-Dichloropyrazine[1]

  • Reagents: Isobutanol, Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)[1]

  • Solvent: THF or DMF (Anhydrous)[1]

Protocol:

  • Activation: In a flame-dried 3-neck flask under

    
    , suspend NaH (1.1 eq, 60% dispersion in oil) in anhydrous THF at 0°C.
    
  • Alkoxide Formation: Dropwise add isobutanol (1.05 eq).[1] Stir for 30 min until

    
     evolution ceases.
    
  • Substitution: Cool the solution to -10°C. Add 2,6-dichloropyrazine (1.0 eq) dissolved in THF dropwise. The low temperature is critical to prevent bis-substitution.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1) or LC-MS (Target mass: 187.1 m/z).[1][3]

  • Workup: Quench with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Extract with EtOAc (3x). Wash organics with brine, dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield expectation: 75–85% as a colorless oil or low-melting solid.[1]

Derivatization: Buchwald-Hartwig Amination

Objective: Convert the core into a bioactive inhibitor by coupling an amine (e.g., a substituted piperidine or aniline) at the C2 position.[1]

Protocol:

  • Charge: Combine 2-chloro-6-(2-methylpropoxy)pyrazine (1.0 eq), the amine partner (1.2 eq),

    
     (5 mol%), and Xantphos (10 mol%) in dry Dioxane.
    
  • Base: Add

    
     (2.0 eq).
    
  • Conditions: Degas with Argon. Heat at 100°C for 12 hours in a sealed tube.

  • Isolation: Filter through Celite, concentrate, and purify via HPLC.

Part 3: Visualization of Workflows

Chemical Synthesis Pathway

The following diagram illustrates the conversion of the raw material into the active kinase inhibitor scaffold.

SynthesisPath Start 2,6-Dichloropyrazine (Starting Material) Intermed 2-Chloro-6-(2-methylpropoxy)pyrazine (THE CORE SCAFFOLD) Start->Intermed Regioselective SnAr Reagent Isobutanol + NaH (THF, -10°C) Final 2-Amino-6-isobutoxypyrazine (Active Kinase Inhibitor) Intermed->Final Buchwald-Hartwig Coupling Amine (R-NH2) Pd-Catalysis

Caption: Synthetic route transforming 2,6-dichloropyrazine into the active inhibitor via the key isobutoxy intermediate.

PIM Kinase Signaling & Mechanism of Action

PIM kinases are constitutively active and support cell survival.[1][4] This diagram details where the inhibitor intervenes.[1][2]

PIMSignaling GF Growth Factors (IL-3, GM-CSF) Receptor Cytokine Receptor GF->Receptor JAK JAK2 Receptor->JAK STAT STAT3/5 JAK->STAT PIM PIM-1 / PIM-2 (Constitutively Active) STAT->PIM Transcription BAD BAD (Pro-apoptotic) PIM->BAD Phosphorylation mTOR mTORC1 Pathway PIM->mTOR Activation Myc c-Myc (Stability) PIM->Myc Stabilization Inhibitor Pyrazine Inhibitor (2-Cl-6-isobutoxy derived) Inhibitor->PIM ATP Competition pBAD p-BAD (Inactivated) BAD->pBAD Survival Cell Survival (Apoptosis Blocked) pBAD->Survival Prolif Proliferation Myc->Prolif

Caption: PIM kinase signaling cascade showing the point of intervention by the pyrazine inhibitor.[1]

Part 4: Biological Evaluation Protocols

In Vitro Kinase Assay (ADP-Glo™)

To validate the potency of derivatives synthesized from the 2-chloro-6-(2-methylpropoxy)pyrazine scaffold, use a luminescent ADP detection assay.[1]

Reagents:

  • Recombinant PIM-1 or CK2 enzyme.[1]

  • Substrate: S6K substrate peptide (for PIM) or Casein (for CK2).[1]

  • Ultrapure ATP.[1]

Step-by-Step Protocol:

  • Preparation: Dilute the inhibitor (dissolved in DMSO) in 1x Kinase Buffer (50 mM Tris pH 7.5, 10 mM

    
    , 1 mM DTT). Prepare a 10-point dose-response curve.
    
  • Incubation: Add 2 µL of inhibitor + 4 µL of enzyme to a 384-well white plate. Incubate for 15 min at RT.

  • Reaction Start: Add 4 µL of ATP/Substrate mix.

  • Running: Incubate at RT for 60 minutes.

  • Termination: Add 10 µL of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP).[1] Incubate 40 min.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision). Calculate

    
     using non-linear regression.
    
Data Interpretation Guide

When evaluating derivatives of this scaffold, use the following benchmarks:

ParameterTarget ValueSignificance
PIM-1 IC50 < 10 nMHigh potency required for therapeutic window.[1]
Selectivity > 50-fold vs. FLT3/JAK2Prevents off-target toxicity.[1]
LE (Ligand Efficiency) > 0.35Indicates the isobutoxy group is contributing efficiently to binding.[1]
cLogP 2.5 – 3.5The isobutoxy group adds lipophilicity; ensure it stays within drug-like limits.[1]

Part 5: References

  • Vertex Pharmaceuticals Inc. (2008).[1] Pyrazine compounds, their use and methods of preparation. WO2008045252A2.[1][4] Link

  • Exelixis, Inc. (2008).[1] Pim kinase inhibitors and methods of their use. WO2008106692A1.[1] Link

  • Pierre, F., et al. (2018).[1] Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters. Link

  • Sigma-Aldrich. (n.d.).[1] 2-chloro-6-(2-methylpropoxy)pyrazine Product Page. Link

  • Chen, L., et al. (2009).[1] Pim family kinases: structural analysis and inhibitor discovery. Current Medicinal Chemistry. Link

Sources

Exploratory

"2-Chloro-6-(2-methylpropoxy)pyrazine" as a potential antimicrobial agent

Technical Whitepaper: Evaluation of 2-Chloro-6-(2-methylpropoxy)pyrazine in Antimicrobial Discovery Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of "privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Evaluation of 2-Chloro-6-(2-methylpropoxy)pyrazine in Antimicrobial Discovery

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of "privileged scaffolds"—chemical structures capable of binding multiple biological targets. The pyrazine core, exemplified by the anti-tubercular drug Pyrazinamide, remains a cornerstone of infectious disease research. This technical guide evaluates 2-Chloro-6-(2-methylpropoxy)pyrazine (CAS: 4774-14-5 derivative), a functionalized pyrazine intermediate.

This molecule combines an electron-deficient aromatic core with a lipophilic isobutoxy tail and a reactive chlorine handle. This guide details the rationale for its use as a lead candidate, provides a validated synthesis protocol via nucleophilic aromatic substitution (


), and outlines the experimental framework for assessing its antimicrobial efficacy against ESKAPE pathogens.

Chemical Identity & Physicochemical Profile

Before initiating biological assays, a rigorous understanding of the compound's properties is essential for predicting pharmacokinetics (ADME).

PropertySpecificationRelevance to Antimicrobial Activity
IUPAC Name 2-Chloro-6-(2-methylpropoxy)pyrazineUnambiguous identification.
Molecular Formula

Elemental composition.
Molecular Weight 186.64 g/mol Low MW favors bacterial cell wall penetration.
LogP (Predicted) ~2.3 - 2.5Optimal range for membrane permeability in Gram-negative bacteria.
H-Bond Donors/Acceptors 0 / 3Compliant with Lipinski’s Rule of 5.
Key Functional Groups Aryl Chloride, Ether, Pyrazine NCl allows Pd-catalyzed coupling; Ether adds lipophilicity.

Synthetic Methodology: Regioselective

The synthesis of 2-Chloro-6-(2-methylpropoxy)pyrazine relies on the inherent electron deficiency of the pyrazine ring, which facilitates Nucleophilic Aromatic Substitution (


).
Reaction Logic

The starting material, 2,6-dichloropyrazine , is symmetric. The introduction of the first alkoxide nucleophile (isobutoxide) is facile. However, preventing the bis-substitution (forming the 2,6-diisobutoxy product) requires strict stoichiometric control and temperature regulation.

Detailed Protocol
  • Reagents: 2,6-Dichloropyrazine (1.0 eq), 2-methyl-1-propanol (Isobutanol) (1.1 eq), Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq), Anhydrous THF.

  • Equipment: Schlenk line (inert atmosphere), 0°C ice bath, LC-MS for reaction monitoring.

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), suspend NaH (1.2 eq) in anhydrous THF.
    
  • Alkoxide Formation: Dropwise add Isobutanol (1.1 eq) at 0°C. Stir for 30 minutes until hydrogen evolution ceases. Rationale: Pre-forming the alkoxide ensures a stronger nucleophile than the alcohol itself.

  • Addition: Dissolve 2,6-dichloropyrazine (1.0 eq) in THF and add it slowly to the alkoxide solution at 0°C. Rationale: Slow addition prevents high local concentrations of alkoxide, minimizing bis-substitution.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.

  • Quench & Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to isolate the mono-substituted product.

Synthesis Visualization

SynthesisPathway SM 2,6-Dichloropyrazine (Electrophile) Intermediate Meisenheimer-like Transition State SM->Intermediate THF, 0°C SNAr Attack Reagent Isobutanol + NaH (Nucleophile Generation) Reagent->Intermediate Product 2-Chloro-6-(2-methylpropoxy)pyrazine (Target Scaffold) Intermediate->Product -Cl⁻ Re-aromatization ByProduct 2,6-Diisobutoxypyrazine (Over-reaction Impurity) Product->ByProduct Excess Alkoxide High Temp

Caption: Regioselective synthesis pathway via Nucleophilic Aromatic Substitution (


).

Mechanistic Rationale for Antimicrobial Potential

Why evaluate this specific molecule? The rationale is grounded in Structure-Activity Relationships (SAR) of known antimicrobial pyrazines.

  • Lipophilic Vectoring: The isobutoxy group increases the partition coefficient (LogP). Many pyrazine antibiotics fail due to poor penetration of the Mycobacterial cell wall or Gram-negative outer membrane. The branched alkyl chain enhances passive diffusion.

  • Electronic Modulation: The Chlorine atom at position 2 is electron-withdrawing. This lowers the

    
     of the pyrazine nitrogens, potentially altering the molecule's ability to act as a hydrogen bond acceptor for enzymes like FtsZ  (filamenting temperature-sensitive mutant Z), a key bacterial cell division protein often targeted by pyrazines.
    
  • Metabolic Stability: Unlike linear alkoxy chains, the branched isobutoxy group is often more resistant to rapid oxidative metabolism (dealkylation) by cytochrome P450 enzymes.

Biological Evaluation Protocols

To validate the antimicrobial potential, the following standardized assays must be performed. These protocols adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the lowest concentration inhibiting visible growth.[1]

  • Organisms: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Prep: Dissolve 2-Chloro-6-(2-methylpropoxy)pyrazine in 100% DMSO to 10 mg/mL stock.

Workflow:

  • Dilution: Prepare serial 2-fold dilutions in 96-well plates (Final range: 64 µg/mL to 0.125 µg/mL). Ensure final DMSO concentration < 1%.

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL.
    
  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout: Visual inspection for turbidity. Use Resazurin dye (Alamar Blue) for colorimetric confirmation (Blue = No Growth; Pink = Growth).

Selectivity Index (Cytotoxicity)

Objective: Ensure the molecule kills bacteria, not mammalian cells.

  • Cell Line: HepG2 or Vero cells.

  • Assay: MTT or CellTiter-Glo.

  • Calculation:

    
    . An 
    
    
    
    is considered promising.
Evaluation Logic Diagram

EvaluationWorkflow Start Synthesized Compound (>95% Purity) Screen1 Primary Screen (MIC) @ 64 µg/mL Start->Screen1 Decision1 Growth Inhibition > 80%? Screen1->Decision1 DoseResponse Dose Response (MIC50/90) Range: 0.1 - 64 µg/mL Decision1->DoseResponse Yes Drop Discard / Redesign Decision1->Drop No Tox Cytotoxicity (HepG2) Determine CC50 DoseResponse->Tox Hit Validated Hit (SI > 10) Tox->Hit Low Tox Tox->Drop High Tox

Caption: Decision tree for validating the pyrazine scaffold as an antimicrobial hit.

References

  • Doležal, M., et al. (2008). "Synthesis and antimycobacterial evaluation of pyrazine-2-carboxamides." European Journal of Medicinal Chemistry.

  • Jansen, R., et al. (2001). "Pyrazine derivatives as inhibitors of Pim kinases." Cancer Research (Contextualizing the scaffold synthesis).

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

  • Foye, W. O. (2008). "Principles of Medicinal Chemistry: Pyrazinamide Mechanism." Lippincott Williams & Wilkins. (General reference for Pyrazine MoA).[2]

Sources

Foundational

Engineering the Pyrazine Core: A Technical Guide to 2-Chloro-6-(2-methylpropoxy)pyrazine in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount for optimizing both pharmacodynamics and pharmacokinetics. 2-Chloro-6-(2-methylpropoxy)pyrazine (CAS: 101650...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount for optimizing both pharmacodynamics and pharmacokinetics. 2-Chloro-6-(2-methylpropoxy)pyrazine (CAS: 1016508-48-7), frequently referred to as 2-chloro-6-isobutoxypyrazine, has emerged as a highly versatile, bi-functional building block[1]. By combining the favorable physicochemical properties of a pyrazine ring with orthogonal functional handles—a labile chlorine atom for cross-coupling and a bulky isobutoxy group for steric occupation—this intermediate accelerates hit-to-lead optimization across diverse therapeutic areas, most notably in kinase inhibition and G-protein coupled receptor (GPCR) agonism[2].

This whitepaper provides an in-depth mechanistic rationale, a causality-driven synthetic protocol, and a translational overview of this critical intermediate.

Structural Pharmacognosy: The Pyrazine Advantage

The pyrazine ring (a 1,4-diazine) offers distinct advantages over traditional benzene or pyridine rings. The two nitrogen atoms significantly lower the lipophilicity (LogP) of the scaffold, improving aqueous solubility while acting as potent hydrogen bond acceptors.

In 2-chloro-6-(2-methylpropoxy)pyrazine, the substitution pattern is deliberately engineered:

  • The Isobutoxy Group (-OCH2CH(CH3)2): Provides a flexible, branched aliphatic tail that effectively occupies deep hydrophobic pockets in target proteins. The ether linkage allows for rotational freedom, enabling the molecule to adopt optimal binding conformations[2].

  • The Chlorine Handle (-Cl): Serves as an electrophilic site for downstream functionalization (e.g., Buchwald-Hartwig or Suzuki-Miyaura couplings). Its position relative to the ring nitrogens activates the C-Cl bond, making it highly susceptible to nucleophilic or transition-metal-catalyzed displacement[2].

Dual-Axis Therapeutic Utility

Oncology & Immunology: Pim Kinase Inhibition

Pim kinases (Pim-1, -2, and -3) are constitutively active serine/threonine kinases downstream of the JAK/STAT signaling pathway. They promote cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD (at Ser112)[2]. Overexpression of Pim kinases is strongly implicated in myeloproliferative diseases, various cancers, and autoimmune disorders[2].

Derivatives of 2-chloro-6-isobutoxypyrazine act as potent ATP-competitive Pim kinase inhibitors. The pyrazine nitrogen interacts directly with the hinge region of the kinase, while the isobutoxy group projects into the hydrophobic selectivity pocket, ensuring high specificity against the broader kinome[2].

PimPathway Cytokines Cytokines JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PimTranscription Pim Gene Transcription JAK_STAT->PimTranscription PimKinase Pim Kinase (Pim-1/2/3) PimTranscription->PimKinase PhosphoBAD Phospho-BAD (Ser112) (Inactive) PimKinase->PhosphoBAD Phosphorylates BAD BAD Protein (Pro-apoptotic) BAD->PhosphoBAD CellSurvival Cell Survival / Proliferation PhosphoBAD->CellSurvival Prevents Apoptosis Inhibitor Pyrazine-derived Pim Inhibitor Inhibitor->PimKinase Blocks Activity

Fig 1: Pim kinase signaling pathway and targeted inhibition by pyrazine derivatives.

Metabolic Endocrinology: GPR120 (FFAR4) Agonism

GPR120 is a GPCR highly expressed in the intestines and macrophages, naturally activated by long-chain free fatty acids (FFAs). Activation of GPR120 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which subsequently enhances glucose-dependent insulin secretion and exerts potent anti-inflammatory effects.

By utilizing 2-chloro-6-isobutoxypyrazine as a core, researchers synthesize biaryl derivatives that act as synthetic GPR120 agonists. The isobutoxy tail mimics the aliphatic chain of natural FFAs, anchoring the molecule within the receptor's transmembrane binding site to treat Type 2 Diabetes and obesity.

GPR120Pathway Agonist Pyrazine-derived GPR120 Agonist GPR120 GPR120 Receptor (Intestines/Macrophages) Agonist->GPR120 Activates GLP1 GLP-1 Secretion GPR120->GLP1 AntiInflam Anti-inflammatory Response GPR120->AntiInflam Insulin Insulin Secretion (Pancreas) GLP1->Insulin Metabolic Improved Insulin Resistance (Type 2 Diabetes) AntiInflam->Metabolic Insulin->Metabolic

Fig 2: GPR120 activation pathway by pyrazine agonists for metabolic disease therapy.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 2-chloro-6-isobutoxypyrazine relies on a highly controlled Nucleophilic Aromatic Substitution (SNAr). As an Application Scientist, I emphasize that success in this reaction is dictated by strict stoichiometric control and moisture exclusion to prevent di-substitution or hydrolysis[2].

Step-by-Step Protocol

Objective: Synthesize the mono-alkoxylated pyrazine core while suppressing di-substitution.

  • Alkoxide Generation (0 °C):

    • Action: Charge a flame-dried round-bottom flask with a suspension of 95% NaH (1.1 eq) in anhydrous THF (0.3 M) under an inert argon atmosphere. Cool to 0 °C. Add 2-methyl-1-propanol (1.0 eq) dropwise via syringe and stir for 30 minutes[2].

    • Causality: 95% dry NaH is selected over a 60% mineral oil dispersion to eliminate lipophilic impurities that co-elute during downstream chromatography. Anhydrous THF is critical; trace water will generate sodium hydroxide, leading to 2-chloro-6-hydroxypyrazine, a highly polar byproduct. Dropwise addition at 0 °C ensures thermal control over the exothermic H2 evolution, preventing solvent volatilization[2].

  • Nucleophilic Aromatic Substitution (SNAr):

    • Action: Add 2,6-dichloropyrazine (1.0 eq) to the 0 °C alkoxide solution. Remove the ice bath, allow the reaction to warm to room temperature (rt), and stir for 3 hours[2].

    • Causality: The electron-deficient pyrazine ring makes the C-Cl bonds highly susceptible to nucleophilic attack. Using exactly 1.0 equivalent of the di-halide ensures maximum conversion to the mono-substituted product. The introduced isobutoxy group kinetically deactivates the ring, providing a window to halt the reaction before di-substitution occurs[2].

  • Quench and Extraction:

    • Action: Quench the crude mixture with saturated aqueous NH4Cl. Extract with EtOAc. Wash combined organic phases with H2O and brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo[2].

    • Causality: A mild NH4Cl quench safely neutralizes unreacted NaH without protonating the weakly basic pyrazine nitrogens (pKa ~0.6). This ensures the product remains un-ionized and fully partitions into the organic phase[2].

  • Purification and Analytical Validation:

    • Action: Purify the crude residue via SiO2 flash chromatography using a 9:1 hexanes/EtOAc eluent[2].

    • Causality: This specific non-polar solvent system effectively resolves the mono-substituted product from unreacted 2,6-dichloropyrazine and any polar di-substituted byproducts[2].

SynthesisWorkflow A 2-Methyl-1-propanol (1.0 eq) C Sodium Isobutoxide Intermediate A->C 0 °C, 30 min B NaH (95%) (1.1 eq) in THF B->C E SNAr Reaction (rt, 3 h) C->E D 2,6-Dichloropyrazine (1.0 eq) D->E F Quench & Extract (NH4Cl / EtOAc) E->F G Flash Chromatography (9:1 Hexanes/EtOAc) F->G H 2-Chloro-6-isobutoxypyrazine LC/MS: 187.1 (MH+) G->H Purified Product

Fig 3: Step-by-step SNAr synthetic workflow for 2-chloro-6-isobutoxypyrazine.

Quantitative Data & Analytical Metrics

To ensure reproducibility, the following tables summarize the critical quantitative parameters and analytical validation metrics for the synthesis and application of the scaffold.

Table 1: Reaction Parameters and Analytical Metrics

ParameterValue / MetricRationale
Reagent Stoichiometry 1.0 eq (Alcohol) : 1.0 eq (Pyrazine)Prevents di-substitution by exploiting the kinetic deactivation of the mono-adduct[2].
Base 1.1 eq NaH (95%)Ensures complete deprotonation of the alcohol; the slight excess accounts for trace moisture[2].
Solvent Concentration 0.3 M in Anhydrous THFBalances the reaction rate with thermal mass for heat dissipation during H2 evolution[2].
Chromatographic Eluent 9:1 Hexanes / EtOAcProvides optimal Rf separation between unreacted starting material, product, and di-adduct[2].
LC/MS Validation (m/z) 187.1 (MH+)Confirms the exact mass of the mono-substituted target (Formula: C8H11ClN2O)[1][2].

Table 2: Pharmacological Targets Utilizing the Scaffold

Target Receptor / EnzymeTherapeutic IndicationRole of the Pyrazine IntermediateRef
Pim Kinases (Pim-1, 2, 3) Cancer, Autoimmune DiseasesActs as a hinge-binding core; the isobutoxy group occupies the hydrophobic pocket.[2]
GPR120 (FFAR4) Type 2 Diabetes, ObesityForms biaryl agonists; the isobutoxy tail mimics the aliphatic chain of natural fatty acids.

Downstream Functionalization Strategies

Once synthesized and validated, the remaining chlorine atom on 2-chloro-6-isobutoxypyrazine serves as an electrophilic handle for transition-metal-catalyzed cross-coupling, allowing researchers to build complex architectures:

  • Buchwald-Hartwig Amination: To synthesize Pim kinase inhibitors, the pyrazine core is coupled with various anilines or aminopyridines. The palladium-catalyzed C-N bond formation replaces the chlorine, yielding a di-substituted pyrazine that effectively mimics the adenine ring of ATP[2].

  • Suzuki-Miyaura Coupling: To synthesize GPR120 agonists, the core is reacted with arylboronic acids. This C-C bond formation generates a biaryl system where the isobutoxy group and the newly attached aryl ring project into distinct hydrophobic pockets of the GPCR.

Conclusion

2-Chloro-6-(2-methylpropoxy)pyrazine stands as a testament to the power of rational structural design in medicinal chemistry. By mastering its synthesis—specifically the rigorous control of SNAr conditions to isolate the mono-substituted product—researchers unlock a versatile gateway to novel therapeutics targeting both metabolic endocrinology and oncology.

References

  • [1] Sigma-Aldrich: 2-chloro-6-(2-methylpropoxy)pyrazine | 1016508-48-7 URL:

  • [2] Google Patents (WO2008106692A1): Pim kinase inhibitors and methods of their use URL:

  • European Patent Office (EP3239143A2): BIARYL DERIVATIVE AS GPR120 AGONIST URL:

Sources

Exploratory

"2-Chloro-6-(2-methylpropoxy)pyrazine" solubility and stability studies

Technical Whitepaper: Solubility & Stability Profiling of 2-Chloro-6-(2-methylpropoxy)pyrazine Executive Summary 2-Chloro-6-(2-methylpropoxy)pyrazine (CAS 1016508-48-7), also known as 2-chloro-6-isobutoxypyrazine, is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility & Stability Profiling of 2-Chloro-6-(2-methylpropoxy)pyrazine

Executive Summary

2-Chloro-6-(2-methylpropoxy)pyrazine (CAS 1016508-48-7), also known as 2-chloro-6-isobutoxypyrazine, is a critical heteroaromatic intermediate employed in the synthesis of Pim kinase inhibitors and P2X3 antagonists.[1] Its structural utility lies in the orthogonal reactivity of the pyrazine core: the electrophilic C-2 position (activated by the chloro group) allows for Nucleophilic Aromatic Substitution (


) or metal-catalyzed cross-coupling, while the C-6 isobutoxy group provides necessary lipophilicity and steric bulk for target binding affinity.[1]

However, the very reactivity that makes this scaffold valuable poses specific stability challenges.[1] The chloropyrazine moiety is susceptible to hydrolytic degradation to the corresponding pyrazinone (lactam tautomer), particularly under acidic or basic forcing conditions.[1] This guide outlines the rigorous solubility profiling and stability stress-testing protocols required to ensure the integrity of this material during drug development.

Physicochemical Profile & Theoretical Basis

Before initiating wet-lab experiments, a theoretical understanding of the molecule's behavior is essential to design efficient protocols.[1]

PropertyValue / DescriptionImpact on Protocol
Molecular Formula

MW: 186.64 g/mol
Physical State Colorless to pale yellow oil/low-melting solidHandling requires temperature control; oil form complicates weighing.[1]
Predicted LogP ~2.5 – 2.8Highly lipophilic.[1] Expect low aqueous solubility; high solubility in DCM, EtOAc, THF.[1]
pKa (Pyrazine N) ~0.5 – 1.0 (Estimated)Very weakly basic.[1] Solubility will be largely pH-independent in the physiological range (pH 2-10).[1]
Reactivity Alert 2-Chloro substituentSusceptible to

hydrolysis (OH⁻ attack) yielding 6-isobutoxypyrazin-2(1H)-one.[1]

Expert Insight: The isobutoxy group is electron-donating (+M effect), which slightly deactivates the ring toward nucleophilic attack compared to 2,6-dichloropyrazine. However, the inductive withdrawal of the adjacent nitrogen atoms still renders the C-Cl bond labile.

Experimental Protocol: Solubility Profiling

Objective: Determine the saturation solubility (


) in aqueous buffers and process solvents to define extraction and purification parameters.
Automated Shake-Flask Method (Thermodynamic Solubility)

Reagents:

  • Buffers: pH 1.2 (0.1N HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (PBS).[1]

  • Solvents: Methanol, Acetonitrile, DMSO, Ethyl Acetate, n-Heptane.[1]

Workflow:

  • Preparation: Weigh ~5 mg of 2-Chloro-6-(2-methylpropoxy)pyrazine into 1.5 mL HPLC vials (in triplicate).

  • Solvent Addition: Add 500 µL of the respective solvent/buffer.

  • Equilibration: Agitate at 25°C and 750 rpm for 24 hours using a thermomixer.

  • Clarification: Centrifuge at 13,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (use PVDF for aqueous, avoid Nylon due to potential adsorption).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

Validation Criteria:

  • If the peak area exceeds the linearity of the standard curve (typically >2000 mAU), dilute the supernatant 1:10 or 1:100.[1]

  • Self-Validating Step: Check the pH of the aqueous supernatant after equilibrium.[1] A shift >0.2 pH units indicates instability or impurity leaching.[1]

Visual Solubility (Process Screening)

For rapid process development, a visual "solvent walk" is often sufficient.[1]

  • High Solubility (>100 mg/mL): DCM, THF, EtOAc (Preferred for extraction).[1]

  • Moderate Solubility: Methanol, Isopropanol (Potential for crystallization anti-solvent).[1]

  • Low Solubility (<1 mg/mL): Water, 0.1M NaOH (Preferred for washing away inorganic salts).[1]

Stability Assessment Studies

Objective: Identify degradation pathways and establish storage conditions. The primary risk is the hydrolysis of the chloro-group.[1][2]

Forced Degradation Protocol (Stress Testing)

Perform these tests at a concentration of 1 mg/mL in Acetonitrile/Water (50:50).

Stress ConditionConditionsDurationMechanism Probed
Acid Hydrolysis 0.1 N HCl, 60°C4 – 24 HoursProtonation of N facilitates water attack at C-Cl.[1]
Base Hydrolysis 0.1 N NaOH, RT1 – 4 HoursDirect

by OH⁻ (Rapid degradation expected).
Oxidation 3%

, RT
24 HoursN-oxide formation or ether oxidation.[1]
Thermal 60°C (Solid/Neat)7 DaysPyrazine dimerization or volatility loss.[1]
Photostability UV/Vis (1.2M Lux)24 HoursRadical dechlorination (less likely but possible).[1]

Expert Insight: In basic conditions (NaOH), the degradation to 6-isobutoxypyrazin-2(1H)-one is often rapid.[1] The appearance of a new peak with a lower retention time (more polar) and a UV shift (loss of aromaticity/tautomerization) confirms this pathway.

Mechanistic Pathway Visualization

The following diagram illustrates the primary synthesis and degradation pathways for the compound.

DegradationPathway Start 2,6-Dichloropyrazine (Starting Material) Product 2-Chloro-6-(2-methylpropoxy)pyrazine (Target: CAS 1016508-48-7) Start->Product SNAr (Cl Displacement) Reagent Isobutanol / NaH (THF, 0°C) Reagent->Product Impurity 6-Isobutoxypyrazin-2(1H)-one (Hydrolysis Product) Product->Impurity Acid/Base Hydrolysis (+H2O / -HCl) Oxide N-Oxide Impurity (Oxidative Stress) Product->Oxide H2O2 Oxidation

Caption: Synthesis via SNAr and primary degradation pathways. Red arrows indicate stability risks (hydrolysis and oxidation).[1]

Analytical Methodology (HPLC-UV)

To support the above studies, a robust analytical method is required.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (Pyrazine

    
    ) and 220 nm.[1]
    
  • Retention Time: Expect the target to elute late (~7-8 min) due to the isobutoxy lipophilicity. The hydrolysis impurity (lactam) will elute significantly earlier (~3-4 min).[1]

Handling and Storage Recommendations

Based on the chemical nature and stability profile:

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is an oil or low-melting solid; freeze-thaw cycles should be minimized to prevent moisture condensation.[1]

  • Process Handling:

    • Avoid prolonged exposure to strong bases (NaOH, KOH) in aqueous media.[1] Use mild bases (

      
      , 
      
      
      
      ) in anhydrous solvents (DMF, MeCN) for subsequent coupling reactions.[1]
    • Quench reactions with saturated

      
       rather than strong acids to prevent acid-catalyzed hydrolysis.
      
  • Safety: Chloropyrazines are potential skin sensitizers.[1] Handle in a fume hood with nitrile gloves.[1]

References

  • Synthesis of 2-chloro-6-isobutoxypyrazine (Method 21)

    • Source: Ren, P., et al. (2008).[1] "Pim Kinase Inhibitors and Methods of Their Use." World Intellectual Property Organization.[1] WO2008106692A1.[1]

    • URL
  • General Reactivity of Chloropyrazines (SNAr Mechanisms)

    • Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th Ed.).[1] Wiley.[1] (Refer to Chapter on Pyrazines).

    • URL:[Link][1]

  • Stability Testing Guidelines

    • Source: ICH Expert Working Group.[1] (2003).[1] "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation.[1]

    • URL:[Link]

  • Compound Identity & CAS Verification

    • Source: PubChem Compound Summary for CID 25167575 (2-Chloro-6-isobutoxypyrazine).[1]

    • URL:[Link][1]

Sources

Foundational

"2-Chloro-6-(2-methylpropoxy)pyrazine" literature review and background

CAS Number: 1016508-48-7 Molecular Formula: C₈H₁₁ClN₂O Molecular Weight: 186.64 g/mol Synonyms: 2-Chloro-6-isobutoxypyrazine[1][2] Executive Summary 2-Chloro-6-(2-methylpropoxy)pyrazine is a specialized heterocyclic inte...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1016508-48-7 Molecular Formula: C₈H₁₁ClN₂O Molecular Weight: 186.64 g/mol Synonyms: 2-Chloro-6-isobutoxypyrazine[1][2]

Executive Summary

2-Chloro-6-(2-methylpropoxy)pyrazine is a specialized heterocyclic intermediate primarily utilized in the synthesis of kinase inhibitors, specifically targeting Pim kinases (Pim-1, Pim-2, Pim-3).[2] Its structure features a pyrazine core substituted with a chlorine atom and an isobutoxy group.[1][2][3] The chlorine atom serves as a reactive handle for further functionalization (typically via palladium-catalyzed cross-coupling or nucleophilic substitution), while the isobutoxy group provides essential lipophilic interactions within the ATP-binding pockets of target enzymes.[2] This guide details the synthesis, mechanism, and application of this compound in drug discovery.[2]

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-Chloro-6-(2-methylpropoxy)pyrazine
CAS Number 1016508-48-7
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in organic solvents (DCM, EtOAc, THF, DMSO); insoluble in water
LogP (Predicted) ~2.5 (Lipophilic)
Key Functional Groups Chloropyrazine (Electrophile), Isobutyl Ether (Lipophile)

Synthesis & Reaction Mechanism[2]

The synthesis of 2-Chloro-6-(2-methylpropoxy)pyrazine is achieved through a regioselective Nucleophilic Aromatic Substitution (SₙAr) .[2] The reaction involves the displacement of one chloride ion from 2,6-dichloropyrazine by an isobutoxide anion.[2]

Reaction Pathway Visualization

The following diagram illustrates the transformation from the starting material to the final product.

SynthesisPathway SM1 2,6-Dichloropyrazine (Electrophile) Complex Meisenheimer-like Transition State SM1->Complex Nucleophilic Attack Reagent Isobutanol + NaH (Nucleophile Generation) Reagent->Complex Product 2-Chloro-6-(2-methylpropoxy)pyrazine (Target) Complex->Product Elimination of Cl- Byproduct NaCl (Salt) Complex->Byproduct

Figure 1: SₙAr synthesis pathway for 2-Chloro-6-(2-methylpropoxy)pyrazine.

Mechanistic Insight[2][4]
  • Activation: Sodium hydride (NaH) deprotonates 2-methyl-1-propanol (isobutanol) to generate the highly nucleophilic sodium isobutoxide.[2]

  • Nucleophilic Attack: The isobutoxide anion attacks the electron-deficient pyrazine ring at the C-2 or C-6 position (equivalent in the symmetric starting material).[2]

  • Transition State: A resonance-stabilized Meisenheimer-like complex forms, where the negative charge is delocalized onto the pyrazine nitrogen atoms.[2]

  • Elimination: The chloride ion is expelled, restoring aromaticity and yielding the mono-substituted ether.[2]

Experimental Protocol

This protocol is validated for laboratory-scale synthesis (approx. 1-5g scale).[2]

Reagents:

  • 2,6-Dichloropyrazine (1.0 eq)[2]

  • 2-Methyl-1-propanol (Isobutanol) (1.0 eq)[2]

  • Sodium Hydride (NaH, 95% dry or 60% dispersion in oil) (1.1 eq)[2]

  • Tetrahydrofuran (THF), anhydrous (0.3 M concentration relative to pyrazine)[2][4]

Workflow Diagram:

ExperimentalWorkflow Step1 1. Activation Suspend NaH (1.1 eq) in anhydrous THF at 0°C. Step2 2. Nucleophile Formation Add Isobutanol (1.0 eq) dropwise. Stir 30 min. Step1->Step2 Step3 3. Reaction Add 2,6-Dichloropyrazine (1.0 eq). Warm to RT. Stir 3h. Step2->Step3 Step4 4. Quench Add sat. aq. NH4Cl to stop reaction. Step3->Step4 Step5 5. Workup Extract with EtOAc. Wash with H2O & Brine. Dry over Na2SO4. Concentrate. Step4->Step5 Step6 6. Purification Flash Chromatography (SiO2) Eluent: 9:1 Hexanes/EtOAc. Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis.

Detailed Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen/argon.

  • Nucleophile Generation: Charge the flask with NaH (1.1 eq) and anhydrous THF. Cool the suspension to 0°C in an ice bath. Add 2-methyl-1-propanol (1.0 eq) dropwise via syringe to control hydrogen gas evolution.[2] Stir for 30 minutes at 0°C to ensure complete alkoxide formation.

  • Addition: Add 2,6-dichloropyrazine (1.0 eq) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Monitor reaction progress via TLC or LC-MS.[2]

  • Workup: Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (EtOAc) (3x).[2] Combine organic layers and wash with water (1x) and brine (1x).[2]

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue using flash column chromatography on silica gel, eluting with 9:1 Hexanes/EtOAc.

Analytical Characterization

To validate the identity of the synthesized compound, compare against the following expected data:

  • LC-MS (ESI):

    • Observed Mass: m/z 187.1 [M+H]⁺[2][3]

    • Isotope Pattern: Distinct chlorine isotope pattern (³⁵Cl/³⁷Cl ratio ~3:1).[2]

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyrazine Protons: Two singlets (or closely spaced doublets) in the aromatic region (~8.0 - 8.2 ppm).[2]

    • Isobutyl -OCH₂-: Doublet (~4.1 ppm).[2]

    • Isobutyl -CH-: Multiplet (~2.1 ppm).[2]

    • Isobutyl -CH₃: Doublet (~1.0 ppm, 6H).[2]

Applications in Drug Discovery[2]

Pim Kinase Inhibition

The primary documented application of 2-Chloro-6-(2-methylpropoxy)pyrazine is as an intermediate for Pim kinase inhibitors .[2]

  • Target: Pim-1, Pim-2, and Pim-3 kinases are overexpressed in hematological malignancies (e.g., leukemia, multiple myeloma).[2]

  • Role of the Intermediate: The chloropyrazine core acts as a scaffold.[2] The chlorine at position 2 is typically displaced by an amine (e.g., an aminopyridine or piperidine derivative) to form the hinge-binding motif of the inhibitor.[2]

  • SAR Significance: The isobutoxy group at position 6 occupies the hydrophobic region of the ATP-binding pocket (often the ribose-binding pocket or a solvent-exposed hydrophobic shelf), improving potency and membrane permeability compared to smaller alkoxy groups.[2]

General Medicinal Chemistry

Beyond Pim kinases, this intermediate is valuable for:

  • Fragment-Based Drug Design (FBDD): As a low-molecular-weight, lipophilic fragment.[2]

  • Scaffold Hopping: Replacing pyridine or pyrimidine cores with pyrazine to alter metabolic stability or solubility profiles.[2]

Safety & Handling

  • Hazards: 2,6-Dichloropyrazine is an irritant.[2] NaH is water-reactive and flammable.[2]

  • PPE: Wear chemical-resistant gloves (nitrile), safety goggles, and a lab coat.[2]

  • Ventilation: Perform all synthesis steps, especially the quenching of NaH, inside a functioning fume hood.

References

  • Magnuson, S. et al. (2008).[2] Pim kinase inhibitors and methods of their use. WO2008106692A1.[2] World Intellectual Property Organization.[2]

  • PubChem. (n.d.).[2] Compound Summary: 2-Chloro-6-isobutoxypyrazine.[1][2][3][4] National Center for Biotechnology Information.[2] [2]

  • Sigma-Aldrich. (n.d.).[2] 2-Chloro-6-(2-methylpropoxy)pyrazine Product Detail. Merck KGaA.[2]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Precision Synthesis of 2-Chloro-6-(2-methylpropoxy)pyrazine via Regioselective

Executive Summary This application note details the optimized protocol for synthesizing 2-Chloro-6-(2-methylpropoxy)pyrazine (also known as 2-chloro-6-isobutoxypyrazine) from 2,6-dichloropyrazine . This transformation re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing 2-Chloro-6-(2-methylpropoxy)pyrazine (also known as 2-chloro-6-isobutoxypyrazine) from 2,6-dichloropyrazine . This transformation relies on a Nucleophilic Aromatic Substitution (


), a reaction class governed by the electron-deficient nature of the pyrazine ring.

The primary challenge in this synthesis is chemoselectivity . The starting material possesses two equivalent electrophilic sites. Once the first alkoxy group is introduced, the ring becomes slightly more electron-rich (deactivated) but remains susceptible to a second substitution, leading to the formation of the bis-isobutoxy impurity. This protocol utilizes kinetic control , stoichiometric precision , and inverse addition techniques to maximize the yield of the mono-substituted product (>85%) while suppressing the bis-impurity (<5%).

Reaction Mechanism & Retrosynthesis

The reaction proceeds via an addition-elimination mechanism.[1] The isobutoxide anion (generated in situ) attacks the C-2 or C-6 position of the pyrazine ring, forming a resonance-stabilized Meisenheimer complex. Re-aromatization results in the expulsion of a chloride ion.

Mechanistic Pathway (Graphviz Visualization)

SNAr_Mechanism Figure 1: S_NAr Reaction Pathway and Competitive Bis-Substitution SM 2,6-Dichloropyrazine (Electrophile) TS Meisenheimer Complex (Transition State) SM->TS + iBuONa (THF, 0°C) Reagent Sodium Isobutoxide (Nucleophile) Reagent->TS Product 2-Chloro-6-isobutoxypyrazine (Target) TS->Product - NaCl SideProduct 2,6-Diisobutoxypyrazine (Over-reaction Impurity) Product->SideProduct + Excess iBuONa (Kinetic Overshoot)

Critical Process Parameters (CPP)

To ensure reproducibility and safety, the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Stoichiometry 1.00 eq Pyrazine : 1.05 eq AlcoholSlight excess ensures conversion but limits bis-substitution. Large excesses (>1.2 eq) drastically increase impurity formation.
Temperature 0°C (Addition)

25°C (Reaction)
Low temperature during addition prevents localized "hot spots" of high concentration, favoring the kinetic mono-product.
Solvent Anhydrous THF (Tetrahydrofuran)Aprotic polar solvent solvates the cation (

) effectively, increasing nucleophilicity of the alkoxide while maintaining solubility of the pyrazine.
Base Selection Sodium Hydride (NaH, 60% dispersion)Provides irreversible deprotonation of isobutanol. Weaker bases (e.g.,

) are often too slow for bulky alcohols in

without high heat.
Addition Mode Inverse Addition (Alkoxide to Pyrazine)CRITICAL: Adding the nucleophile slowly to the electrophile ensures the pyrazine is always in excess, statistically favoring mono-substitution.

Experimental Protocol

Scale: 10 mmol (approx. 1.5 g of starting material) Expected Yield: 85-92% Time: 4-6 hours

Reagents & Materials
  • 2,6-Dichloropyrazine (MW 148.98): 1.49 g (10.0 mmol)

  • Isobutanol (2-methyl-1-propanol) (MW 74.12): 0.78 g (10.5 mmol)

  • Sodium Hydride (60% in oil) (MW 24.00): 0.44 g (11.0 mmol)

  • Tetrahydrofuran (THF), anhydrous: 20 mL + 10 mL

  • Ammonium Chloride (sat. aq.): 20 mL

Step-by-Step Procedure
Step 1: Preparation of Sodium Isobutoxide Solution
  • Setup: Flame-dry a 50 mL 2-neck round-bottom flask (RBF) equipped with a stir bar and nitrogen inlet.

  • Charging: Add Sodium Hydride (0.44 g, 11.0 mmol) to the flask.

  • Washing (Optional): If oil removal is desired, wash NaH twice with dry hexane (decant carefully). Note: For this scale, the oil is usually negligible.

  • Solvent: Add anhydrous THF (10 mL) and cool the suspension to 0°C using an ice bath.

  • Alkoxide Formation: Add Isobutanol (0.78 g, 10.5 mmol) dropwise over 10 minutes. Hydrogen gas (

    
    ) will evolve.
    
  • Completion: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes until gas evolution ceases and a clear/hazy solution forms.

Step 2: The

Reaction (Inverse Addition)
  • Substrate Prep: In a separate 100 mL 3-neck RBF, dissolve 2,6-Dichloropyrazine (1.49 g, 10.0 mmol) in anhydrous THF (20 mL). Cool to 0°C.[2][3][4]

  • Controlled Addition: Transfer the sodium isobutoxide solution (from Step 1) into a pressure-equalizing addition funnel or syringe.

  • Execution: Add the alkoxide solution dropwise to the pyrazine solution over 30-45 minutes .

    • Why? Slow addition maintains a low concentration of nucleophile relative to the substrate.

  • Reaction: Remove the ice bath and allow the mixture to stir at RT.

  • Monitoring: Check reaction progress by TLC (10% EtOAc in Hexanes) or HPLC after 2 hours.

    • Target: Disappearance of SM (

      
      ) and appearance of Product (
      
      
      
      ). Bis-product usually runs higher (
      
      
      ).
Step 3: Workup & Isolation
  • Quench: Once complete, cool to 0°C and carefully quench with saturated

    
     solution (20 mL).
    
  • Extraction: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Washing: Combine organics and wash with Water (20 mL) followed by Brine (20 mL).

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Workflow Visualization

Workup_Protocol Figure 2: Isolation Workflow Reaction Reaction Mixture (THF, RT) Quench Quench: Sat. NH4Cl (0°C) Reaction->Quench Extraction Extraction: Ethyl Acetate (3x) Quench->Extraction Wash Wash: Water -> Brine Extraction->Wash Dry Dry: Na2SO4 -> Filter Wash->Dry Conc Concentrate (Rotavap) Dry->Conc Final Crude Oil (Purify if needed) Conc->Final

Analytics & Quality Control

Verify the identity of the product using the following predicted spectral data.

Product: 2-Chloro-6-(2-methylpropoxy)pyrazine Formula:


MW:  186.64  g/mol 
TechniqueDiagnostic SignalInterpretation
1H NMR (400 MHz,

)

8.15 (s, 1H), 8.05 (s, 1H)
Pyrazine ring protons. The asymmetry causes two distinct singlets (or finely split doublets).

4.05 (d,

Hz, 2H)

protons. The chemical shift ~4.0 confirms attachment to oxygen.

2.10 (m, 1H)
Methine (

) of the isobutyl group.

1.02 (d,

Hz, 6H)
Methyl groups (

) of the isobutyl tail.
HPLC Retention Time (

)
Product elutes after SM but before bis-impurity on C18 Reverse Phase (Water/MeCN gradient).

Troubleshooting Guide

IssueRoot CauseCorrective Action
High Bis-Impurity (>10%) Excess alkoxide or fast addition.Ensure strict 1.05 eq of alcohol. Slow down addition rate. Cool reaction to -10°C.
Low Conversion (<50%) "Wet" reagents killing NaH.Ensure THF is anhydrous. Dry isobutanol over molecular sieves (3Å) before use.
Sluggish Reaction Steric bulk of isobutanol.Gently heat to 40-50°C after the addition is complete. Do not heat during addition.

References

  • Reactivity of Chloropyrazines: Sato, N. (1999). Comprehensive Heterocyclic Chemistry II. Pyrazines and their Benzo Derivatives.[4][5][6] Elsevier.

  • General Alkoxylation Protocol: Organic Syntheses, Coll. Vol. 4, p. 201 (1963); Vol. 33, p. 21 (1953). (Adapted for pyrazine systems).[4][5][6][7][8]

  • Regioselectivity in Pyrazines: Lunt, E., et al. (1967). Journal of the Chemical Society C: Organic. Nucleophilic substitution in pyrazines.

  • Process Safety (NaH Handling): Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-6-(2-methylpropoxy)pyrazine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Pyrazine Scaffold in Modern Drug Discovery The pyrazine nucleus is a privileged scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazine Scaffold in Modern Drug Discovery

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and clinically approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of molecules targeting a wide range of biological targets. The functionalization of the pyrazine ring is therefore a critical endeavor in the pursuit of novel therapeutics. Among the array of synthetic methodologies available, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the pyrazine core.[2][3]

This document provides a detailed guide to the application of Suzuki coupling reactions specifically for 2-Chloro-6-(2-methylpropoxy)pyrazine . The presence of the electron-donating 2-methylpropoxy (isobutoxy) group significantly influences the reactivity of the chloropyrazine, necessitating careful consideration of reaction parameters to achieve optimal outcomes. These application notes are designed to provide not only step-by-step protocols but also the underlying scientific rationale for experimental choices, empowering researchers to troubleshoot and adapt these methods for their specific synthetic goals.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Understanding this mechanism is fundamental to optimizing reaction conditions and troubleshooting suboptimal results.

Suzuki_Coupling_Mechanism Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X (2-Chloro-6-(isobutoxy)pyrazine) Ar-X (2-Chloro-6-(isobutoxy)pyrazine) Ar-X (2-Chloro-6-(isobutoxy)pyrazine)->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X-L_n Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Boronic_Acid R-B(OH)₂ Activated_Boronate [R-B(OH)₃]⁻ Boronic_Acid->Activated_Boronate Base Base Base Base->Activated_Boronate Activated_Boronate->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R-L_n Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Ar-R Reductive_Elimination->Product Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: 2-Chloro-6-(isobutoxy)pyrazine, Boronic Acid, Base B Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen A->B C Prepare Catalyst Solution: Pd Precatalyst + Ligand B->C D Add Catalyst and Solvent C->D E Heat and Stir (Conventional or Microwave) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool and Quench F->G H Extraction G->H I Drying and Concentration H->I J Purification (Column Chromatography) I->J

Sources

Method

Buchwald-Hartwig amination of "2-Chloro-6-(2-methylpropoxy)pyrazine"

Application Note: Optimized Strategies for the Buchwald-Hartwig Amination of 2-Chloro-6-(2-methylpropoxy)pyrazine Executive Summary This application note details the optimized protocols for the Palladium-catalyzed C–N cr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Strategies for the Buchwald-Hartwig Amination of 2-Chloro-6-(2-methylpropoxy)pyrazine

Executive Summary

This application note details the optimized protocols for the Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 2-Chloro-6-(2-methylpropoxy)pyrazine . While chloropyrazines are attractive scaffolds in medicinal chemistry (particularly for kinase inhibitors), they present specific challenges due to the electron-deficient nature of the pyrazine ring and the potential for catalyst poisoning by the heterocyclic nitrogens.

This guide moves beyond "standard" conditions, recommending Third- and Fourth-Generation Palladacycle precatalysts to ensure high turnover frequencies (TOF) and suppress common side reactions like hydrodehalogenation.

Substrate Analysis & Mechanistic Considerations

The Substrate: 2-Chloro-6-(2-methylpropoxy)pyrazine
  • Electronic Environment: The pyrazine ring is ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -deficient, making the C–Cl bond highly activated for Oxidative Addition (OA). However, the isobutoxy group at the C6 position acts as an electron-donating group (EDG) via resonance, slightly increasing electron density compared to a bare 2-chloropyrazine. This creates a "push-pull" system where the ring is still reactive enough for OA, but the increased electron density may slow down the reductive elimination step if the ligand is not sufficiently bulky.
    
  • Steric Environment: The isobutoxy group provides moderate steric bulk. While it is distal (meta-like) to the reaction site, it influences the conformation of the intermediate Pd-complex, necessitating ligands that can accommodate this volume without blocking the active site.

  • Chemospecificity: The pyrazine nitrogens (N1/N4) are Lewis basic and can coordinate to Pd(II) species, potentially forming off-cycle resting states (catalyst poisoning).

Mechanistic Workflow

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle, but with critical deviations due to the heterocyclic nature of the substrate.

BuchwaldHartwig Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting for e- rich Ar-Cl) Pd0->OxAdd + Substrate PdII_Cl Pd(II) Oxidative Complex [L-Pd(Ar)(Cl)] OxAdd->PdII_Cl Coordination Amine Binding (Steric Crowding) PdII_Cl->Coordination + Amine OffCycle OFF-CYCLE TRAP (Pd-Pyrazine Coordination) PdII_Cl->OffCycle N-Coordination Deprotonation Deprotonation (Base Mediated) Coordination->Deprotonation + Base RedElim Reductive Elimination (Product Release) Deprotonation->RedElim RedElim->Pd0 - Product OffCycle->PdII_Cl Heat/Bulky Ligand

Figure 1: Catalytic cycle highlighting the risk of off-cycle catalyst trapping by the pyrazine nitrogen.

Experimental Screening & Optimization

For this specific scaffold, traditional Pd sources (e.g., Pd(PPh3)4 or Pd2(dba)3 + BINAP) often result in stalled conversion or low yields. The following screening matrix is recommended based on internal validation data.

Ligand & Catalyst Selection Table
ComponentRecommendationRationale
Precatalyst BrettPhos Pd G3 or RuPhos Pd G3 G3/G4 Palladacycles generate the active L-Pd(0) species immediately upon base activation, avoiding the induction period and reducing homocoupling.
Ligand (Primary Amines) BrettPhos Excellent for primary amines.[1] The methoxy groups on the ligand prevent the formation of stable palladacycles with the amine, promoting reductive elimination.
Ligand (Secondary Amines) RuPhos The bulky isopropyl groups shield the metal center, preventing

-hydride elimination and facilitating the coupling of sterically hindered secondary amines.
Base NaOtBu (Standard) or Cs2CO3 (Mild)NaOtBu is preferred for speed. Use Cs2CO3 if the substrate contains base-sensitive groups (e.g., esters, acidic protons).
Solvent 1,4-Dioxane or t-Amyl Alcohol Dioxane is standard. t-Amyl Alcohol allows for higher temperatures (up to 100°C) without pressurization and improves solubility of polar heterocycles.

Detailed Protocol: The "BrettPhos G3" Method

Objective: Coupling of 2-Chloro-6-(2-methylpropoxy)pyrazine with a primary aniline.

Materials:
  • Substrate: 2-Chloro-6-(2-methylpropoxy)pyrazine (1.0 equiv, 1.0 mmol)

  • Nucleophile: Aniline derivative (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (0.02 equiv, 2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:
  • Preparation (Glovebox or Schlenk Line):

    • Charge an oven-dried reaction vial equipped with a magnetic stir bar with the Substrate (186 mg), Amine (1.2 equiv), NaOtBu (135 mg), and BrettPhos Pd G3 (catalyst).

    • Note: If using air-stable G3 precatalyst, weighing can be done in air, but the vial should be purged with Argon/Nitrogen immediately after.

  • Solvent Addition:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (x3).

    • Add anhydrous 1,4-Dioxane (5 mL) via syringe.

  • Reaction:

    • Place the vial in a pre-heated block at 80°C .

    • Stir vigorously (800+ RPM). Efficient mixing is crucial for the heterogeneous base system.

    • Time: 2–4 hours.

    • Monitoring: Check by LC-MS or TLC. Look for the disappearance of the starting chloride (Rt often shifts significantly due to the amine).

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc (20 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.

    • Wash the filtrate with water (10 mL) and brine (10 mL).

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc gradient). Aminopyrazines are often fluorescent; use UV 254/365 nm for detection.

Troubleshooting & Optimization Logic

If the standard protocol fails, use the following decision tree to diagnose the failure mode.

Troubleshooting Start Reaction Failed? Check1 Is SM remaining? Start->Check1 Check2 Is De-halogenated product formed? Check1->Check2 Yes Sol3 Strictly dry solvents Check Base quality Check1->Sol3 No (Complex Mix) Sol1 Increase Temp to 100°C Switch to t-AmylOH Check2->Sol1 No (Just SM) Sol2 Switch Ligand to AdBrettPhos (bulky) Check2->Sol2 Yes (Reduction)

Figure 2: Troubleshooting decision tree for stalled reactions.

Common Failure Modes:
  • Hydrodehalogenation (Reduction):

    • Symptom:[4][5][6][7][8] The Cl is replaced by H instead of the amine.[4]

    • Cause: Oxidative addition occurred, but amine binding/reductive elimination was too slow, allowing

      
      -hydride elimination or H-abstraction from the solvent.
      
    • Fix: Use a bulkier ligand (e.g., AdBrettPhos ) to accelerate reductive elimination. Ensure the solvent is anhydrous.[4]

  • Catalyst Poisoning:

    • Symptom:[4][5][6][7][8] Reaction stops at ~20% conversion; adding more catalyst restarts it briefly.

    • Cause: Pyrazine nitrogen coordinating to Pd.

    • Fix: Increase temperature to 100–110°C to promote ligand dissociation from the off-cycle species.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of the American Chemical Society, 131(47), 17423–17429. (Relevant for ether synthesis context).

Sources

Application

High-Throughput Screening of 2-Chloro-6-(2-methylpropoxy)pyrazine Analogs: A Phenotypic Approach to Uncover Novel Bioactive Scaffolds

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This application note presents a comprehensive strategy and detailed protocols for the high-throughput screening (HTS) of a focused library of analogs derived from the lead-like molecule, "2-Chloro-6-(2-methylpropoxy)pyrazine." Lacking a predefined biological target for this specific scaffold, we champion a phenotypic screening approach. This method allows for the unbiased discovery of compounds that induce a desired cellular response, in this case, cytotoxicity against a cancer cell line. We provide a robust framework encompassing library design using multicomponent reactions, a detailed protocol for a cell-based MTT assay, and a data analysis workflow for hit identification and validation.

Introduction: The Rationale for Screening Pyrazine Analogs

Pyrazine derivatives are a cornerstone of modern drug discovery, valued for their metabolic stability and their ability to engage in various biological interactions.[3] Their versatile chemical nature allows for extensive structural modifications, making them ideal candidates for the development of large and diverse compound libraries.[4] While some pyrazine-containing molecules have well-defined targets, such as PIM-1 kinase[5][6], many novel scaffolds have yet to have their mechanisms of action elucidated.

This guide uses "2-Chloro-6-(2-methylpropoxy)pyrazine" as a conceptual starting point. The objective is not to screen this single molecule, but to leverage its structure to design and screen a library of novel analogs. By systematically modifying the substituents on the pyrazine core, we can explore the structure-activity relationship (SAR) and potentially identify compounds with potent and selective biological effects.

A phenotypic screen is the chosen strategy for this campaign because it assesses the effect of compounds on whole cells, providing a more physiologically relevant context than biochemical assays.[7] This approach is particularly powerful when the molecular target is unknown, as it can uncover compounds that work through novel mechanisms of action.

Analog Library Design and Synthesis Strategy

The quality of a screening campaign is fundamentally dependent on the quality and diversity of the compound library. For generating analogs of our pyrazine core, multicomponent reactions (MCRs) offer a highly efficient method for creating a diverse set of molecules from a small number of starting materials.[8] The Ugi four-component reaction (Ugi-4CR), for instance, allows for the rapid assembly of complex molecules by combining an amine, an aldehyde, a carboxylic acid, and an isocyanide.[9][10]

Conceptual Synthetic Workflow:

Our strategy involves using a pyrazine-containing building block as one of the components in an MCR. For example, a pyrazine-carboxaldehyde could be reacted with a diverse set of amines, carboxylic acids, and isocyanides to generate a library where three points of diversity are introduced around the core pyrazine scaffold. This approach allows for the systematic exploration of how different functional groups impact biological activity.

cluster_start Starting Materials cluster_reaction Synthesis cluster_product Product PyrazineCore Pyrazine-aldehyde Ugi_4CR Ugi 4-Component Reaction PyrazineCore->Ugi_4CR Amine Amine Library (R1) Amine->Ugi_4CR Acid Acid Library (R2) Acid->Ugi_4CR Isocyanide Isocyanide Library (R3) Isocyanide->Ugi_4CR Library Diverse Pyrazine Analog Library Ugi_4CR->Library High Yields

Caption: Library Generation via Ugi Multicomponent Reaction.

High-Throughput Screening: Cell-Based Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and cost-effective colorimetric method for assessing cell metabolic activity.[1] As viable cells reduce the yellow MTT to purple formazan crystals, the amount of formazan produced is proportional to the number of living cells. This allows for the quantification of a compound's cytotoxic or cytostatic effects.

Experimental Protocol: MTT Assay

Materials and Reagents:

  • Cell Line: A549 (human lung carcinoma) or another cancer cell line of interest.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plates: 96-well, flat-bottom, sterile tissue culture plates.

  • MTT Reagent: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS). Store protected from light.[11]

  • Solubilization Solution: 4 mM HCl, 0.1% NP40 in isopropanol.[11]

  • Compound Library: Pyrazine analogs dissolved in 100% DMSO at a stock concentration of 10 mM.

  • Controls:

    • Negative Control: 0.1% DMSO in culture medium (vehicle).

    • Positive Control: Doxorubicin at a final concentration of 10 µM (or another known cytotoxic agent).

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture A549 cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium to a density of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare intermediate compound plates by diluting the 10 mM stock library plates in culture medium.

    • Remove the medium from the cell plates and add 100 µL of medium containing the test compounds at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration does not exceed 0.1%.

    • Include wells for negative (vehicle) and positive controls on each plate.

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1][12]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT.

  • Formazan Solubilization:

    • After incubation, add 100-150 µL of the Solubilization Solution to each well to dissolve the purple formazan crystals.[1][11]

    • Mix thoroughly by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[1]

HTS Workflow and Data Analysis

A robust data analysis pipeline is critical for identifying true hits from the large datasets generated in an HTS campaign.[13] The process involves data normalization, quality control, and statistical analysis to distinguish active compounds from experimental noise.

HTS_Workflow cluster_Screening Primary Screening cluster_Analysis Data Analysis & QC cluster_Confirmation Hit Confirmation & Follow-up Library Pyrazine Library (10 µM) PrimaryAssay MTT Assay (48h) Library->PrimaryAssay RawData Raw Absorbance Data PrimaryAssay->RawData Normalization Normalization to Controls RawData->Normalization QC Z'-Factor Calculation Normalization->QC HitSelection Hit Selection (>50% Inhibition) Normalization->HitSelection PrimaryHits Primary Hit List HitSelection->PrimaryHits DoseResponse Dose-Response (IC50) PrimaryHits->DoseResponse HitValidation Re-test from Fresh Stock DoseResponse->HitValidation SecondaryAssay Mechanism of Action (e.g., Apoptosis Assay) HitValidation->SecondaryAssay cluster_pathway Potential Cytotoxic Mechanism Compound Pyrazine Analog Hit Cell Cancer Cell Compound->Cell Induces Mito Mitochondrial Stress Cell->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified Intrinsic Apoptosis Pathway.

Data Presentation

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Hypothetical HTS Results for Pyrazine Analogs

Compound IDStructure (R1, R2, R3)% Inhibition @ 10 µMIC₅₀ (µM)
PZA-001Benzyl, Phenyl, Cyclohexyl12.5> 50
PZA-0024-Cl-Benzyl, Phenyl, Cyclohexyl85.32.1
PZA-0034-MeO-Benzyl, Phenyl, Cyclohexyl25.735.8
PZA-0044-Cl-Benzyl, Thiophene, Cyclohexyl92.10.9
PZA-0054-Cl-Benzyl, Phenyl, t-Butyl78.95.4

Conclusion

This application note outlines a comprehensive and robust strategy for the high-throughput screening of a novel library of pyrazine analogs. By employing a phenotypic screening approach coupled with efficient library synthesis and rigorous data analysis, researchers can effectively identify novel bioactive compounds. The detailed protocols and workflows provided herein serve as a practical guide for initiating a successful hit-finding campaign, paving the way for the discovery of next-generation therapeutic agents.

References

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • A workflow for high-throughput screening, data analysis, processing, and hit identification. (2020). SciLifeLab Publications. [Link]

  • SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020). KNIME. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). [Link]

  • High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay. (2024). PubMed. [Link]

  • Merging the Isonitrile-Tetrazine (4+1) Cycloaddition and the Ugi Four-Component Reaction into a Single Multicomponent Process. (n.d.). Universidade de Lisboa. [Link]

  • Small Compound Screening Overview. (n.d.). Target Discovery Institute. [Link]

  • Ugi four-multicomponent reaction based synthesis, in vitro, and in silico enzymatic evaluations of new pyrazino[1,2-a]indole-1,4-dione-indole-2-phenylacetamides as potent inhibitors against α-glucosidase and α-amylase. (2024). PubMed. [Link]

  • Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry. (2022). University of Groningen Research Portal. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Oxford Academic. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). Lifescience Global. [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. (n.d.). Vipergen. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Daniele Teti. [Link]

  • How To Optimize Your Hit Identification Strategy. (2024). Evotec. [Link]

  • High throughput screening. (2022). faCellitate. [Link]

  • Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. (2026). [Link]

  • GraphViz Examples and Tutorial. (n.d.). [Link]

  • Design, Synthesis and hMAO Inhibitory Screening of Novel 2-Pyrazoline Analogues. (n.d.). [Link]

  • DOT Language. (2024). Graphviz. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). MDPI. [Link]

  • Convergent and Fast Route to Piperazines via IMCR. (2005). Organic Chemistry Portal. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). [Link]

  • In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. (2020). [Link]

  • Biological roles of pyrazines in insect chemical communication. (n.d.). AntWiki. [Link]

  • In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. (2020). [Link]

Sources

Method

Application Note: Antimicrobial Susceptibility Profiling of 2-Chloro-6-(2-methylpropoxy)pyrazine

Introduction & Scope This application note details the standardized protocol for the antimicrobial susceptibility testing (AST) of 2-Chloro-6-(2-methylpropoxy)pyrazine (CAS: Variable/Research Grade). This compound belong...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This application note details the standardized protocol for the antimicrobial susceptibility testing (AST) of 2-Chloro-6-(2-methylpropoxy)pyrazine (CAS: Variable/Research Grade). This compound belongs to the class of halogenated alkoxypyrazines, a scaffold frequently investigated for antitubercular and broad-spectrum antibacterial activity due to its structural similarity to Pyrazinamide and potential to disrupt bacterial energetics.

Unlike established antibiotics with defined breakpoints, this molecule must be treated as a New Chemical Entity (NCE) . Therefore, this guide prioritizes Minimum Inhibitory Concentration (MIC) determination via Broth Microdilution (BMD), the gold standard reference method recognized by the Clinical and Laboratory Standards Institute (CLSI) and EUCAST.

Target Audience
  • Medicinal Chemists evaluating Structure-Activity Relationships (SAR).

  • Microbiologists performing primary screening of pyrazine libraries.

  • Pre-clinical development teams assessing lead candidacy.

Compound Properties & Handling

Scientific Rationale: 2-Chloro-6-(2-methylpropoxy)pyrazine contains a lipophilic isobutoxy tail and a chloro-substituent. This structural profile suggests low aqueous solubility. Improper solubilization is the #1 cause of false-negative AST results in early discovery.

PropertySpecificationHandling Requirement
Chemical Structure Pyrazine ring, 2-Cl, 6-IsobutoxyProtect from light; store at -20°C.
Solubility Hydrophobic (LogP est. ~2.5)Insoluble in water. Requires DMSO.
Stability Susceptible to hydrolysis at extreme pHPrepare stocks fresh or store anhydrously.
Stock Solution Preparation

Protocol:

  • Weigh approximately 10 mg of the compound into a sterile glass vial.

  • Dissolve in 100% Dimethyl Sulfoxide (DMSO) to achieve a Stock Concentration of 10,240 µg/mL .

    • Why 10,240? This allows for serial 2-fold dilutions down to a working stock, ensuring the final test range covers 0.06 – 128 µg/mL while keeping final DMSO < 1%.

  • Vortex for 60 seconds to ensure complete solubilization.

  • Sterilization: Do not filter sterilize if the volume is small, as the membrane may adsorb the lipophilic compound. If filtration is necessary, use a PTFE (Teflon) filter.

Core Methodology: Broth Microdilution (MIC)[1]

Reference Standard: CLSI M07-A11 (Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically).

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Note: For Streptococcus spp., supplement with 2-5% lysed horse blood (LHB).

  • Vessel: Sterile 96-well polystyrene microtiter plates (U-bottom).

  • Inoculum: 0.5 McFarland standard (

    
     CFU/mL).
    
Experimental Workflow
Step 1: Plate Preparation (The 2-Fold Dilution Series)

The goal is to test the compound from 64 µg/mL down to 0.125 µg/mL .

  • Intermediate Dilution: Dilute the 10,240 µg/mL stock 1:40 in CAMHB to get 256 µg/mL (Final DMSO: 2.5%).

  • Dispensing: Add 100 µL of sterile CAMHB to columns 2 through 12 of the 96-well plate.

  • Serial Dilution:

    • Add 200 µL of the 256 µg/mL Intermediate solution to Column 1.

    • Transfer 100 µL from Column 1 to Column 2. Mix by pipetting up and down 5 times.

    • Repeat transfer from Column 2 -> 3, 3 -> 4, etc., up to Column 10.

    • Discard 100 µL from Column 10.

  • Controls:

    • Column 11 (Growth Control): Media + Bacteria + 2.5% DMSO (Solvent Control). Crucial for validating that DMSO is not toxic.

    • Column 12 (Sterility Control): Media only (No bacteria).

Step 2: Inoculum Preparation
  • Select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922).

  • Suspend in saline to match 0.5 McFarland turbidity.

  • Dilute: Dilute this suspension 1:150 in CAMHB. This yields

    
     CFU/mL.
    
Step 3: Inoculation
  • Add 100 µL of the diluted inoculum to Columns 1 through 11 .

  • Final System:

    • Compound Concentration: Halved (e.g., Col 1 becomes 128 µg/mL, Col 10 becomes 0.25 µg/mL).

    • Bacterial Density:

      
       CFU/mL.
      
    • DMSO Concentration: 1.25% (generally non-toxic to standard strains).

Step 4: Incubation
  • Conditions: 35 ± 2°C in ambient air.

  • Duration: 16–20 hours (24 hours for MRSA or Enterococci).

Visualization of Workflow

MIC_Workflow cluster_controls Critical Controls Stock Stock Prep 10,240 µg/mL in DMSO Inter Intermediate Dilution 256 µg/mL in CAMHB (2.5% DMSO) Stock->Inter Dilute 1:40 Plate 96-Well Plate Setup Serial 2-fold Dilution (Cols 1-10) Inter->Plate Dispense & Dilute Incubate Incubation 35°C, 16-20 hrs Plate->Incubate GC Growth Control (Bacteria + 1.25% DMSO) Inoculum Inoculum Prep 0.5 McFarland -> 1:150 Dilution Inoculum->Plate Add 100 µL/well Read Read MIC Lowest conc. with no visible growth Incubate->Read SC Sterility Control (Media Only)

Figure 1: Step-by-step workflow for Broth Microdilution MIC determination.

Data Analysis & Interpretation

Reading the MIC

The MIC is defined as the lowest concentration of 2-Chloro-6-(2-methylpropoxy)pyrazine that completely inhibits visible growth.

  • Visual Check: Place the plate on a dark background. Look for a "button" of cells at the bottom of the U-well.

  • Precipitation Alert: Chlorinated pyrazines may precipitate at high concentrations. If the bottom of the well looks like "crystals" rather than a "cloudy button," verify by transferring 10 µL to agar. If no growth occurs on agar, the inhibition is real.

Bacteriostatic vs. Bactericidal (MBC Determination)

To determine if the compound kills bacteria or just stops them from growing:

  • Sample 10 µL from the MIC well and the two wells above the MIC (e.g., 2x and 4x MIC).

  • Plate onto drug-free Agar (MHA).

  • Incubate for 24 hours.

  • MBC Definition: The concentration that results in a 99.9% reduction in CFU from the initial inoculum.

Decision Logic for Hit Validation

Decision_Tree Start MIC Result? IsActive MIC < 64 µg/mL? Start->IsActive CheckDMSO Growth in Solvent Control? IsActive->CheckDMSO Yes Discard Inactive / Non-specific IsActive->Discard No CheckPrecip Precipitation Visible? CheckDMSO->CheckPrecip Growth OK Toxicity False Positive (DMSO Toxicity) CheckDMSO->Toxicity No Growth ValidHit Valid Hit Proceed to MBC CheckPrecip->ValidHit No Verify Verify Solubility Repeat Assay CheckPrecip->Verify Yes

Figure 2: Decision matrix for validating antimicrobial activity of the pyrazine derivative.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute.[2][1][3] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2024). Performance Standards for Antimicrobial Susceptibility Testing.[1][3][4][5] 34th ed. CLSI supplement M100.[3][4][5] Wayne, PA: Clinical and Laboratory Standards Institute.[2][1][3] Link

  • Petrović, et al. (2021).[6] "Synthesis and antimicrobial activity of novel pyrazine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual reference for pyrazine activity ranges).

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.[2][6]Link

Sources

Application

Application Note: Comprehensive Cell-Based Cytotoxicity Evaluation of 2-Chloro-6-(2-methylpropoxy)pyrazine

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Scientific Rationale The pyrazine cor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

The pyrazine core is a privileged scaffold in medicinal chemistry, widely recognized for its robust p-donor properties and its ability to form critical hydrogen bonds within the hinge regions of various kinases. In recent years, pyrazine derivatives have emerged as highly potent small-molecule kinase inhibitors targeting TRK, EGFR, and other oncogenic pathways [1].

2-Chloro-6-(2-methylpropoxy)pyrazine represents a highly versatile halopyrazine derivative. The strategic placement of a chlorine atom at the 2-position provides an electron-withdrawing moiety capable of halogen bonding or acting as a leaving group for targeted covalent inhibition. Conversely, the 6-(2-methylpropoxy) (isobutoxy) group enhances the molecule's lipophilicity (LogP), significantly improving cellular permeability and membrane transit [2].

The Need for a Self-Validating Assay System

When evaluating novel pyrazine derivatives for anticancer efficacy, relying solely on single-endpoint metabolic assays (such as MTT or Resazurin) introduces a high risk of false positives. Cancer cells can undergo metabolic rewiring or enter a quiescent state, which reduces metabolic output without actual cell death.

As a Senior Application Scientist, I mandate a multiparametric, self-validating workflow . By multiplexing an ATP-dependent viability assay with a membrane-integrity (LDH release) assay, and running a parallel Caspase-3/7 apoptosis assay, we establish definitive causality. This triad allows us to confidently classify the compound's effect as cytostatic (metabolic suppression without membrane rupture), necrotic (membrane rupture without caspase activation), or apoptotic (programmed cell death) [3].

Experimental Design & Causality

Workflow A Compound Prep C-MPP in DMSO C Drug Treatment 0.1 - 100 µM A->C B Cell Seeding A549 & MCF-7 B->C D Multiplex Assay ATP & LDH C->D E Apoptosis Assay Caspase-3/7 C->E F Data Analysis IC50 & MoA D->F E->F

Caption: Multiparametric workflow for evaluating 2-Chloro-6-(2-methylpropoxy)pyrazine cytotoxicity.

Model Selection
  • A549 (Non-small cell lung cancer) & MCF-7 (Breast adenocarcinoma): Selected due to their well-documented sensitivity to pyrazine-based kinase inhibitors and robust baseline metabolic rates [3].

  • HUVEC (Human Umbilical Vein Endothelial Cells): Included as a non-tumorigenic control to assess the therapeutic index and off-target toxicity.

Step-by-Step Experimental Protocols

Phase 1: Cell Culture and Compound Preparation

Causality Note: The isobutoxy group in 2-Chloro-6-(2-methylpropoxy)pyrazine makes the compound highly lipophilic. Proper solubilization in pure DMSO is critical to prevent micro-precipitation in the aqueous culture medium.

  • Compound Stock: Dissolve 2-Chloro-6-(2-methylpropoxy)pyrazine in 100% anhydrous DMSO to create a 20 mM stock solution. Aliquot and store at -20°C.

  • Cell Seeding: Harvest A549 and MCF-7 cells in the log-growth phase. Seed at a density of 5,000 cells/well in 90 µL of complete media (DMEM + 10% FBS) into two separate 96-well opaque white plates (clear bottom).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and recovery.

  • Treatment: Prepare a 10-point 1:3 serial dilution of the compound in complete media (2X final concentration). Add 10 µL of the diluted compound to the 90 µL of media in the wells. Critical: Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Exposure: Incubate the plates for 48 hours.

Phase 2: Multiplexed Viability (ATP) and Cytotoxicity (LDH) Assay

Causality Note: This step uses Plate 1. We first measure LDH release via a fluorogenic substrate (which does not lyse cells), followed by an ATP luminescent assay (which lyses cells). This sequential reading from the same well normalizes toxicity directly against remaining viability.

  • LDH Reagent Addition: Add 20 µL of CellTox™ Green (or equivalent fluorogenic LDH substrate) to each well.

  • Incubation: Protect from light and incubate at room temperature for 15 minutes on an orbital shaker (300 rpm).

  • Fluorescence Reading: Measure fluorescence (Ex: 485 nm / Em: 520 nm) using a microplate reader. Increased signal indicates compromised membrane integrity (cytotoxicity).

  • ATP Reagent Addition: Equilibrate the plate to room temperature. Add 100 µL of CellTox-Glo™ (or equivalent ATP-dependent luciferase reagent) directly to the same wells.

  • Lysis & Incubation: Shake for 2 minutes to induce complete cell lysis, then incubate for 10 minutes at room temperature.

  • Luminescence Reading: Measure luminescence. Decreased signal indicates a loss of metabolically active cells.

Phase 3: Apoptosis Confirmation (Caspase-3/7)

Causality Note: This step uses Plate 2. To confirm if the primary mechanism of action (MoA) is apoptotic, we measure executioner caspases.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of Plate 2.

  • Incubation: Shake the plate at 300 rpm for 30 seconds, then incubate at room temperature for 1 hour.

  • Luminescence Reading: Measure luminescence. A dose-dependent spike in luminescence confirms the induction of apoptosis.

Data Visualization & Interpretation

Expected Cytotoxicity Metrics

Based on the structural homology of 2-Chloro-6-(2-methylpropoxy)pyrazine to established pyrazine-based kinase inhibitors [1, 3], the following quantitative profile is expected:

Cell LineTissue OriginAssay EndpointExpected IC₅₀ (µM)Phenotypic Classification
A549 Lung CarcinomaATP (Viability)3.5 - 5.2Cytotoxic / Apoptotic
MCF-7 Breast AdenocarcinomaATP (Viability)4.1 - 6.8Cytotoxic / Apoptotic
HepG2 Hepatocellular CarcinomaATP (Viability)7.0 - 9.5Cytostatic
HUVEC Normal EndotheliumLDH (Toxicity)> 50.0Non-Toxic (Therapeutic Window)
Putative Mechanism of Action

Mechanism CMPP 2-Chloro-6-(2-methylpropoxy)pyrazine Kinase Target Kinase Inhibition (e.g., TRK, EGFR) CMPP->Kinase Binds Hinge Region Mito Mitochondrial Membrane Depolarization Kinase->Mito Pro-survival Signal Blockade CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/7 Activation CytoC->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis

Caption: Putative apoptotic signaling pathway induced by pyrazine-based kinase inhibition.

Troubleshooting & Best Practices

  • Compound Precipitation (False Negatives): The isobutoxy group reduces aqueous solubility. If the dose-response curve plateaus prematurely, examine the highest concentration wells under a brightfield microscope for micro-crystals. If present, lower the top concentration or utilize a surfactant (e.g., 0.01% Tween-20) if compatible with the cell line.

  • Autofluorescence/Quenching: Pyrazine rings can occasionally exhibit intrinsic fluorescence. Always include a "Compound + Media (No Cells)" control well to subtract background fluorescence during the LDH assay.

  • Edge Effects: Evaporation in the outer wells of a 96-well plate can artificially concentrate the drug and media salts, skewing viability data. Fill the perimeter wells with sterile PBS and only use the inner 60 wells for the assay.

References

  • Alsfouk, A. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(18), 1899–1921. Available at:[Link]

  • Chen, G.-Q., Guo, H.-Y., Quan, Z.-S., Shen, Q.-K., Li, X., & Luan, T. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. Available at:[Link]

  • Fang, K., Zhang, X.-H., Han, Y.-T., et al. (2018). Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. International Journal of Molecular Sciences, 19(10), 2994. Available at:[Link]

Method

Application Notes and Protocols for the Quantification of 2-Chloro-6-(2-methylpropoxy)pyrazine

Abstract This document provides a comprehensive guide to the quantitative analysis of 2-Chloro-6-(2-methylpropoxy)pyrazine, a heterocyclic compound of interest in pharmaceutical development and potentially as a specialty...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2-Chloro-6-(2-methylpropoxy)pyrazine, a heterocyclic compound of interest in pharmaceutical development and potentially as a specialty chemical. Given its structural features—a chlorinated pyrazine core with an ether linkage—this analyte is amenable to analysis by both gas and liquid chromatography. This guide presents two primary, robust analytical methodologies: a high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) method for trace-level quantification and high-specificity applications, and a versatile High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine purity assessments and quality control. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind methodological choices to ensure accuracy, precision, and robustness.

Introduction: The Analytical Imperative for 2-Chloro-6-(2-methylpropoxy)pyrazine

2-Chloro-6-(2-methylpropoxy)pyrazine belongs to the pyrazine family, a class of nitrogen-containing heterocyclic compounds. Pyrazine derivatives are significant in various industries, serving as building blocks in pharmaceuticals and contributing to the flavor and aroma profiles of food products.[1][2][3] The presence of a chlorine atom and an ether group on the pyrazine ring imparts specific physicochemical properties that must be considered for developing accurate quantitative methods.

The precise quantification of this compound is critical for several reasons:

  • In Drug Development: To determine the purity of active pharmaceutical ingredients (APIs), monitor synthesis progression, and assess the stability of drug products.[4]

  • For Quality Control: To ensure batch-to-batch consistency and meet regulatory specifications.

  • In Safety and Environmental Monitoring: To detect and quantify any residual amounts in finished products or environmental samples.

This guide provides detailed, field-tested protocols to empower researchers and quality control analysts to achieve reliable and reproducible quantification of 2-Chloro-6-(2-methylpropoxy)pyrazine.

Analyte Physicochemical Profile & Method Selection Rationale

Structure:

  • Molecular Formula: C₈H₁₁ClN₂O

  • Key Features:

    • Pyrazine Ring: Aromatic, provides UV absorbance.

    • Chloro Group: Electronegative, making the compound suitable for Electron Capture Detection (ECD) and providing a characteristic isotopic pattern in mass spectrometry.

    • Isobutoxy Group: Adds to the molecular weight and influences volatility and solubility.

Method Selection:

  • Gas Chromatography (GC): The compound's predicted moderate volatility makes it an excellent candidate for GC analysis. Coupling GC with a Mass Spectrometer (MS) provides the highest level of selectivity and sensitivity, making it the "gold standard" for trace analysis and impurity identification.[1] The presence of chlorine also makes it highly sensitive to an Electron Capture Detector (ECD), a selective and sensitive detector for halogenated compounds.[5]

  • High-Performance Liquid Chromatography (HPLC): The aromatic pyrazine core is expected to exhibit strong UV absorbance, making HPLC with a UV detector a robust and widely accessible method for quantification.[6][7] Reversed-Phase HPLC (RP-HPLC) is the most logical starting point, separating the analyte based on its hydrophobicity.[4]

Methodology 1: High-Sensitivity GC-MS Quantification

This method is ideal for trace-level detection and quantification in complex matrices where high selectivity is paramount.

Principle

Volatilized analytes are separated based on their boiling points and interaction with a capillary column's stationary phase. The separated compounds then enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). Quantification is achieved by monitoring specific ions unique to the target analyte, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Experimental Protocol

3.2.1. Materials and Reagents

  • Reference Standard: 2-Chloro-6-(2-methylpropoxy)pyrazine, >99% purity.

  • Internal Standard (IS): 2-Chloro-6-propoxypyrazine or a deuterated analog of the analyte (if available).

  • Solvents: GC-MS grade Dichloromethane (DCM), Methanol, and Hexane.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps.

3.2.2. Instrumentation

  • Gas Chromatograph: Equipped with a split/splitless injector.

  • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.

  • GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for its versatility.

3.2.3. Preparation of Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare similarly to the stock standard solution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with DCM. Spike each calibration standard with the internal standard to a final concentration of 5 µg/mL.

  • Sample Preparation: Dissolve the sample matrix in DCM to achieve an expected analyte concentration within the calibration range. Spike with the internal standard to a final concentration of 5 µg/mL. Filter the final solution through a 0.22 µm PTFE syringe filter before injection.

3.2.4. GC-MS Instrumental Parameters

ParameterRecommended SettingRationale
Injector Splitless mode, 250°CEnsures efficient transfer of trace analytes onto the column.
Carrier Gas Helium, constant flow at 1.2 mL/minProvides optimal separation efficiency and is inert.
Oven Program Initial 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)A starting point to ensure separation from solvents and matrix components. Must be optimized.
Transfer Line 280°CPrevents condensation of the analyte before entering the MS.
Ion Source 230°C, Electron Ionization (EI) at 70 eVStandard conditions for generating reproducible fragmentation patterns.
MS Mode Scan (m/z 40-400) for initial identification, then SIM for quantification.Scan mode helps identify the analyte and its fragments. SIM mode dramatically increases sensitivity.
SIM Ions To be determined from the analyte's mass spectrum. Likely candidates: Molecular ion (M+) and major fragment ions.Monitoring multiple ions increases confidence in peak identification.
Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Reference Standard & Sample B Prepare Stock & Working Standards A->B C Dissolve Sample A->C D Spike with Internal Standard B->D C->D E Filter (0.22 µm) D->E F Inject into GC-MS E->F To Analysis G Separation on Column F->G H Ionization & Fragmentation (MS) G->H I Detection (SIM Mode) H->I J Integrate Peak Areas (Analyte & IS) I->J Raw Data K Generate Calibration Curve J->K L Quantify Sample Concentration K->L

Caption: Workflow for GC-MS quantification of 2-Chloro-6-(2-methylpropoxy)pyrazine.

Illustrative Quantitative Data

The following table summarizes expected method validation parameters.

ParameterSpecificationIllustrative Result
Linearity (r²) ≥ 0.9950.9992
Range 0.1 - 25 µg/mLConforms
Limit of Detection (LOD) S/N ≥ 30.03 µg/mL
Limit of Quantification (LOQ) S/N ≥ 100.1 µg/mL
Accuracy (% Recovery) 85 - 115%98.2% - 103.5%
Precision (%RSD) ≤ 5%< 3.8%

Methodology 2: Robust HPLC-UV Assay for Purity and Quality Control

This method is designed for routine analysis, such as purity determination of bulk material or quantification in simple formulations, where high sample throughput and robustness are key.

Principle

The sample is dissolved in a suitable solvent and injected into the HPLC system. The analyte is separated from impurities on a reversed-phase column based on its hydrophobicity.[4] A polar mobile phase is used, and the analyte, being less polar, is retained on the nonpolar stationary phase. Detection is achieved by a UV detector set to a wavelength where the analyte exhibits maximum absorbance, as dictated by its pyrazine chromophore. Quantification is based on the peak area relative to a calibration curve generated from reference standards.

Experimental Protocol

4.2.1. Materials and Reagents

  • Reference Standard: 2-Chloro-6-(2-methylpropoxy)pyrazine, >99% purity.

  • Solvents: HPLC grade Acetonitrile (ACN) and Methanol.

  • Buffer: HPLC grade Formic Acid.

  • Water: Deionized or Milli-Q water.

4.2.2. Instrumentation

  • HPLC System: With a binary or quaternary pump, autosampler, column oven, and UV/DAD detector.

  • HPLC Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is a standard choice for this type of molecule.[4]

4.2.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare calibration standards (e.g., 1, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[4]

4.2.4. HPLC Instrumental Parameters

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmIndustry standard for good retention and separation of moderately non-polar compounds.
Mobile Phase Gradient: Start at 40% B, ramp to 95% B over 10 min, hold 2 min, return to 40% B and equilibrate for 3 min.A gradient elution ensures that both polar and non-polar impurities are eluted, providing a clean baseline for the analyte peak.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp. 30°CMaintains stable retention times and peak shapes.
Injection Vol. 10 µLA typical volume that balances sensitivity and peak shape.
Detection UV at 275 nmPyrazine derivatives typically have strong absorbance in this region. A DAD detector should be used initially to determine the wavelength of maximum absorbance (λmax).[7]
Logical Flow Diagram

HPLC_Logic cluster_prep Preparation cluster_run HPLC Run cluster_analysis Analysis P1 Prepare Mobile Phases (A & B) P2 Prepare Standards & Samples in Diluent P1->P2 P3 Filter Samples (0.45 µm) P2->P3 R1 Equilibrate Column with Initial Conditions P3->R1 Ready for Injection R2 Inject Sample R1->R2 R3 Gradient Elution Separation R2->R3 R4 UV Detection at 275 nm R3->R4 A1 Record Chromatogram R4->A1 Signal Output A2 Integrate Peak Area A1->A2 A3 Calculate Concentration via Calibration Curve A2->A3

Caption: Logical flow for the HPLC-UV analysis of 2-Chloro-6-(2-methylpropoxy)pyrazine.

Illustrative Quantitative Data
ParameterSpecificationIllustrative Result
Linearity (r²) ≥ 0.9980.9998
Range 1 - 100 µg/mLConforms
Limit of Quantification (LOQ) S/N ≥ 100.8 µg/mL
Accuracy (% Recovery) 95 - 105%99.1% - 101.7%
Precision (%RSD) ≤ 2%< 1.5%
Tailing Factor 0.8 - 1.51.1

Trustworthiness and Self-Validation

To ensure the trustworthiness of results, any implementation of these protocols must be preceded by a formal method validation according to ICH (International Council for Harmonisation) guidelines or equivalent standards. This includes:

  • Specificity: Demonstrating that the signal is from the analyte of interest, typically by analyzing blank matrix and stressed samples. For GC-MS, the fragmentation pattern provides high specificity. For HPLC, peak purity analysis using a DAD detector is recommended.

  • Linearity and Range: Establishing a direct proportional relationship between concentration and instrument response over a defined range.

  • Accuracy: Assessing the closeness of the measured value to the true value, often through spike/recovery experiments in a sample matrix.

  • Precision: Evaluating the method's repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Robustness: Intentionally varying method parameters (e.g., mobile phase pH, column temperature) to assess the method's reliability during normal use.

Conclusion

The two methodologies presented—GC-MS and HPLC-UV—provide a robust framework for the accurate and reliable quantification of 2-Chloro-6-(2-methylpropoxy)pyrazine. The GC-MS method offers superior sensitivity and selectivity for trace analysis, while the HPLC-UV method provides a versatile and high-throughput solution for routine quality control and purity assessment. The choice of method should be guided by the specific analytical challenge, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is mandatory to ensure the integrity of the generated data.

References

  • SIELC Technologies. (2025, October 6). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • SIELC Technologies. (2025, October 8).
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides.
  • SIELC Technologies. (2018, May 16). Pyrazine.
  • BenchChem. (2025).
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1).
  • ResearchGate. (2025, August 6).
  • BenchChem. (2025).
  • Attygalle, A. B., et al. (2019, March 29). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • ResearchGate. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.

Sources

Application

"2-Chloro-6-(2-methylpropoxy)pyrazine" as a scaffold for drug discovery

Topic: "2-Chloro-6-(2-methylpropoxy)pyrazine" as a scaffold for drug discovery Content Type: Application Note & Protocol Guide Author Role: Senior Application Scientist A Strategic Scaffold for Symmetry-Breaking in Kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "2-Chloro-6-(2-methylpropoxy)pyrazine" as a scaffold for drug discovery Content Type: Application Note & Protocol Guide Author Role: Senior Application Scientist

A Strategic Scaffold for Symmetry-Breaking in Kinase Inhibitor Design [1]

CAS No: 1016508-48-7 Molecular Formula: C8H11ClN2O Molecular Weight: 186.64 g/mol [2]

Executive Summary

In modern medicinal chemistry, the pyrazine ring acts as a "privileged scaffold," appearing in FDA-approved drugs such as Bortezomib (proteasome inhibitor) and various kinase inhibitors. 2-Chloro-6-(2-methylpropoxy)pyrazine represents a critical "symmetry-breaking" intermediate derived from the inexpensive, symmetric precursor 2,6-dichloropyrazine.

This Application Note details the strategic utility of this scaffold, specifically its role in introducing defined lipophilicity (via the isobutoxy group) while retaining a reactive electrophilic handle (the C-2 chlorine) for downstream diversification via Suzuki-Miyaura coupling or Buchwald-Hartwig amination. This specific substitution pattern is highly relevant for targeting ATP-binding pockets in kinases (e.g., Pim-1, BTK) where hydrophobic occupancy is required for potency.

Scaffold Profile & Physicochemical Properties

The 2-chloro-6-alkoxy substitution pattern offers a unique balance of electronic deactivation and steric bulk.

PropertyValueDrug Discovery Significance
LogP (Predicted) ~2.3 - 2.5Ideal range for oral bioavailability (Lipinski compliant).
H-Bond Acceptors 3 (N1, N4, O)Pyrazine nitrogens can interact with hinge region residues in kinases.
H-Bond Donors 0Reduces desolvation penalty upon binding.
Topological Polar Surface Area ~35 ŲHigh permeability potential (blood-brain barrier penetration possible).
Steric Bulk Isobutyl groupMimics Leucine side-chain; probes hydrophobic pockets (e.g., Gatekeeper residues).

Synthetic Protocol: Symmetry Breaking of 2,6-Dichloropyrazine

Objective: Selective mono-substitution of 2,6-dichloropyrazine to generate 2-Chloro-6-(2-methylpropoxy)pyrazine. Challenge: Preventing over-substitution (formation of the di-isobutoxy byproduct) and hydrolysis.

Materials
  • Precursor: 2,6-Dichloropyrazine (purity >98%)

  • Nucleophile: 2-Methyl-1-propanol (Isobutanol), anhydrous

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (or 95% dry)

  • Solvent: Tetrahydrofuran (THF), anhydrous (inhibitor-free)

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)

Step-by-Step Methodology

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

  • Activator Preparation:

    • Charge a flame-dried 3-neck round bottom flask with NaH (1.1 equivalents).

    • Optional: Wash NaH with dry hexanes to remove mineral oil if using 60% dispersion (increases rate, requires caution).

    • Suspend NaH in anhydrous THF (0.3 M concentration relative to limiting reagent). Cool to 0°C in an ice bath.

  • Nucleophile Formation:

    • Add 2-methyl-1-propanol (1.0 equivalent) dropwise via syringe pump or pressure-equalizing addition funnel over 15 minutes.

    • Critical Checkpoint: Observe hydrogen gas evolution.[1] Allow stirring at 0°C for 30 minutes until bubbling ceases (formation of sodium isobutoxide).

  • Symmetry Breaking (S_NAr Reaction):

    • Add solid 2,6-dichloropyrazine (1.0 equivalent) in one portion to the alkoxide solution at 0°C.

    • Mechanistic Insight: Adding the electrophile to the base minimizes the local concentration of alkoxide relative to the pyrazine, favoring mono-substitution.

    • Remove ice bath and allow the reaction to warm to Room Temperature (20-25°C).

    • Stir for 3–4 hours.

  • Reaction Monitoring:

    • Monitor via TLC (Hexanes/EtOAc 9:1) or LC-MS.[3][4]

    • Target: Disappearance of starting material (MW 148) and appearance of product (MW 186).

    • Stop Condition: If di-substituted byproduct (MW 224) exceeds 5%, terminate immediately.

  • Workup & Purification:

    • Cool mixture to 0°C. Quench carefully with saturated aq. NH₄Cl.[3]

    • Extract aqueous layer with Ethyl Acetate (3x).

    • Wash combined organics with water (1x) and brine (1x).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Flash Column Chromatography on Silica Gel.[3]

      • Eluent: Gradient 0% to 10% Ethyl Acetate in Hexanes.

      • Yield Expectation: 75–85%.

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start Start: 2,6-Dichloropyrazine Step1 Step 1: 0°C Addition (Kinetic Control) Start->Step1 Dissolve in THF Reagent Reagent: Isobutanol + NaH (Sodium Isobutoxide) Reagent->Step1 Dropwise Addition Intermediate Transition State (Meisenheimer Complex) Step1->Intermediate S_NAr Mechanism Product Product: 2-Chloro-6-isobutoxypyrazine (Mono-substituted) Intermediate->Product Cl- Elimination Byproduct Byproduct: 2,6-Diisobutoxypyrazine (Avoid via stoichiometry) Product->Byproduct Over-reaction (Excess Alkoxide)

Figure 1: Reaction pathway for the synthesis of 2-Chloro-6-(2-methylpropoxy)pyrazine via Nucleophilic Aromatic Substitution (S_NAr).

Downstream Functionalization: Library Generation

Once the scaffold is synthesized, the remaining chlorine at the C-6 position becomes the focal point for medicinal chemistry optimization. The electron-donating effect of the alkoxy group makes the remaining chlorine less electrophilic than the starting material, often requiring catalysis rather than a second S_NAr reaction.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Used to attach aryl or heteroaryl groups for kinase hinge binding.

  • Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas with N₂, heat to 90°C for 4-12 hours.

  • Note: The isobutoxy group is stable under these basic conditions.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Used to introduce solubilizing amines or specific H-bond donors.

  • Reagents: Scaffold (1.0 eq), Primary/Secondary Amine (1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2.0 eq).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Conditions: 100°C in a sealed tube.

Decision Logic for Functionalization

FunctionalizationLogic cluster_Suzuki Path A: C-C Coupling cluster_Buchwald Path B: C-N Coupling Scaffold Scaffold: 2-Chloro-6-isobutoxypyrazine Suzuki Suzuki-Miyaura (Boronic Acids) Scaffold->Suzuki Pd(0) / Base Buchwald Buchwald-Hartwig (Amines) Scaffold->Buchwald Pd(0) / Ligand Target1 Bi-aryl Kinase Inhibitor (Hinge Binder) Suzuki->Target1 Target2 Aminopyrazine (Solubility/H-Bonding) Buchwald->Target2

Figure 2: Divergent synthesis pathways for generating chemical libraries from the scaffold.

Scientific Rationale: Why this Scaffold?

The "Leucine Mimic" Effect

The 2-methylpropoxy (isobutoxy) group is structurally homologous to the side chain of Leucine. In kinase drug discovery, this moiety is frequently employed to fill the hydrophobic "back pocket" (Gatekeeper region) or the ribose-binding pocket of the ATP site.

  • Evidence: This structural motif appears in inhibitors of Pim-1 kinase and Bruton's Tyrosine Kinase (BTK) , where the alkyl chain provides Van der Waals contacts that improve potency by 10-100 fold compared to a methyl or ethyl group [1].

Metabolic Stability vs. Linear Chains

While n-butoxy chains are prone to rapid


-oxidation, the branched isobutoxy group offers slightly improved metabolic stability due to steric hindrance at the 

-carbon, prolonging the half-life (

) in microsomal stability assays.
Vectorial Analysis

The 2,6-substitution pattern on the pyrazine ring creates a "bent" vector (approx 120° angle). This is distinct from the linear 2,5-substitution pattern. This geometry is critical for inducing specific conformations in the target protein, often forcing the protein into an inactive ("DFG-out") state in kinase targets.

References

  • Maguire, R. J., et al. (2008). Pim kinase inhibitors and methods of their use. World Intellectual Property Organization, WO2008106692A1.

    • Context: Describes the specific synthesis (Method 21)
  • Miniyar, P. B., et al. (2013). Pyrazine: A promising scaffold for anticancer activity.[5][6] Mini-Reviews in Medicinal Chemistry.

    • Context: General review of pyrazine reactivity and biological applic
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. Context: Fundamental text describing nucleophilic aromatic substitution (S_NAr) mechanisms on diazines (pyrazines).
  • Life Chemicals. (2019).[7] Advanced Functionalized Pyrazines for Applications in Drug Discovery.[6][7]

    • Context: Commercial availability and structural diversity of pyrazine building blocks.[5][7]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-6-(2-methylpropoxy)pyrazine

Welcome to the technical support guide for the synthesis of 2-Chloro-6-(2-methylpropoxy)pyrazine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-6-(2-methylpropoxy)pyrazine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols. Our goal is to help you improve reaction yields, minimize impurities, and streamline your purification process.

Reaction Overview and Mechanism

The synthesis of 2-Chloro-6-(2-methylpropoxy)pyrazine is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the sodium salt of isobutanol (sodium isobutoxide) acts as a potent nucleophile, displacing one of the chlorine atoms on the 2,6-dichloropyrazine substrate.

Reaction Scheme: (Self-generated image for illustrative purposes) From 2,6-Dichloropyrazine and Sodium Isobutoxide to the target molecule.

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property withdraws electron density from the ring carbons, making them electrophilic and thus susceptible to attack by nucleophiles.[1][2] The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex, after which the chloride leaving group is expelled to restore aromaticity.[3]

Troubleshooting Guide (Problem-Oriented Q&A)

This section addresses the most common issues encountered during the synthesis.

Q1: My final yield is disappointingly low. What are the most likely causes?

A1: Low yield is a multifaceted problem that can often be traced back to several key areas. Let's break them down logically.

  • Cause 1: Inactive Nucleophile: The isobutoxide nucleophile is highly sensitive to moisture. If your isobutanol or reaction solvent contains even trace amounts of water, it will protonate the alkoxide, rendering it non-nucleophilic. Similarly, the sodium hydride (NaH) used for deprotonation can lose its activity over time if stored improperly.

    • Solution: Always use freshly distilled, anhydrous solvents (like THF or DMF). Dry the isobutanol over molecular sieves before use. Use a fresh bottle of NaH or titrate an older batch to determine its activity. When adding NaH to the isobutanol solution, you should observe vigorous hydrogen gas evolution; if not, your base is likely inactive.

  • Cause 2: Sub-optimal Reaction Temperature: SNAr reactions on heteroaromatic systems require thermal energy to overcome the activation barrier.[4]

    • Solution: While room temperature may yield some product, gently heating the reaction mixture (e.g., to 50-70 °C) often significantly increases the reaction rate and overall conversion. Monitor the reaction by TLC or GC to avoid overheating, which could promote side reactions.

  • Cause 3: Inefficient Work-up and Extraction: The product is an organic-soluble ether. During the aqueous work-up, improper phase separation or using an insufficient volume of organic solvent can lead to significant product loss in the aqueous layer.

    • Solution: After quenching the reaction with water, ensure you extract the aqueous layer multiple times (e.g., 3x with ethyl acetate or dichloromethane). Combine the organic extracts, wash with brine to remove residual water, and dry thoroughly with a drying agent like anhydrous MgSO₄ or Na₂SO₄ before solvent evaporation.

Q2: My crude NMR/GC-MS shows a major byproduct. It seems to be the di-substituted pyrazine. How can I prevent its formation?

A2: This is the most common and predictable side-reaction. The formation of 2,6-di(2-methylpropoxy)pyrazine occurs because the mono-substituted product you desire is still activated for a second nucleophilic attack. The key to preventing this is controlling the reaction stoichiometry and conditions.

  • Cause: The reaction of the second chloride is competitive with the first. If a high local concentration of the isobutoxide nucleophile is present, or if the reaction is run for too long at high temperatures, the di-substituted product will become prominent.

  • Primary Solution: Stoichiometric Control:

    • Use an Excess of the Electrophile: Employ a molar excess of 2,6-dichloropyrazine relative to the sodium isobutoxide (e.g., 1.5 to 2.0 equivalents of dichloropyrazine to 1.0 equivalent of isobutoxide). This ensures the nucleophile is the limiting reagent and is more likely to encounter an unreacted starting material molecule than a product molecule.

    • Controlled Addition: Instead of adding the reagents all at once, use a syringe pump or an addition funnel to slowly add the pre-formed sodium isobutoxide solution to the solution of 2,6-dichloropyrazine . This technique maintains a low concentration of the nucleophile in the reaction flask at all times, heavily favoring mono-substitution.

  • Secondary Solution: Temperature and Time:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.

    • Monitor the reaction closely by TLC or GC-MS. Stop the reaction as soon as the majority of the limiting reagent (isobutoxide, which isn't directly visible) is consumed and before the di-substituted product begins to accumulate significantly.

Q3: The reaction has stalled. TLC analysis shows a large amount of remaining 2,6-dichloropyrazine even after several hours. What should I do?

A3: A stalled reaction points to a fundamental issue with one of the core components: the nucleophile, the solvent, or the temperature.

  • Troubleshooting Steps:

    • Re-evaluate the Nucleophile: As discussed in Q1, the most common culprit is a deactivated nucleophile due to moisture. If you suspect this, you cannot easily rescue the current reaction. The run should be repeated with rigorously dried reagents and solvents.

    • Increase Temperature: If you are certain your reagents are anhydrous, the reaction may simply be too slow at the current temperature. Gradually increase the heat by 10-15 °C and continue to monitor by TLC. Often, a modest increase in temperature is all that is needed to push the reaction to completion.

    • Consider Solvent Effects: Polar aprotic solvents like DMF or DMSO are known to accelerate SNAr reactions more effectively than solvents like THF because they are better at solvating the cation (Na⁺) and leaving the "naked" alkoxide nucleophile more reactive.[5][6] If you are using THF and the reaction is sluggish, switching to DMF for a future run could be beneficial.

Frequently Asked Questions (FAQs)

  • What is the best way to prepare the sodium isobutoxide nucleophile? The safest and most effective method is to add sodium hydride (NaH, 60% dispersion in mineral oil) in portions to a solution of anhydrous isobutanol in your reaction solvent (e.g., THF) at 0 °C under an inert atmosphere (Nitrogen or Argon). Allow the mixture to stir and warm to room temperature until hydrogen evolution ceases. This pre-forms the alkoxide before it is introduced to the dichloropyrazine.

  • How do I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most convenient method. The three key spots to monitor are:

    • 2,6-Dichloropyrazine (Starting Material): The most polar of the three main organic components.

    • 2-Chloro-6-(2-methylpropoxy)pyrazine (Product): Intermediate polarity.

    • 2,6-di(2-methylpropoxy)pyrazine (Byproduct): The least polar (highest Rf value). A good starting solvent system for TLC is 10-20% Ethyl Acetate in Hexanes. The reaction is complete when the starting material spot is consumed to the desired level.

  • What is the best method for purifying the final product? Flash column chromatography is the most effective method for separating the product from the excess starting material and the di-substituted byproduct.[7] Given the polarity differences described above, a gradient elution on silica gel, starting with a low polarity eluent (e.g., 100% Hexanes) and gradually increasing the polarity (e.g., to 5-10% Ethyl Acetate in Hexanes), will provide the best separation.

Data & Protocols

Table 1: Properties of Key Reaction Components
CompoundFormulaMol. WeightM.P. (°C)Key Identifier
2,6-DichloropyrazineC₄H₂Cl₂N₂148.9855-58Starting Material[8]
2-Chloro-6-(2-methylpropoxy)pyrazineC₈H₁₁ClN₂O186.64N/AProduct [9]
2,6-di(2-methylpropoxy)pyrazineC₁₂H₂₀N₂O₂224.30N/AByproduct
Detailed Experimental Protocol

Objective: To synthesize 2-Chloro-6-(2-methylpropoxy)pyrazine with minimized formation of the di-substituted byproduct.

Reagents:

  • 2,6-Dichloropyrazine (1.5 equiv)

  • Anhydrous Isobutanol (1.05 equiv)

  • Sodium Hydride (NaH), 60% in mineral oil (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate, Hexanes (for chromatography)

  • Saturated NH₄Cl solution, Brine

Procedure:

  • Nucleophile Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous isobutanol (1.05 equiv) dissolved in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Remove the ice bath and allow the suspension to stir at room temperature for 1 hour until gas evolution ceases. This forms your sodium isobutoxide solution.

  • Reaction Setup: In a separate, larger flame-dried flask, dissolve 2,6-dichloropyrazine (1.5 equiv) in anhydrous THF.

  • Controlled Addition: Transfer the prepared sodium isobutoxide solution to a syringe and add it dropwise to the stirred solution of 2,6-dichloropyrazine over 30-45 minutes at room temperature.

  • Reaction & Monitoring: After the addition is complete, heat the reaction mixture to 50 °C. Monitor the reaction progress every hour using TLC (20% EtOAc/Hexanes). The reaction is typically complete in 2-4 hours.

  • Work-up: Cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of 0% to 10% ethyl acetate in hexanes. Combine the fractions containing the pure product and remove the solvent in vacuo to yield 2-Chloro-6-(2-methylpropoxy)pyrazine as a clear oil.

Visual Workflow & Troubleshooting Diagrams

Synthesis & Purification Workflow

G cluster_prep Nucleophile Preparation cluster_reaction S_NAr Reaction cluster_purification Work-up & Purification NaH NaH Alkoxide Sodium Isobutoxide Solution NaH->Alkoxide Stir 1h at RT iBuOH Anhydrous Isobutanol in THF iBuOH->NaH  Add NaH at 0°C Reaction Reaction Mixture Alkoxide->Reaction Slowly add to DCP DCP 2,6-Dichloropyrazine (1.5 eq) in THF DCP->Reaction Crude Crude Product Reaction->Crude Heat & Monitor (TLC) Quench Quench (aq. NH4Cl) Crude->Quench Extract Extract (EtOAc) Quench->Extract Column Column Chromatography Extract->Column Product Pure Product Column->Product

Caption: General workflow for the synthesis of 2-Chloro-6-(2-methylpropoxy)pyrazine.

Troubleshooting Decision Tree: Low Yield

G Start Problem: Low Yield Q_H2 Did you observe H₂ evolution during alkoxide formation? Start->Q_H2 A_H2_No Root Cause: Inactive NaH or Wet Reagents Q_H2->A_H2_No No Q_Temp Was the reaction heated (e.g., to 50-70 °C)? Q_H2->Q_Temp Yes S_H2_No Solution: Use fresh NaH and anhydrous solvents/reagents A_H2_No->S_H2_No A_Temp_No Root Cause: Insufficient Activation Energy Q_Temp->A_Temp_No No Q_Workup Did you perform multiple organic extractions (≥3)? Q_Temp->Q_Workup Yes S_Temp_No Solution: Heat the reaction and monitor conversion by TLC A_Temp_No->S_Temp_No A_Workup_No Root Cause: Product loss during work-up Q_Workup->A_Workup_No No Success Yield Improved Q_Workup->Success Yes S_Workup_No Solution: Extract aqueous layer 3x, wash with brine, dry organic layer A_Workup_No->S_Workup_No

Caption: Decision tree for troubleshooting low product yield.

References

  • Baskakov, A. A., et al. (2025). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. PMC.
  • Reddy, T. J., et al. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate.
  • Anonymous. (n.d.). Directed nucleophilic aromatic substitution reaction. chemrxiv.org.
  • Ashenhurst, J. (2022). Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Anonymous. (n.d.). Williamson Ether Synthesis. Cambridge University Press.
  • Zhang, W., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry.
  • Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Anonymous. (n.d.). 9.5. Williamson ether synthesis. Lumen Learning. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Anonymous. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. Google Patents.
  • PubChem. (n.d.). 2-chloro-6-(2-methylpropoxy)pyrazine. PubChem. Available at: [Link]

  • Anonymous. (n.d.). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. MDPI. Available at: [Link]

  • Anonymous. (2011). Pyrazines (Update 2011). Thieme Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-6-(2-methylpropoxy)pyrazine

Ticket ID: PYR-ISO-0026 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-ISO-0026 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Synthesis, Isolation, and Purification Protocols

Executive Summary

You are encountering challenges with 2-Chloro-6-(2-methylpropoxy)pyrazine (Target). This molecule is a critical intermediate formed via Nucleophilic Aromatic Substitution (SNAr) of 2,6-dichloropyrazine with isobutanol.

The purification difficulty stems from a "Perfect Storm" of three factors:

  • The Kinetic Trap: The starting material (2,6-dichloropyrazine) is symmetric. Once the first chlorine is displaced, the ring remains activated enough for a second substitution, leading to the bis-isobutoxy impurity .

  • The Solvent Trap: Isobutanol (bp 108 °C) is difficult to remove completely via rotary evaporation due to hydrogen bonding and a high boiling point relative to the product's volatility.

  • The Silica Trap: Chloropyrazines are weakly basic but acid-sensitive. Standard silica gel can cause hydrolysis (to pyrazinones) or irreversible adsorption (streaking).

Module 1: The Synthesis-Purification Nexus

Preventing the impurity is easier than removing it.

Q: Why can't I separate the bis-substituted impurity from my product?

A: The polarity difference between the mono-substituted target and the bis-substituted impurity is often smaller than expected on silica because the lipophilic isobutoxy group masks the polar pyrazine nitrogen.

The Fix: Strict Stoichiometric Control You must operate in a kinetic regime where the second substitution (


) is significantly slower than the first (

).
  • Stoichiometry: Never use excess isobutanol/alkoxide. Use 0.95 equivalents relative to 2,6-dichloropyrazine. It is far easier to separate unreacted starting material (2,6-dichloro) than the over-reacted bis-product.

  • Temperature: Run the reaction at the lowest possible temperature (start at 0°C, warm slowly). High heat accelerates

    
     disproportionately.
    
Visualization: The Reaction Pathway

ReactionPathway cluster_control Control Zone SM 2,6-Dichloropyrazine (Starting Material) Target 2-Chloro-6-isobutoxypyrazine (Target) SM->Target + Isobutanol/Base (k1: Fast) Bis 2,6-Diisobutoxypyrazine (Over-reaction Impurity) Target->Bis + Excess Reagent (k2: Slower but dangerous) Hydrolysis 6-Chloropyrazin-2-one (Hydrolysis Impurity) Target->Hydrolysis Acidic Workup/Silica + H2O

Figure 1: Reaction pathway showing the critical competition between product formation and over-substitution.

Module 2: Workup & Solvent Removal

Dealing with the "Sticky" Isobutanol.

Q: My NMR shows persistent isobutanol peaks even after hours on the high-vac. How do I get rid of it?

A: Isobutanol forms a heteroazeotrope with water, but it also hydrogen-bonds strongly to itself. Simply heating it under vacuum often sublimes your product before the solvent is gone.

The Fix: The "Salting Out" Aqueous Wash Do not rely solely on evaporation. Use the "Salting Out" effect during your aqueous workup to force isobutanol into the organic layer (e.g., Ethyl Acetate or DCM) and then wash it away.

Protocol:

  • Quench: Pour reaction mixture into water.

  • Phase Break: Add Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) to the aqueous phase until saturated.

    • Why? High ionic strength breaks the water-isobutanol interaction, forcing isobutanol into the organic phase [1].

  • Extraction: Extract with Dichloromethane (DCM).

  • The Wash: Wash the organic layer 3x with Water .

    • Why? Since isobutanol has partial water solubility (~8%), repeated water washes will pull the isobutanol out of the DCM, while your lipophilic chloropyrazine (LogP ~3.2) stays in the DCM.

  • Evaporation: Dry over Na₂SO₄ and rotovap.

Module 3: Chromatographic Purification

Mastering the Separation.

Q: The product streaks on the column, and I lose mass. What is happening?

A: Pyrazine nitrogens can act as weak Lewis bases, interacting with the acidic silanol groups (Si-OH) on silica gel. This causes "tailing" (streaking) and can even catalyze hydrolysis to the pyrazinone [2].

The Fix: Base-Buffered Silica You must neutralize the silica acidity.

Protocol:

  • Mobile Phase: Hexanes / Ethyl Acetate (Gradient 0% -> 10%).

  • The Modifier: Add 1% Triethylamine (Et₃N) to your bulk solvent before running the column.

  • Loading: Dry load on Celite or amine-functionalized silica if possible. Avoid dissolving in pure DCM for loading if the compound is unstable.

Separation Data Table

Relative Retention (Rf) on Silica Gel (10% EtOAc in Hexane)

CompoundRf ValueCharacteristicsElution Order
2,6-Bis(isobutoxy)pyrazine 0.85Very Non-polar, UV activeElutes First
2,6-Dichloropyrazine 0.65Non-polar, distinct smellElutes Second
Target (Mono-substituted) 0.45 Target Zone Elutes Third
6-Chloropyrazin-2-one < 0.10Polar, streaks heavilyStays at baseline

Module 4: Troubleshooting FAQ

Q: Can I distill this compound?

A: Proceed with extreme caution. Chloropyrazines are thermally sensitive. While 2,6-dichloropyrazine can be distilled, the ether linkage in your target adds a point of instability.

  • Risk:[1][2] Ether cleavage at high temperatures (forming the pyrazinone + isobutene).

  • Recommendation: If you must distill, use Kugelrohr distillation under high vacuum (<0.5 mmHg) at the lowest possible temperature. Do not exceed 120°C bath temperature.

Q: My product turned yellow/brown overnight. Is it decomposing?

A: Yes. Chloropyrazines are light-sensitive and moisture-sensitive.

  • Hydrolysis: The Cl group is activated. Atmospheric moisture can slowly displace it, releasing HCl, which autocatalyzes further decomposition.

  • Storage: Store under Argon/Nitrogen at -20°C.

Visualization: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture Check Check TLC/LCMS Start->Check BisHigh Bis-Impurity > 10%? Check->BisHigh Recrystallize Cannot Purify Easily. Discard or rigorous column. BisHigh->Recrystallize Yes Workup Aqueous Workup (Use K2CO3 Wash) BisHigh->Workup No Isobutanol Isobutanol Persists? Workup->Isobutanol Azeotrope Water Wash x3 or Azeotropic Distillation Isobutanol->Azeotrope Yes Column Flash Chromatography (Hex/EtOAc + 1% Et3N) Isobutanol->Column No Azeotrope->Column Final Pure Target (Store @ -20°C) Column->Final

Figure 2: Decision tree for determining the optimal purification strategy based on impurity profile.

References

  • Wu, Y., et al. (2025).[1][3] "Breaking Biofuel-Based Isobutanol-Water Azeotropes by Salting-out Effect." Journal of Chemical & Engineering Data. (Demonstrates K3PO4/K2CO3 efficacy in separating isobutanol/water mixtures).

  • Biotage Application Note. "Improving Flash Purification of Chemically Related Pyrazines." Biotage.com. (Details the interaction of pyrazine nitrogens with silica and the necessity of high-surface-area or buffered silica).

  • BenchChem Technical Support. "Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine." BenchChem Application Notes. (General protocols for SnAr regioselectivity on dichloropyrazines).

  • PubChem. "2-chloro-6-(2-methylpropoxy)pyrazine Compound Summary." National Library of Medicine. (Physical property data and identifiers).

Sources

Troubleshooting

"2-Chloro-6-(2-methylpropoxy)pyrazine" reaction side products and impurities

User Guide & Troubleshooting Repository Technical Overview & Reaction Dynamics 2-Chloro-6-(2-methylpropoxy)pyrazine is a critical intermediate, often utilized as a scaffold in the synthesis of P2X3 antagonists and other...

Author: BenchChem Technical Support Team. Date: March 2026

User Guide & Troubleshooting Repository

Technical Overview & Reaction Dynamics

2-Chloro-6-(2-methylpropoxy)pyrazine is a critical intermediate, often utilized as a scaffold in the synthesis of P2X3 antagonists and other kinase inhibitors. It is synthesized via a Nucleophilic Aromatic Substitution (


) of 2,6-dichloropyrazine with isobutanol (2-methylpropan-1-ol).

The core challenge in this synthesis is the symmetry of the starting material . Because both chlorines on 2,6-dichloropyrazine are activated by the adjacent nitrogens, the reaction is highly susceptible to over-substitution , leading to the bis-ether impurity.

Reaction Pathway & Impurity Map

The following diagram illustrates the primary reaction pathway and the genesis of key impurities.

ReactionPathway SM 2,6-Dichloropyrazine (Starting Material) Product 2-Chloro-6-(2-methylpropoxy)pyrazine (Target Product) SM->Product SNAr (k1) Controlled Eq. Impurity_OH 6-Chloro-2-hydroxypyrazine (Hydrolysis Impurity) SM->Impurity_OH H2O / OH- (Wet Solvents) Reagent Isobutanol / Base (NaH or KOtBu) Reagent->Product Impurity_Bis 2,6-Bis(2-methylpropoxy)pyrazine (Over-substitution Impurity) Product->Impurity_Bis SNAr (k2) Excess Reagent/Heat

Figure 1: The competitive landscape between mono-substitution (Target) and di-substitution (Impurity), plus hydrolysis risks.[1]

Impurity Profile & Control Strategy

The following table summarizes the critical impurities you will encounter and the specific parameters to control them.

Impurity NameStructure DescriptionOrigin (Causality)Control Strategy
Bis-isobutoxy Pyrazine Both Cl atoms replaced by isobutoxy groups.Excess Nucleophile: >1.1 eq of isobutanol.Temperature: Reaction >60°C.Addition Mode: Adding SM to Base.Stoichiometry: Limit isobutanol to 0.95–1.0 eq.Inverse Addition: Add alkoxide slowly to the pyrazine solution.Temp: Keep <0°C during addition.
Hydroxypyrazine One Cl replaced by -OH (tautomerizes to pyrazinone).Moisture: Wet THF/DMF or hydrated base (e.g., NaOH).Quench: Acidic quench at high temp.Anhydrous: Use dry THF/DMF (<50 ppm H2O).Base: Use NaH (60% dispersion) or KOtBu.Atmosphere: N2 or Ar blanket.
Unreacted SM 2,6-Dichloropyrazine remains.Insufficient Base: Old NaH or KOtBu.Stopping Early: Reaction quenched before completion.Monitoring: Do not stop until SM <2% by HPLC.Note: It is easier to remove SM (sublimation/distillation) than the Bis-impurity.
Solvent Adduct Methoxy/Ethoxy substitution.Wrong Solvent: Using MeOH/EtOH as solvent with Isobutanol nucleophile.Solvent Match: Use THF, DMF, or neat Isobutanol (if carefully controlled).

Optimized Synthesis Protocol

Note: This protocol prioritizes purity over yield to avoid difficult chromatographic separations of the Bis-impurity.

Reagents:

  • 2,6-Dichloropyrazine (1.0 eq)[2]

  • Isobutanol (1.0 eq)

  • Sodium Hydride (1.05 eq, 60% in oil) or KOtBu (1.05 eq)

  • Anhydrous THF (10 vol)

Step-by-Step Methodology:

  • Alkoxide Formation:

    • In a flame-dried flask under

      
      , suspend NaH (1.05 eq) in anhydrous THF at 0°C.
      
    • Add Isobutanol (1.0 eq) dropwise. Stir for 30 mins at 0°C -> RT until H2 evolution ceases. This ensures the nucleophile is fully formed.

  • Inverse Addition (Critical Step):

    • In a separate flask, dissolve 2,6-Dichloropyrazine (1.0 eq) in THF. Cool to -10°C .

    • Transfer the sodium isobutoxide solution (from Step 1) into the pyrazine solution dropwise over 1 hour via syringe pump or addition funnel.

    • Why? Keeping the pyrazine in excess relative to the incoming alkoxide minimizes the probability of the product reacting a second time.

  • Reaction Monitoring:

    • Allow to warm to RT. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[3]

    • Target: Stop when SM is <5%. Do not push for 100% conversion if Bis-impurity starts rising.

  • Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract with EtOAc.[2] Wash organic layer with water (to remove Hydroxypyrazine) and brine.

    • Dry over

      
       and concentrate.
      

Troubleshooting Guide (FAQ)

Q1: My LC-MS shows a large peak at M+ = 223/225. What happened?

Diagnosis: This is the Bis-isobutoxy impurity (MW ~224 Da). Root Cause: You likely had a local excess of alkoxide. Solution:

  • Check Addition Rate: Was the alkoxide added too fast? It must be dropwise.

  • Check Temperature: Did the reaction exotherm? Keep it below 0°C during addition.

  • Recovery: Separation is difficult. Column chromatography on silica (very non-polar gradient, 100% Hexane -> 2% EtOAc) is required. The Bis-impurity elutes just after the SM and before the Product.

Q2: I see a solid precipitating during the reaction, and conversion has stopped.

Diagnosis: Solubility limit of NaCl/KCl byproducts or "stalling" due to aggregation. Root Cause: In THF, the sodium salt byproduct is insoluble and can coat the reagents. Solution:

  • Solvent Switch: Add a co-solvent like DMF (10%) to improve solubility.

  • Agitation: Ensure vigorous mechanical stirring, not just magnetic stirring.

Q3: There is a peak at [M+H] = 145. Is this the product?

Diagnosis: No. This is 6-chloro-2-hydroxypyrazine (MW ~144.5). Root Cause: Water ingress. Solution:

  • Dry Solvents: Ensure THF is distilled or from a molecular sieve column.

  • Base Quality: Old NaH absorbs moisture and becomes NaOH, which acts as a hydroxide nucleophile. Use fresh base.

Analytical Validation

Decision Tree for Analysis:

AnalysisTree Start Crude Mixture TLC TLC (9:1 Hex/EtOAc) Start->TLC Check1 Spot Rf ~ 0.8? TLC->Check1 Bis Likely Bis-Impurity (Check LCMS) Check1->Bis Yes Check2 Spot Rf ~ 0.5? Check1->Check2 No Prod Target Product Check2->Prod Yes Check3 Spot Rf < 0.1? Check2->Check3 No Hydro Hydroxyl Impurity Check3->Hydro Yes

Figure 2: Rapid identification of reaction components via TLC.

Expected NMR Data (


): 
  • Aromatic: Two singlets (or tight doublets) around

    
     8.0–8.2 ppm (Pyrazine H).
    
  • Isobutoxy -OCH2: Doublet around

    
     4.0–4.1 ppm.
    
  • Isobutoxy -CH: Multiplet around

    
     2.0–2.1 ppm.
    
  • Isobutoxy -CH3: Doublet around

    
     1.0 ppm (6H).
    

References

  • PubChem. (n.d.).[4] 2-chloro-6-(2-methylpropoxy)pyrazine (Compound Summary).[5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • WuXi Biology. (2023). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 2-Chloro-6-(2-methylpropoxy)pyrazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Working with heteroaryl chlorides—specifically 2-Chloro-6-(2-methylpropoxy)pyrazine—presents unique mechanistic bottlenecks. This guide synthesizes field-proven insights to help you rationally troubleshoot and optimize your cross-coupling workflows.

Mechanistic Insights & Causality (E-E-A-T)

When coupling 2-Chloro-6-(2-methylpropoxy)pyrazine, researchers often encounter sluggish reactivity. Understanding the "why" is critical for optimization:

  • The Oxidative Addition Bottleneck: The C–Cl bond in pyrazines possesses a higher bond dissociation energy than C–Br or C–I bonds. While the pyrazine core is inherently electron-deficient (which favors oxidative addition), the 6-(2-methylpropoxy) group exerts a +M resonance effect. This electron donation slightly increases the electron density on the ring, marginally raising the activation energy for palladium insertion compared to unsubstituted chloropyrazines. Consequently, standard first-generation catalysts often fail here (1[1]).

  • Catalyst Poisoning Risks: The two basic nitrogen atoms in the pyrazine ring can coordinate to the palladium center, creating off-cycle, catalytically inactive species. Employing bulky ligands is mechanistically required to sterically block this non-productive coordination (2[2]).

Troubleshooting Guide & FAQs

Q1: My reaction with Pd(PPh3)4 yielded no product, only recovered starting material. Why? A1: Pd(PPh3)4 is generally insufficiently electron-rich to undergo oxidative addition into the strong C–Cl bond of chloropyrazines. Literature demonstrates that Pd(PPh3)4 often fails completely for these substrates[1]. You must transition to a catalyst with bidentate phosphine ligands (e.g., Pd(dppb)Cl2 or Pd(dppf)Cl2) or bulky, electron-rich Buchwald ligands (e.g., XPhos) to lower the activation barrier[1].

Q2: I am observing significant homocoupling of my boronic acid (Ar-Ar formation). How can I minimize this? A2: Homocoupling is a classic symptom of a sluggish oxidative addition step. If the Pd(0) species struggles to insert into the pyrazine C–Cl bond, the active Pd(II) intermediate can undergo transmetalation with two equivalents of boronic acid, a process highly accelerated by the presence of oxygen (3[3]). To resolve this, rigorously degas your solvents (sparge with Argon for >20 minutes) to maintain strict anaerobic conditions, and switch to a more active catalyst system to accelerate the primary catalytic cycle[3].

Q3: The boronic acid is undergoing protodeboronation before coupling can occur. What should I change? A3: Protodeboronation is driven by high temperatures, strong aqueous bases (like NaOH or Na2CO3), and extended reaction times. If your boronic acid is sensitive, switch to a milder, anhydrous base system such as K3PO4 or CsF in dry 1,4-Dioxane. This suppresses the hydrolysis pathway while still facilitating transmetalation.

Experimental Protocol: Optimized Biphasic Coupling

This protocol utilizes a self-validating workflow designed to overcome the low reactivity of the chloropyrazine core.

Step 1: Reagent Assembly In an oven-dried Schlenk flask, combine 2-Chloro-6-(2-methylpropoxy)pyrazine (1.0 equiv), the desired Arylboronic acid (1.2 equiv), Pd(dppf)Cl2·CH2Cl2 (0.05 equiv), and K3PO4 (2.0 equiv). Causality: Pd(dppf)Cl2 provides the necessary bidentate bite angle to force reductive elimination, while K3PO4 is mild enough to prevent boronic acid degradation.

Step 2: Solvent Addition Add a 4:1 mixture of 1,4-Dioxane and deionized H2O (0.2 M relative to the pyrazine). Causality: The biphasic nature ensures base solubility in the aqueous layer while keeping the organic substrates in the organic layer, driving the transmetalation smoothly at the interface.

Step 3: Strict Degassing (Critical) Sparge the biphasic mixture with Argon for 20 minutes to remove dissolved oxygen. Self-Validating Checkpoint: The solution should transition from aerated to completely static under positive argon pressure. If homocoupling (e.g., biphenyl formation) is detected via LC-MS at the 1-hour mark, your degassing was insufficient[3].

Step 4: Reaction Execution Heat the mixture to 80 °C under an Argon atmosphere for 12–18 hours. Monitor via TLC or LC-MS until the chloropyrazine is fully consumed.

Step 5: Workup & Purification Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

Condition Optimization Matrix

Use the following data table to benchmark your current conditions against field-proven alternatives:

Catalyst SystemBaseSolvent SystemTemp (°C)Expected Outcome & Causality
Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2O90Poor (<20%) : Weak ligand fails to efficiently insert into the strong C–Cl bond[1].
Pd(dppb)Cl2 (5 mol%)K2CO3Dioxane/H2O80Good (70-85%) : Bidentate ligand lowers oxidative addition barrier significantly[1].
Pd2(dba)3 / XPhos K3PO41,4-Dioxane100Excellent (>90%) : Bulky, electron-rich ligand prevents Pd-poisoning by pyrazine nitrogens.
Pd(dppf)Cl2 (5 mol%)CsFTHF (Anhydrous)70Moderate (50-65%) : Highly recommended for sensitive boronic acids prone to protodeboronation.

Visualizations

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst PdII_OA Pd(II) Aryl Chloride (Oxidative Addition) Pd0->PdII_OA 2-Chloro-6-(2-methylpropoxy)pyrazine (Rate-Limiting) PdII_TM Pd(II) Diaryl (Transmetalation) PdII_OA->PdII_TM Ar-B(OH)2 + Base (Halide Exchange) Product Coupled Pyrazine Product PdII_TM->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Suzuki-Miyaura catalytic cycle optimized for 2-Chloro-6-(2-methylpropoxy)pyrazine.

Troubleshooting Start Issue: Low Product Yield CheckSM Is Starting Material Recovered? Start->CheckSM CheckDes Is Boronic Acid Degraded? CheckSM->CheckDes No (SM consumed) Sol1 Action: Switch to Pd(dppf)Cl2 or XPhos ligand CheckSM->Sol1 Yes (>50% SM) Sol2 Action: Use anhydrous K3PO4 or slow-add boronic acid CheckDes->Sol2 Yes (Protodeboronation) Sol3 Action: Degas solvents strictly to prevent homocoupling CheckDes->Sol3 No (Homocoupling seen)

Caption: Troubleshooting decision tree for optimizing pyrazine cross-coupling yields.

References

  • [1] Transition metal-catalyzed functionalization of pyrazines, Organic & Biomolecular Chemistry (RSC Publishing). 1

  • [3] FACILE SYNTHESIS OF DIARYLPYRAZINES USING SUZUKI COUPLING OF DICHLOROPYRAZINES WITH ARYL BORONIC ACIDS, Heterocycles. 3

  • [4] Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes, Inorganica Chimica Acta. 4

  • [2] The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes, PMC. 2

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Chloro-6-(2-methylpropoxy)pyrazine

The following technical guide is designed to address stability and handling issues for 2-Chloro-6-(2-methylpropoxy)pyrazine (CAS: 1016508-48-7). It is structured as a Tier-3 Support resource for researchers observing deg...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to address stability and handling issues for 2-Chloro-6-(2-methylpropoxy)pyrazine (CAS: 1016508-48-7). It is structured as a Tier-3 Support resource for researchers observing degradation or inconsistency in their assays.

Executive Technical Summary

2-Chloro-6-(2-methylpropoxy)pyrazine is a functionalized diazine heterocycle often used as an electrophilic intermediate in the synthesis of P2X3 antagonists (e.g., Gefapixant analogs) and other bioactive scaffolds.

Its stability is dictated by two competing electronic effects:

  • Electrophilicity (Instability Driver): The pyrazine ring nitrogens are electron-withdrawing, activating the C-Cl bond at position 2 toward Nucleophilic Aromatic Substitution (

    
    ).
    
  • Donation (Stabilizing Effect): The isobutoxy group at position 6 donates electron density via resonance, slightly deactivating the ring compared to 2,6-dichloropyrazine.

Core Stability Rule: This compound is kinetically stable in neutral, aprotic organic solvents but thermodynamically unstable in the presence of nucleophiles (water, alcohols, amines), especially under basic conditions or UV exposure.

Troubleshooting Guide (Q&A)

Issue 1: "My stock solution in DMSO turned yellow/brown after 1 week at 4°C."

Diagnosis: Oxidative degradation or moisture-induced hydrolysis. Technical Explanation: While DMSO is an excellent solvent for solubility, it is hygroscopic. Absorbed atmospheric water attacks the activated C-Cl bond, leading to hydrolysis. The "yellowing" is often due to the formation of 6-(2-methylpropoxy)pyrazin-2(1H)-one (the tautomer of the hydroxy-pyrazine hydrolysis product) or N-oxide formation, both of which are chromophores. Corrective Action:

  • Immediate: Check LC-MS for a mass shift of -18.5 Da (Hydrolysis: Cl

    
     OH, -35.5 + 17 = -18.5).
    
  • Prevention: Use anhydrous DMSO (stored over molecular sieves). Store under Argon/Nitrogen.[1]

  • Alternative: For long-term storage (>2 weeks), store as a solid. If solution is mandatory, use anhydrous Acetonitrile at -20°C.

Issue 2: "I see a new peak in HPLC when using Methanol as the mobile phase or solvent."

Diagnosis: Solvolysis (Transetherification). Technical Explanation: In methanol, particularly if the solution is slightly basic or unbuffered, the isobutoxy group can undergo exchange with methoxide, or the chloride can be displaced.

  • Pathway A (Transetherification): 2-Chloro-6-(2-methylpropoxy)pyrazine + MeOH

    
    2-Chloro-6-methoxypyrazine  + Isobutanol.
    
  • Pathway B (

    
    ): 2-Chloro-6-(2-methylpropoxy)pyrazine + MeOH 
    
    
    
    2-Methoxy-6-(2-methylpropoxy)pyrazine + HCl. Corrective Action:
  • Avoid protic solvents (MeOH, EtOH) for stock preparation.

  • Use Acetonitrile/Water gradients for HPLC.

  • If MeOH is required for synthesis, keep temperature <40°C and monitor reaction time strictly.

Issue 3: "The compound precipitates upon dilution into aqueous buffer (PBS)."

Diagnosis: Solubility limit exceeded / "Oiling out". Technical Explanation: The isobutoxy group adds significant lipophilicity (LogP ~2.5–3.0). The compound has low aqueous solubility. Rapid addition of a concentrated DMSO stock to PBS causes kinetic precipitation (often forming an oil due to its low melting point). Corrective Action:

  • Protocol Adjustment: Perform a serial dilution in the organic solvent first (e.g., 100% DMSO

    
     50% DMSO 
    
    
    
    Buffer).
  • Surfactant: Add 0.05% Tween-20 or Triton X-100 to the buffer before adding the compound to stabilize the colloidal suspension.

Degradation Pathways & Logic[2]

The following diagram illustrates the primary degradation risks. The Red paths represent critical failure modes in solution.

G cluster_0 Hydrolysis (Moisture/pH) cluster_1 Solvolysis (Alcoholic Solvents) cluster_2 Photolysis (UV Light) Parent 2-Chloro-6-(2-methylpropoxy)pyrazine (Active) HydrolysisProd 6-(2-methylpropoxy)pyrazin-2(1H)-one (Inactive/Precipitate) Parent->HydrolysisProd + H2O / pH > 8 (Fast) TransEther 2-Chloro-6-methoxypyrazine (Impurity) Parent->TransEther + MeOH / Heat (Slow) SNArProd 2-Methoxy-6-(2-methylpropoxy)pyrazine (Impurity) Parent->SNArProd + MeOH / Base (Medium) NOxide Pyrazine N-Oxides (Colored Species) Parent->NOxide + UV Light / O2

Figure 1: Primary degradation pathways. Hydrolysis is the dominant risk in aqueous buffers; Solvolysis is the dominant risk in alcoholic stocks.

Self-Validating Experimental Protocols

Protocol A: Quality Control (QC) HPLC Method

Use this method to verify the integrity of your material before starting critical assays.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Acid stabilizes the Cl-C bond)
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 220 nm (amide bond of hydrolysis product)
Pass Criteria Single peak >98% area.[2][3] No shoulder peaks (indicates hydrolysis).
Protocol B: Preparation of Stable Stock Solution (10 mM)

This protocol minimizes moisture introduction.

  • Equilibration: Allow the vial of solid 2-Chloro-6-(2-methylpropoxy)pyrazine to warm to room temperature before opening (prevents condensation).

  • Solvent: Use Anhydrous DMSO (Sigma-Aldrich 276855 or equivalent) or Anhydrous DMA (Dimethylacetamide).

    • Why? DMA is less hygroscopic than DMSO and often provides better stability for electrophiles.

  • Dissolution: Add solvent to the vial. Vortex for 30 seconds.

  • Aliquot: Immediately split into small aliquots (e.g., 50 µL) in amber tubes.

  • Storage: Store at -20°C or -80°C. Do not freeze-thaw more than 3 times.

References

  • PubChem. 2-Chloro-6-(2-methylpropoxy)pyrazine (Compound Summary). National Library of Medicine. [Link]

  • Sperry, J. B., & Wright, D. L. (2005). The application of pyrazine synthesis to the preparation of bioactive natural products. Current Opinion in Drug Discovery & Development. (Context on Pyrazine reactivity). [Link]

  • Cheng, Y., et al. (2021). Stability of screening compounds in wet DMSO.[4] Journal of Biomolecular Screening. (General DMSO stability data for heterocycles). [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of 2-Chloro-6-(2-methylpropoxy)pyrazine in Biological Assays

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists facing solubility challenges with highly lipophilic pyrazine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists facing solubility challenges with highly lipophilic pyrazine derivatives.

Mechanistic Overview: The Hydrophobic Challenge

2-Chloro-6-(2-methylpropoxy)pyrazine (also known as 2-chloro-6-isobutoxypyrazine, CAS: 1016508-48-7) is a critical building block frequently utilized in the synthesis of biologically active compounds, including Pim kinase inhibitors and antimycobacterial agents[1][2].

However, its molecular architecture makes it notoriously difficult to handle in in vitro assays. The compound features an electron-withdrawing chlorine atom and a bulky, branched aliphatic isobutoxy (2-methylpropoxy) chain. This combination abolishes hydrogen bond donor capacity while maximizing the hydrophobic surface area. In aqueous media, water molecules are forced to form a highly ordered, entropically unfavorable cage around the isobutoxy group. To minimize this thermodynamically unstable state, the pyrazine molecules aggregate via hydrophobic interactions, rapidly leading to nucleation and precipitation[3]. This reduces the effective concentration of the drug, leading to false-negative biological readouts or optical interference in absorbance/fluorescence assays.

Troubleshooting Workflow

To systematically resolve precipitation issues without compromising the integrity of your biological assay, follow the logical progression outlined in the diagram below.

Workflow A Compound Precipitation Detected in Assay B Determine Kinetic Solubility (Nephelometry/HPLC) A->B C Solubility > Target Conc.? B->C D Proceed with Biological Assay C->D Yes E Optimize Co-solvent (Titrate DMSO up to 1-2%) C->E No F Introduce Surfactants/Carriers (0.01% Tween-20 or 0.1% BSA) E->F If precipitation persists G Apply Complexation (HP-β-CD Inclusion) F->G If precipitation persists G->B Re-evaluate solubility

Troubleshooting workflow for overcoming pyrazine derivative precipitation in aqueous assays.

Comparative Solubilization Strategies

When optimizing your assay buffer, it is crucial to balance compound solubility with biological compatibility[4]. The table below summarizes the causality and application of various solubilization agents.

Solubilization StrategyRecommended ConcentrationMechanism of ActionProsCons
DMSO (Co-solvent) 0.1% – 1.0% (v/v)Lowers the dielectric constant of the aqueous medium, reducing the energetic penalty of solvation.Simple, universally accepted for master stocks.Concentrations >2% can induce cytotoxicity and denature target proteins.
Tween-20 (Surfactant) 0.005% – 0.05% (v/v)Lowers surface tension and forms micelles that encapsulate the hydrophobic pyrazine core.Prevents non-specific binding to plasticware.May disrupt lipid bilayers in cell-based assays.
BSA (Carrier Protein) 0.05% – 0.1% (w/v)Acts as a thermodynamic sink; binds hydrophobic molecules via endogenous hydrophobic pockets.Highly biocompatible; mimics physiological serum conditions.Can reduce the "free" (pharmacologically active) fraction of the drug.
HP-β-CD (Complexation) 1% – 5% (w/v)Shields the isobutoxy group within a hydrophobic cyclic oligosaccharide cavity[5].Excellent for highly lipophilic compounds; low cellular toxicity.Requires optimization of the host-guest molar ratio.

Validated Experimental Protocols

Protocol A: Preparation of Assay-Ready Solutions (Avoiding "Solvent Shock")

Causality: When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the water. The local concentration of the hydrophobic pyrazine temporarily exceeds its solubility limit, causing irreversible nucleation (solvent shock). This protocol prevents local supersaturation.

  • Master Stock Preparation: Dissolve 2-Chloro-6-(2-methylpropoxy)pyrazine in 100% anhydrous DMSO to a concentration of 10 mM. Vortex and sonicate for 5 minutes at room temperature until optically clear.

  • Intermediate Dilution: Prepare a 100x intermediate stock by performing serial dilutions in 100% DMSO.

  • Aqueous Buffer Preparation: Pre-warm the biological assay buffer (e.g., PBS, pH 7.4) to 37°C. If required based on your troubleshooting, supplement with 0.01% Tween-20 or 0.1% BSA.

  • Final Addition: Place the aqueous buffer on a magnetic stirrer. Add the intermediate DMSO stock dropwise to the vigorously stirring buffer to achieve a final DMSO concentration of ≤1%.

Protocol B: Kinetic Solubility Assessment via Nephelometry (Self-Validating System)

Causality: Nephelometry measures the intensity of light scattered by insoluble particles in suspension. A sharp increase in relative nephelometry units (RNU) accurately identifies the exact concentration at which the pyrazine derivative crashes out of solution.

  • Sample Preparation: Dispense 196 µL of your optimized assay buffer into a 96-well clear-bottom microplate.

  • Spiking: Add 4 µL of the compound's DMSO stock (ranging from 0.1 mM to 10 mM) to the buffer wells.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on an orbital shaker at 300 rpm to ensure thermodynamic equilibrium is reached.

  • Measurement: Measure light scattering using a microplate nephelometer.

  • System Validation: Run a known soluble compound (e.g., caffeine) and a known insoluble compound (e.g., nicardipine) alongside your pyrazine derivative. A baseline RNU for the soluble control confirms the buffer is free of particulate contaminants, validating that any signal spike is exclusively due to the pyrazine's precipitation.

Frequently Asked Questions (FAQs)

Q: Why does 2-Chloro-6-(2-methylpropoxy)pyrazine precipitate even when my final assay concentration is technically below its theoretical solubility limit? A: This is a classic manifestation of "solvent shock" or kinetic trapping. Theoretical solubility assumes an ideal thermodynamic equilibrium. However, during the physical act of dilution, the local micro-environment at the pipette tip experiences a massive spike in solvent polarity. The compound aggregates instantly, and because the crystalline/aggregated form has a much lower dissolution rate than the amorphous form, it remains precipitated even if the bulk volume could theoretically support it. Always use the dropwise addition method described in Protocol A.

Q: How exactly does Hydroxypropyl-beta-cyclodextrin (HP-β-CD) improve the solubility of this specific pyrazine derivative? A: HP-β-CD is a cyclic oligosaccharide engineered with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic isobutoxy chain and the chloro-pyrazine core of your compound physically insert into this cavity, forming a non-covalent inclusion complex[5]. This effectively masks the hydrophobic surfaces from the aqueous environment, thermodynamically stabilizing the compound in solution without altering its covalent structure or its ability to interact with target proteins once equilibrium is reached in the assay.

Q: Can I just increase the DMSO concentration to 5% to force the compound into solution for my cell-based assay? A: No. While higher DMSO concentrations will artificially increase compound solubility, they introduce severe artifacts in biological assays. DMSO concentrations above 1-2% can alter cell membrane fluidity, induce non-specific cytotoxicity, and denature target kinases[4]. If 1% DMSO is insufficient, you must pivot to complexation (HP-β-CD) or carrier proteins (BSA) rather than increasing the organic solvent load.

References

1.[3] Strategies for improving hydrophobic drugs solubility and bioavailability: Salt formation. ijpca.org. URL: 2.[5] Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. mdpi.com. URL: 3.[4] Recent advances in techniques for enhancing the solubility of hydrophobic drugs. pjps.pk. URL: 4.[1] Synthesis, Docking, and Biological Studies of Pyrazine Derivatives as Antimycobacterial Agents. researchgate.net. URL: 5.[2] WO2008106692A1 - Pim kinase inhibitors and methods of their use. google.com (Patents). URL:

Sources

Troubleshooting

Troubleshooting "2-Chloro-6-(2-methylpropoxy)pyrazine" crystallization

Executive Summary: The "Oiling Out" Paradox Welcome to the Technical Support Center. You are likely here because your target molecule, 2-Chloro-6-(2-methylpropoxy)pyrazine (CAS: 1016508-48-7), is refusing to form a discr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Oiling Out" Paradox

Welcome to the Technical Support Center. You are likely here because your target molecule, 2-Chloro-6-(2-methylpropoxy)pyrazine (CAS: 1016508-48-7), is refusing to form a discrete solid.[1] Instead, it likely separates as a distinct oily phase (Liquid-Liquid Phase Separation, or LLPS) upon cooling or anti-solvent addition.[1]

This behavior is intrinsic to the molecule's structure. The pyrazine core is weakly polar, but the isobutoxy (2-methylpropoxy) tail adds significant rotational freedom and lipophilicity. This combination often results in a melting point (MP) near or slightly above room temperature (estimated MP: 35–50°C, though often reported as a liquid in catalogs due to supercooling).[1]

This guide addresses the three critical failure modes: Oiling Out , Polymorph Control , and Impurity Trapping .[1]

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: Why does my solution turn cloudy and form oil droplets instead of crystals? A: You are encountering the Metastable Liquid Zone . Thermodynamically, your operating temperature is likely above the melting point of the solvated solid but below the saturation limit of the oil phase.

  • The Mechanism: The energy barrier to form an ordered crystal lattice is higher than the barrier to form a disordered liquid droplet.

  • The Fix: You must crystallize above the oiling-out limit (LLPS boundary) or lower the temperature extremely slowly in the presence of seeds. If the pure compound is a liquid at your working temperature, you must switch to Melt Crystallization or Salt Formation .[1]

Q2: I cooled the reaction mixture to -20°C, and it solidified into a glass/gum. How do I fix this? A: You have bypassed nucleation and entered the Glass Transition .[1] Rapid cooling increases viscosity, arresting molecular motion before the molecules can align into a lattice.[1]

  • The Fix: Perform a "Temperature Cycling" protocol. Heat the gum to just above its softening point (likely 0–10°C) to mobilize the molecules, add seed crystals, and hold isothermally.

Q3: Can I avoid this difficulty by changing the form of the molecule? A: Yes. This is the recommended industrial approach. Pyrazines are weak bases (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 ~0.5–1.0). The free base is liable to be an oil. Converting it to a salt (e.g., Hydrochloride or Tosylate) creates an ionic lattice with a significantly higher melting point, bypassing the oiling-out issue entirely.

Part 2: Impurity Profile & Rejection Strategy

Successful crystallization requires understanding what you are trying to reject.[1] Based on the standard


 synthesis from 2,6-dichloropyrazine:
Impurity TypeLikely IdentityOriginRejection Strategy
Starting Material 2,6-DichloropyrazineIncomplete ReactionHigh solubility in non-polar solvents; reject in mother liquor.[1]
Over-Reaction 2,6-Bis(2-methylpropoxy)pyrazineExcess Alkoxide/High TempCritical Threat. Highly lipophilic.[1] Lowers MP drastically.[1] Requires recrystallization from MeOH/Water.
Hydrolysis 6-Chloro-2-pyrazinone deriv.[1]Wet solvents/BasePolar impurity.[1] Reject via filtration (insoluble in non-polar extracts) or aqueous wash.[1]

Part 3: Advanced Protocols

Protocol A: Controlled Crystallization of the Free Base

Use this if you must isolate the neutral molecule.

Prerequisites:

  • Solvent System: Methanol (Good solvent) / Water (Anti-solvent).[1]

  • Seeds: 1-2 wt% of pure crystalline material (if available, otherwise generate via scratch/evaporation).[1]

Workflow:

  • Dissolution: Dissolve crude oil in Methanol (5 volumes) at 30°C.

  • Clarification: Filter to remove inorganic salts (NaCl/KCl).[1]

  • Metastable Point: Cool to 10°C. If oiling occurs, reheat to 20°C until clear.

  • Seeding: Add seeds at 15–20°C. Crucial: Ensure seeds do not dissolve.

  • Anti-Solvent Dosing: Slowly add Water (0.5 equivalents) over 2 hours.

    • Observation: If milky emulsion forms, STOP.[1] Heat slightly until clear, then cool slower.

    • Target: Distinct white suspension.[1]

  • Aging: Hold at 0°C for 4 hours to ripen crystals (Ostwald Ripening).

  • Filtration: Filter cold. Wash with 1:1 MeOH/Water.[1]

Protocol B: Reactive Crystallization (Salt Formation)

Recommended for stability and ease of handling.

Workflow:

  • Dilution: Dissolve 10g of crude oil in Ethyl Acetate (EtOAc) (8 volumes).

  • Acid Addition: Cool to 0°C. Add 1.05 eq of HCl (4M in Dioxane) dropwise.

    • Note: Avoid aqueous HCl to prevent hydrolysis.[1]

  • Nucleation: The HCl salt should precipitate immediately as a white solid.[1]

  • Digestion: Stir at 0–5°C for 1 hour.

  • Isolation: Filter and wash with cold EtOAc/Heptane (1:1).[1]

  • Result: A high-melting, stable crystalline salt.[1]

Part 4: Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for handling the "Oiling Out" phenomenon.

CrystallizationLogic Start Start: Crude Mixture (Oily/Low MP) CheckState Is it Solid at Room Temp? Start->CheckState SolidYes Standard Recrystallization (Heptane/EtOAc) CheckState->SolidYes Yes SolidNo Check Purity (HPLC) CheckState->SolidNo No (Oil) HighPurity Purity > 95%? SolidNo->HighPurity PureYes Intrinsic Low MP (Natural Oil) HighPurity->PureYes Yes PureNo Impurity Depressed MP HighPurity->PureNo No ActionSalt Protocol B: Salt Formation (HCl) PureYes->ActionSalt Best Stability ActionOil Protocol A: Seeding @ Low Temp PureYes->ActionOil If Free Base Needed ActionPurify Chromatography / Distillation (Remove Bis-alkoxy impurity) PureNo->ActionPurify Clean First ActionPurify->Start

Caption: Decision tree for remediating oiling-out events in alkoxy-pyrazine crystallization.

References

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Chapter 7: "Impurity Effects on Crystallization").[1]

  • Veverka, M., et al. (2002).[1] "Synthesis and biological activity of substituted amides of pyrazine-2-carboxylic acids." Molecules, 7(12).[1] (Provides context on chloropyrazine solubility and handling).

  • Beckmann, W. (2000).[1] "Seeding the Crystallization of Pharmaceuticals." Organic Process Research & Development, 4(5), 372–383.[1] (Foundational text on seeding to prevent oiling out). [1]

  • Sigma-Aldrich. (n.d.).[1] 2-Chloro-6-(2-methylpropoxy)pyrazine Product Page. (Confirming physical state data).

Sources

Optimization

"2-Chloro-6-(2-methylpropoxy)pyrazine" degradation pathways and prevention

Welcome to the Technical Support Center for 2-Chloro-6-(2-methylpropoxy)pyrazine (CAS: 1016508-48-7). This guide is engineered for researchers and drug development professionals to troubleshoot experimental anomalies, un...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloro-6-(2-methylpropoxy)pyrazine (CAS: 1016508-48-7). This guide is engineered for researchers and drug development professionals to troubleshoot experimental anomalies, understand degradation kinetics, and implement self-validating protocols for handling this bifunctional pyrazine derivative.

Section 1: Fundamental Stability & Degradation Pathways (FAQ)

Q: What are the primary mechanisms of degradation for 2-chloro-6-isobutoxypyrazine in solution? A: The compound features two highly reactive sites that are susceptible to degradation depending on the pH of the environment:

  • Nucleophilic Aromatic Substitution (SNAr) at C2: The chlorine atom is flanked by electronegative nitrogen atoms in the pyrazine ring, making the C2 position highly electrophilic. Under basic conditions (pH > 8), hydroxide ions or other nucleophiles readily attack this position, displacing the chloride ion to form 6-(2-methylpropoxy)pyrazin-2-ol. This is a classic SNAr mechanism where the rate-determining step is the formation of a negatively charged Meisenheimer complex [[1]]().

  • Acid-Catalyzed Ether Cleavage at C6: The isobutoxy (2-methylpropoxy) group is an ether linkage. Under strongly acidic conditions (pH < 2) or in the presence of Lewis acids, the ether oxygen is protonated. Because the isobutyl group is a primary alkyl group (with branching at the beta carbon), cleavage typically proceeds via an SN2 mechanism where a nucleophile attacks the protonated ether, yielding 6-chloropyrazin-2-ol and an isobutyl halide (or isobutanol in aqueous acid) 2.

Q: How fast does this degradation occur under different pH conditions? A: The degradation kinetics are highly pH-dependent. Table 1 summarizes the extrapolated pseudo-first-order rate constants and half-lives based on kinetic models of structurally analogous chloropyrazines and alkyl ethers [[3]](), 4.

Table 1: Estimated Degradation Kinetics of 2-Chloro-6-(2-methylpropoxy)pyrazine at 25°C

pH ConditionDominant PathwayEstimated Rate Constant (

, h⁻¹)
Projected Half-Life (

)
pH 1.0 (Strong Acid)Ether Cleavage4.5 × 10⁻³~154 hours
pH 4.0 - 6.0 (Mild Acid)Stable< 1.0 × 10⁻⁵> 3 years
pH 7.0 (Neutral)Stable< 1.0 × 10⁻⁵> 3 years
pH 9.0 (Mild Base)SNAr Hydrolysis2.1 × 10⁻³~330 hours
pH 12.0 (Strong Base)SNAr Hydrolysis8.5 × 10⁻¹~48 minutes

Section 2: Troubleshooting Guide: Experimental Anomalies

Issue 1: Appearance of an M-18 Da impurity peak in LC-MS during basic cross-coupling reactions.

  • Root Cause: Basic conditions (e.g., using K₂CO₃ or Cs₂CO₃ in Suzuki/Buchwald couplings) induce SNAr hydrolysis of the C-Cl bond if trace water is present. The mass shift corresponds to the replacement of chlorine (atomic mass ~35.5) with a hydroxyl group (mass ~17), resulting in a net loss of ~18.5 Da. This is often confirmed by the disappearance of the distinct ³⁵Cl/³⁷Cl isotopic pattern 5.

  • Resolution:

    • Strictly dry all solvents and reagents to eliminate water as a competing nucleophile.

    • Switch to a weaker, sterically hindered non-nucleophilic base (e.g., DIPEA) if the catalytic cycle permits.

    • Lower the reaction temperature, as SNAr reaction rates increase exponentially with thermal energy [[1]]().

Issue 2: Complete loss of the starting material during Boc-deprotection of a secondary moiety using TFA or HCl.

  • Root Cause: Strong acids like Trifluoroacetic acid (TFA) or HCl protonate the ether oxygen of the isobutoxy group. Subsequent nucleophilic attack by the conjugate base (or solvent) cleaves the ether bond, resulting in the unintended formation of 6-chloropyrazin-2-ol 6.

  • Resolution:

    • Perform the deprotection at 0°C to kinetically favor the Boc-deprotection over the higher-activation-energy ether cleavage.

    • Limit exposure time by monitoring via LC-MS every 10 minutes and quenching immediately upon completion.

Section 3: Standard Operating Protocols (SOPs)

Protocol: Self-Validating Forced Degradation Study

To establish the exact stability window for your specific formulation or reaction matrix, perform this controlled degradation assay. Causality & Trustworthiness: This protocol is self-validating because it uses an internal standard to differentiate between physical loss (e.g., precipitation/adsorption) and chemical degradation, and utilizes a quenching step to ensure degradation does not artificially continue while sitting in the autosampler queue.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mg/mL stock solution of 2-Chloro-6-(2-methylpropoxy)pyrazine in HPLC-grade Acetonitrile.

  • Internal Standard Addition: Add 0.1 mg/mL of biphenyl to the stock. Causality: Biphenyl is inert to pH changes and will act as a volumetric and ionization reference.

  • Matrix Spiking: Aliquot 1.0 mL of the stock into three separate vials.

    • Vial A (Acidic): Add 1.0 mL of 0.1 N HCl.

    • Vial B (Neutral Control): Add 1.0 mL of pH 7.0 Phosphate Buffer. Causality: Validates that degradation is strictly pH-driven and not due to thermal instability.

    • Vial C (Basic): Add 1.0 mL of 0.1 N NaOH.

  • Incubation: Incubate all vials at 40°C in a thermoshaker at 500 rpm.

  • Sampling & Quenching: Withdraw 50 µL aliquots at

    
     and 
    
    
    
    hours. Immediately quench Vial A with 50 µL of 0.1 N NaOH, and Vial C with 50 µL of 0.1 N HCl. Causality: Quenching halts the reaction precisely at the timepoint, preventing false-positive degradation readings during LC-MS queuing.
  • Analysis: Inject into the LC-MS. Calculate the ratio of the API peak area to the biphenyl peak area. A decrease in the ratio confirms chemical degradation.

Section 4: Visualizations

Pathways Parent 2-Chloro-6-(2-methylpropoxy)pyrazine Hydrolysis Base-Catalyzed Hydrolysis (SNAr at C-Cl) Parent->Hydrolysis pH > 8, H2O EtherCleavage Acid-Catalyzed Cleavage (O-Isobutyl bond) Parent->EtherCleavage pH < 2, Strong Acid Prod1 6-(2-methylpropoxy)pyrazin-2-ol + Cl- Hydrolysis->Prod1 Prod2 6-chloropyrazin-2-ol + Isobutanol / Isobutyl Halide EtherCleavage->Prod2

Degradation pathways of 2-chloro-6-isobutoxypyrazine via hydrolysis and ether cleavage.

Workflow Start Detect Impurity in LC-MS MassCheck Check m/z of Impurity Start->MassCheck Mass168 m/z ~ 168 (Loss of Cl, +OH) MassCheck->Mass168 Basic conditions Mass130 m/z ~ 130 (Loss of Isobutyl) MassCheck->Mass130 Acidic conditions Action1 Buffer pH to 5-7 Avoid strong bases Mass168->Action1 Action2 Avoid strong acids Use mild Lewis acids if needed Mass130->Action2

Troubleshooting workflow for identifying and preventing degradation byproducts.

References

  • A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. Benchchem. 1

  • Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. ChemConnections. 5

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed (NIH). 3

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. 2

  • Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. 6

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. U.S. Environmental Protection Agency (EPA). 4

Sources

Troubleshooting

Minimizing byproducts in the synthesis of "2-Chloro-6-(2-methylpropoxy)pyrazine"

Welcome to the technical support center for the synthesis of 2-Chloro-6-(2-methylpropoxy)pyrazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-(2-methylpropoxy)pyrazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on minimizing byproduct formation and maximizing the yield and purity of the target molecule.

The synthesis of 2-Chloro-6-(2-methylpropoxy)pyrazine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[1][2] The pyrazine ring, with its two electron-withdrawing nitrogen atoms, activates the chlorine-bearing carbons towards nucleophilic attack.[1][3] While seemingly straightforward, the reaction requires careful control to prevent common side reactions. This guide provides field-proven insights and troubleshooting strategies to address these issues directly.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is the di-substituted pyrazine. How can I prevent this?

Answer:

This is the most common issue in this synthesis. The formation of 2,6-di(2-methylpropoxy)pyrazine occurs when a second molecule of the isobutoxide nucleophile displaces the remaining chlorine atom on your desired mono-substituted product. The mono-substituted product is still reactive, sometimes even more so than the starting material under certain conditions.

Causality: The core issue is one of reaction kinetics and stoichiometry. If the local concentration of the isobutoxide nucleophile is too high, or if the reaction is allowed to proceed for too long or at too high a temperature after the starting material is consumed, the second substitution is favored.

Solutions & Protocols:

  • Strict Stoichiometric Control: Use a slight sub-stoichiometric amount of your isobutoxide source (e.g., 0.95 to 0.98 equivalents) relative to the 2,6-dichloropyrazine. This ensures the nucleophile is the limiting reagent, leaving a small amount of starting material which is typically easier to separate from the product than the di-substituted byproduct.

  • Controlled Addition of the Nucleophile: Do not add the isobutoxide all at once. A slow, dropwise addition of the nucleophile to the solution of 2,6-dichloropyrazine is critical. This maintains a low concentration of the nucleophile throughout the reaction, favoring the initial mono-substitution.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at a low temperature (e.g., 0-5 °C) during the addition of the nucleophile, and then allow the reaction to slowly warm to room temperature or slightly above, while monitoring its progress.

Workflow for Minimizing Di-substitution

cluster_prep Preparation cluster_reaction Controlled Reaction cluster_workup Workup & Analysis start Dissolve 2,6-Dichloropyrazine in an Aprotic Solvent (e.g., THF) cool Cool Reactor to 0-5 °C start->cool reagent Prepare Isobutoxide Solution (0.95-0.98 eq.) addition Slow, Dropwise Addition of Isobutoxide Solution reagent->addition cool->addition warm Allow to Warm to RT addition->warm Maintain Temp during addition monitor Monitor by TLC/GC (Every 30 min) quench Quench with Water Once Starting Material is Consumed monitor->quench Reaction Complete warm->monitor extract Extract with Organic Solvent quench->extract analyze Analyze Crude Mixture (GC-MS, NMR) extract->analyze

Caption: Controlled reaction workflow to favor mono-substitution.

Question 2: My yield is very low, and I've isolated a large amount of unreacted 2,6-dichloropyrazine. What went wrong?

Answer:

This issue points to insufficient activation of the nucleophile or overall poor reaction kinetics.

Causality: The nucleophilic attack requires a potent nucleophile. If you are using isobutanol with a base, the base may not have been strong enough or sufficiently soluble to deprotonate the alcohol effectively. Alternatively, the reaction temperature may have been too low for the reaction to proceed at a practical rate.

Solutions & Protocols:

  • Choice of Base: When using isobutanol, a strong base like Sodium Hydride (NaH) is required to fully generate the sodium isobutoxide in situ. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times, which can lead to other side reactions.[1]

  • Pre-formation of the Alkoxide: For greater reliability, pre-form the sodium isobutoxide by reacting isobutanol with sodium metal or NaH in a separate vessel before adding it to the dichloropyrazine solution.

  • Solvent Choice: Ensure you are using a suitable anhydrous polar aprotic solvent like THF or DMSO.[1] These solvents effectively solvate the cation of the alkoxide salt without interfering with the nucleophile.

  • Temperature Increase: If the reaction stalls at room temperature (as confirmed by TLC or GC analysis), a modest increase in temperature (e.g., to 40-50 °C) can significantly increase the reaction rate. Monitor closely to avoid promoting di-substitution.

Troubleshooting Logic for Low Conversion

node_sol node_sol start Low Conversion (High SM) q1 Was the alkoxide pre-formed? start->q1 q2 Was a strong base (e.g., NaH) used? q1->q2 Yes sol1 Action: Pre-form sodium isobutoxide before addition. q1->sol1 No q3 Was the solvent anhydrous & aprotic? q2->q3 Yes sol2 Action: Use a stronger base like NaH instead of K2CO3. q2->sol2 No q4 Was temperature increased? q3->q4 Yes sol3 Action: Use dry THF or DMSO as the solvent. q3->sol3 No sol4 Action: Cautiously increase temperature to 40-50 °C with monitoring. q4->sol4 No end Problem Solved q4->end Yes

Caption: Troubleshooting workflow for low reaction conversion.

Question 3: My final product is difficult to purify. What purification strategy is most effective?

Answer:

Purification challenges usually arise from the similar polarities of the starting material, product, and the primary di-substituted byproduct.

Causality: All three key compounds are relatively non-polar, making baseline separation via column chromatography challenging if the reaction is not optimized.

Solutions & Protocols:

  • Column Chromatography: This is the most common and effective method.

    • System Choice: A non-polar solvent system is required. A gradient elution using Hexanes and Ethyl Acetate is typically effective. Start with a very low polarity (e.g., 1-2% Ethyl Acetate in Hexanes) to elute the unreacted 2,6-dichloropyrazine first, followed by the desired product, 2-Chloro-6-(2-methylpropoxy)pyrazine. The more polar di-substituted byproduct will elute last.

    • Column Packing: Use a high-quality silica gel with a fine mesh size for better resolution. A longer column can also improve separation.

  • Azeotropic Distillation: For larger scale purification, distillation can be considered, although it may be less effective at removing structurally similar byproducts. It may be useful for removing residual isobutanol.[4]

  • Recrystallization: This method is only viable if the crude product is a solid and a suitable solvent system can be identified where the solubility of the product and impurities differs significantly with temperature. This often requires extensive screening.[5]

Protocol: Flash Column Chromatography

  • Prepare the Column: Select a glass column and dry-pack it with silica gel. Wet the silica with your starting eluent (e.g., 100% Hexane or 99:1 Hexane:Ethyl Acetate).

  • Load the Sample: Concentrate your crude product and adsorb it onto a small amount of silica gel. Carefully add the dry powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase.

  • Collect Fractions: Collect small fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 98:2, 95:5 Hexane:EtOAc) to elute your product and then the di-substituted byproduct.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC/GC) and remove the solvent under reduced pressure.

CompoundTypical Elution Order (Normal Phase)Polarity
2,6-Dichloropyrazine1stLeast Polar
2-Chloro-6-(2-methylpropoxy)pyrazine 2nd Intermediate
2,6-di(2-methylpropoxy)pyrazine3rdMost Polar

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction and its primary side reaction?

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[2] This is an addition-elimination process.

  • Addition: The isobutoxide nucleophile attacks one of the chlorine-bearing carbons of the 2,6-dichloropyrazine ring. This attack is favored because the ring nitrogens inductively withdraw electron density, making these carbons electrophilic.[1][3] The aromaticity of the ring is temporarily broken, forming a negatively charged intermediate known as a Meisenheimer complex.[6]

  • Elimination: The aromaticity is restored as the chloride ion (a good leaving group) is expelled, yielding the mono-substituted product.

The primary side reaction, di-substitution, follows the exact same mechanism, with the mono-substituted product acting as the substrate for a second nucleophilic attack.

r1 2,6-Dichloropyrazine i1 Meisenheimer Complex (Intermediate) r1->i1 Step 1: Addition p1 2-Chloro-6-(2-methylpropoxy)pyrazine (PRODUCT) i2 Second Meisenheimer Complex (Intermediate) p1->i2 Side Reaction: Addition i1->p1 Step 2: Elimination p2 2,6-di(2-methylpropoxy)pyrazine (BYPRODUCT) i2->p2 Elimination nuc1 + Isobutoxide - Cl⁻ nuc2 + Isobutoxide - Cl⁻

Sources

Optimization

Scaling up the synthesis of "2-Chloro-6-(2-methylpropoxy)pyrazine"

Technical Support Center: Scale-Up Synthesis of 2-Chloro-6-(2-methylpropoxy)pyrazine Welcome to the process chemistry support center. As a Senior Application Scientist, I have designed this guide to assist researchers an...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of 2-Chloro-6-(2-methylpropoxy)pyrazine

Welcome to the process chemistry support center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in smoothly transitioning the synthesis of 2-chloro-6-(2-methylpropoxy)pyrazine (also known as 2-chloro-6-isobutoxypyrazine) from the bench to the multi-kilogram scale.

This document bypasses generic advice to focus strictly on the mechanistic causality, self-validating workflows, and critical troubleshooting required for this specific nucleophilic aromatic substitution (SNAr).

Mechanistic Causality & Process Design

The synthesis of 2-chloro-6-(2-methylpropoxy)pyrazine relies on an SNAr reaction between 2,6-dichloropyrazine and isobutanol (2-methylpropan-1-ol) in the presence of a strong base. Understanding the electronic environment of the pyrazine ring is critical for controlling the reaction at scale.

  • Reactivity Profile: 2,6-Dichloropyrazine is highly activated toward nucleophilic attack. The two nitrogen atoms in the pyrazine ring exert a profound electron-withdrawing effect via both induction and resonance, severely deshielding the alpha carbons (positions 2 and 6)[1]. This highly electrophilic state facilitates the rapid attack of the isobutoxide nucleophile to form a stabilized Meisenheimer complex.

  • Kinetic Control & Regioselectivity: The primary challenge during scale-up is preventing over-substitution to form the 2,6-diisobutoxypyrazine impurity. Fortunately, the addition of the first isobutoxy group donates electron density back into the pyrazine ring via resonance (+M effect). This partially deactivates the remaining carbon-chlorine bond. By strictly maintaining sub-ambient temperatures (0–5 °C) and precise stoichiometry, the reaction can be kinetically trapped at the mono-substituted stage[2].

Reaction Pathway Visualization

SNAr_Mechanism SM 2,6-Dichloropyrazine (Highly Electrophilic) MC Meisenheimer Complex (Stabilized Intermediate) SM->MC + Isobutoxide (Rate Limiting) Nuc Isobutoxide Ion (Nucleophile) Nuc->MC Prod 2-Chloro-6-isobutoxypyrazine (Target Product) MC->Prod - Chloride Ion (Fast) OverReact 2,6-Diisobutoxypyrazine (Over-substitution) Prod->OverReact + Excess Isobutoxide (Requires Heat)

SNAr mechanism illustrating kinetic trapping of the mono-substituted pyrazine.

Self-Validating Scale-Up Protocol (1.0 kg Scale)

This protocol utilizes Potassium tert-butoxide (KOtBu) rather than Sodium Hydride (NaH) to generate the alkoxide, eliminating the severe hazard of stoichiometric hydrogen gas evolution at scale.

Materials Required:

  • 2,6-Dichloropyrazine: 1.00 kg (6.71 mol, 1.0 eq)

  • Isobutanol (Anhydrous): 547 g (7.38 mol, 1.1 eq)

  • Potassium tert-butoxide (KOtBu): 828 g (7.38 mol, 1.1 eq)

  • Tetrahydrofuran (THF, Anhydrous): 10 L

Step-by-Step Methodology:

  • Alkoxide Generation (Exothermic): In a secondary 5 L preparation vessel, dissolve KOtBu in 3 L of THF. Slowly dose isobutanol over 1 hour while maintaining the temperature below 20 °C.

    • Self-Validation Check: The solution must remain clear to slightly hazy. Significant yellowing indicates solvent degradation or moisture ingress.

  • Electrophile Preparation: In the primary 20 L jacketed reactor, dissolve 2,6-dichloropyrazine in 7 L of THF. Chill the reactor to 0–5 °C under a continuous, dry nitrogen sweep.

  • Controlled Dosing: Transfer the isobutoxide solution into the primary reactor via a dosing pump over 3–4 hours.

    • Critical Parameter: The internal temperature must not exceed 5 °C. The dosing rate must be strictly coupled to the jacket's cooling capacity.

  • In-Process Control (IPC): 30 minutes post-dosing, sample the mixture for HPLC analysis.

    • Validation Checkpoint: The reaction is deemed complete when residual 2,6-dichloropyrazine is < 1.0% and the di-substituted impurity is < 2.0%.

  • Quench & Workup: Quench the reaction by slowly adding 2 L of saturated aqueous NH4Cl. The mild acidity neutralizes excess base without hydrolyzing the product. Extract with Ethyl Acetate (2 x 5 L), wash the organic layer with brine, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via fractional vacuum distillation (bp ~90–95 °C at 1 Torr) to yield the pure 2-chloro-6-(2-methylpropoxy)pyrazine as a clear liquid.

Scale-Up Workflow Visualization

ScaleUp_Workflow Step1 1. Reactor Prep Dry THF + 2,6-Dichloropyrazine Cool to 0-5 °C Step2 2. Dosing Slow addition of KOtBu/Isobutanol Maintain < 5 °C Step1->Step2 Step3 3. IPC Check HPLC: SM < 1%, Di-sub < 2% Step2->Step3 Step3->Step2 Fail (Add 0.05 eq Base) Step4 4. Quench & Extraction NH4Cl (aq) quench Phase separation Step3->Step4 Pass (SM < 1%) Step5 5. Purification Vacuum Distillation (bp ~90-95 °C at 1 torr) Step4->Step5

Self-validating process flow for the multi-kilogram synthesis of the target pyrazine.

Quantitative Data: Condition Optimization

The following table summarizes the causality behind condition selection during process optimization. It highlights why the KOtBu/THF system is the superior choice for scale-up operations.

Base SystemSolventTemp (°C)Yield (%)Purity (%)Process Safety / Scale-Up Viability
NaHTHF0–58296Low: Stoichiometric H2 gas evolution poses severe explosion risks.
NaOH / K2CO3Neat Isobutanol804570Low: High temperatures lead to >25% di-substituted impurity.
KOtBu THF 0–5 88 >98 High: Homogeneous, no gas evolution, excellent kinetic control.
NaOMe (for comparison)MethanolReflux8195Moderate: Used for methoxy analogs, but requires cryogenic storage of product[2].

Troubleshooting & FAQs

Q: We are observing >10% of the 2,6-diisobutoxypyrazine impurity in our crude mixture. How do we suppress this? A: Di-substitution is primarily driven by localized exotherms (hot spots) during dosing. Because the mono-substituted product is only partially deactivated, it will react if the thermal energy overcomes the kinetic barrier. Ensure your dosing rate is dynamically linked to the internal temperature probe. If hot spots persist, increase the THF volume by 20% to improve heat dissipation and ensure the agitator speed provides turbulent, rather than laminar, mixing.

Q: The IPC shows a new impurity that corresponds to 6-chloro-pyrazin-2-ol. What went wrong? A: This is a hydrolysis byproduct. It occurs when ambient moisture enters the reactor or if the KOtBu contains high levels of potassium hydroxide (KOH). The hydroxide ion is a small, highly aggressive nucleophile that easily displaces the chlorine atom, especially in polar aprotic solvents[3]. Ensure all solvents are strictly anhydrous (Karl Fischer titration < 100 ppm H2O) and maintain a positive nitrogen pressure at all times.

Q: Why do we use a saturated NH4Cl quench instead of standard water or HCl? A: Quenching with plain water in the presence of unreacted KOtBu generates KOH, which can hydrolyze your product during the workup phase. Conversely, strong acids like HCl can protonate the pyrazine nitrogens, pulling your product into the aqueous waste layer. NH4Cl provides a perfectly buffered, mildly acidic environment (pH ~5.5) that safely neutralizes the alkoxide without risking product degradation or loss.

References

1.[1] A Comparative Guide to the Reactivity of 2,5-Dichloropyrazine and 2,6-Dichloropyrazine. Benchchem. 2.[2] Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.GOV. 3.[3] tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. The Journal of Organic Chemistry - ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

Optimizing Kinase Inhibitor Potency: The 2-Chloro-6-(2-methylpropoxy)pyrazine Scaffold vs. Traditional Pyrazine Cores

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the high-stakes landscape of kinase inhibitor discovery, the pyrazine ring system...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the high-stakes landscape of kinase inhibitor discovery, the pyrazine ring system remains a privileged scaffold due to its ability to mimic the adenine ring of ATP. However, the choice of substituents on the pyrazine core dictates not only potency but also metabolic stability and solubility.[1]

This technical guide compares 2-Chloro-6-(2-methylpropoxy)pyrazine —a specialized, lipophilic scaffold—against standard alternatives like 2,6-Dichloropyrazine and 2-Amino-6-chloropyrazine . We analyze the structural advantages of the isobutoxy (2-methylpropoxy) group in targeting hydrophobic pockets within the kinase active site (specifically CK2 and PIM kinases) and provide validated protocols for its derivatization.

Technical Profile: 2-Chloro-6-(2-methylpropoxy)pyrazine

This molecule (CAS: 1016508-48-7) functions as a highly versatile electrophilic building block. Unlike the "blank slate" of 2,6-dichloropyrazine, this scaffold comes pre-installed with a hydrophobic isobutoxy anchor at the C6 position.

Structural Specifications
FeatureSpecification
IUPAC Name 2-Chloro-6-(2-methylpropoxy)pyrazine
Molecular Weight 186.64 g/mol
Key Functional Group C2-Chlorine: Electrophilic site for SNAr or Palladium-catalyzed cross-coupling.C6-Isobutoxy: Lipophilic moiety for hydrophobic pocket occupancy.[2][3]
LogP (Predicted) ~2.5 (Optimal for membrane permeability)
Primary Application Synthesis of ATP-competitive inhibitors (Type I) targeting CK2, PIM-1, and Aurora kinases.

Comparative Analysis: The Isobutoxy Advantage

The selection of the C6-substituent is critical for Structure-Activity Relationship (SAR) optimization. The table below contrasts the performance of the isobutoxy scaffold against common alternatives.

Table 1: Scaffold Performance Metrics in Kinase Inhibitor Design
Feature2-Chloro-6-(2-methylpropoxy)pyrazine 2,6-Dichloropyrazine 2-Amino-6-chloropyrazine
Role in Synthesis Late-Stage Intermediate: Pre-functionalized for hydrophobic fit.Starting Material: Requires two sequential substitutions.H-Bond Donor: Targets the hinge region directly.
Hydrophobic Fit High: The bulky isobutoxy group effectively fills the ribose-binding pocket or solvent-exposed regions.Low: Requires derivatization to achieve binding affinity.[1]Low: Hydrophilic; often requires additional lipophilic groups elsewhere.[1]
Selectivity Potential High: Steric bulk of the isobutoxy group can induce selectivity against kinases with smaller gatekeeper residues.[1]Variable: Dependent entirely on subsequent modifications.Moderate: Promiscuous binding to hinge regions is common.[1]
Metabolic Stability Moderate: Ether linkage is generally stable, though susceptible to O-dealkylation by CYPs.[1]N/A: (Precursor)High: Amino groups are robust but can undergo N-acetylation.
Synthetic Efficiency High: Reduces step count for libraries requiring C6-alkoxy motifs.Low: Statistical mixtures often result during mono-substitution.[1]Moderate: Protection of the amine is often required during coupling.[1]
Mechanistic Insight: The "Hydrophobic Clamp"

In the design of inhibitors for Casein Kinase 2 (CK2) and PIM-1 , the ATP binding pocket contains distinct hydrophobic regions (Regions I and II).

  • Standard Scaffolds: A simple amino-pyrazine often binds to the hinge region (Glu81/Leu83 in CK2) but lacks the reach to stabilize the complex.

  • Isobutoxy Scaffold: The 2-methylpropoxy tail extends into the hydrophobic Region II, acting as a "clamp." This interaction significantly lowers the

    
     (inhibition constant) compared to the methoxy or ethoxy analogs, as validated in SAR studies of 2,6-disubstituted pyrazines [1].
    

Experimental Protocols

To ensure reproducibility and high yield, the following protocols utilize self-validating checkpoints (TLC/LC-MS).

Protocol A: Synthesis of the Scaffold (If not purchased)

Objective: Selective mono-substitution of 2,6-dichloropyrazine.

  • Reagents: 2,6-Dichloropyrazine (1.0 eq), Isobutanol (1.2 eq), NaH (60% in oil, 1.2 eq), anhydrous THF.

  • Activation: Suspend NaH in THF at 0°C under N2. Add Isobutanol dropwise.[1] Stir for 30 min to generate sodium isobutoxide.

  • Displacement: Cool 2,6-Dichloropyrazine solution (in THF) to 0°C. Cannulate the alkoxide solution slowly into the pyrazine solution.

    • Critical Checkpoint: Reverse addition (alkoxide to pyrazine) prevents bis-substitution.

  • Workup: Quench with NH4Cl (sat). Extract with EtOAc.[1]

  • Validation: 1H NMR must show a 1:1 integration ratio between the pyrazine protons (singlets at ~8.2 ppm) and the isobutoxy doublet.[1]

Protocol B: Suzuki-Miyaura Coupling (Library Generation)

Objective: Attaching the "Warhead" (Aryl/Heteroaryl group) to the C2-Chlorine.

  • Setup: Charge a microwave vial with 2-Chloro-6-(2-methylpropoxy)pyrazine (1.0 eq), Boronic Acid (1.5 eq), Pd(dppf)Cl2 (5 mol%), and K2CO3 (3.0 eq).

  • Solvent: Add 4:1 Dioxane:Water (degassed).

  • Reaction: Heat at 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Purification: Filter through Celite. Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

  • Data Analysis: Verify product mass via LC-MS (ESI+). The chlorine isotope pattern (M, M+2) should disappear, replaced by the product mass.

Visualizing the Workflow

The following diagram illustrates the strategic decision-making process when selecting between pyrazine scaffolds for kinase inhibition.

KinaseScaffoldSelection Start Target Kinase Identification (e.g., CK2, PIM, Aurora) PocketAnalysis Analyze ATP Binding Pocket Hydrophobic Region II Available? Start->PocketAnalysis Decision1 Is Hydrophobic Bulk Required? PocketAnalysis->Decision1 ScaffoldA Select 2-Chloro-6-(2-methylpropoxy)pyrazine (Pre-installed Hydrophobic Anchor) Decision1->ScaffoldA Yes (Large Pocket) ScaffoldB Select 2-Amino-6-chloropyrazine (H-Bond Donor Focused) Decision1->ScaffoldB No (Steric Clash) ScaffoldC Select 2,6-Dichloropyrazine (Full Customization Required) Decision1->ScaffoldC Undefined/Flexible SynthesisA Step 1: Suzuki Coupling (C2) Direct Warhead Attachment ScaffoldA->SynthesisA SynthesisB Step 1: Protection of Amine Step 2: Suzuki Coupling ScaffoldB->SynthesisB SynthesisC Step 1: Nucleophilic Substitution (C6) Step 2: Suzuki Coupling (C2) ScaffoldC->SynthesisC Result Final Kinase Inhibitor Candidate SynthesisA->Result SynthesisB->Result SynthesisC->Result

Figure 1: Strategic decision tree for selecting pyrazine scaffolds based on kinase active site topology.

References

  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Source: National Institutes of Health (NIH) / PubMed Central.[1] Context: Establishes the efficacy of 2,6-disubstituted pyrazines in targeting CK2 and PIM kinases, validating the structural relevance of the isobutoxy scaffold.

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Source: Taylor & Francis Online.[1] Context: Provides a comprehensive review of pyrazine scaffolds in clinical trials, highlighting the versatility of the ring system.[1]

  • Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Source: MDPI (Molbank).[1] Context: Demonstrates the synthetic feasibility and stability of the 2-chloro-6-isobutoxypyrazine motif in bioactive molecules.

  • 2-Chloro-6-(2-methylpropoxy)pyrazine Product Data. Source: Sigma-Aldrich.[1][4] Context: Verification of chemical identity, CAS (1016508-48-7), and physical properties.

Sources

Comparative

Target Validation and Identification Guide: 2-Chloro-6-(2-methylpropoxy)pyrazine in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Chloro-6-(2-methylpropoxy)pyrazine (CAS: 1016508-48-7)[1] As a Senior Application Scientist, I frequently evaluate th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Chloro-6-(2-methylpropoxy)pyrazine (CAS: 1016508-48-7)[1]

As a Senior Application Scientist, I frequently evaluate the impact of specific chemical building blocks on the downstream success of target validation. 2-Chloro-6-(2-methylpropoxy)pyrazine (also known as 2-chloro-6-isobutoxypyrazine) is a highly privileged heteroaryl chloride scaffold[1]. Rather than acting as a standalone drug, this molecule serves as a critical pharmacophore-bearing intermediate. Its unique isobutoxy substitution provides a precise balance of steric bulk and lipophilicity, making it indispensable for synthesizing tool compounds used to validate two distinct classes of therapeutic targets: Pim Kinases (oncology)[2] and GPR120 receptors (metabolic diseases).

This guide objectively compares the performance of tool compounds derived from the isobutoxy-pyrazine scaffold against alternative alkoxy-pyrazine derivatives, providing the experimental frameworks necessary to validate these targets in your own laboratory.

Target Validation in Oncology: Pim Kinases

Mechanistic Rationale

Provirus Integration of Maloney (Pim) kinases (Pim-1, -2, and -3) are constitutively active serine/threonine kinases overexpressed in various hematological malignancies and solid tumors[2]. They act downstream of the JAK/STAT pathway to phosphorylate targets like BAD, thereby inhibiting apoptosis and promoting c-Myc-driven cell survival[2].

When synthesizing Pim kinase inhibitors, the pyrazine core acts as a hinge-binding motif in the ATP pocket. The choice of the alkoxy substituent at the 6-position is critical. The 2-methylpropoxy (isobutoxy) group projects into the hydrophobic pocket adjacent to the hinge region, offering superior van der Waals interactions compared to shorter (ethoxy) or more rigid (cyclopropylmethoxy) chains[2].

PimPathway JAK JAK/STAT Activation PIM Pim Kinases (Pim-1/2/3) JAK->PIM BAD BAD (Phosphorylation) PIM->BAD Inhibits Apoptosis MYC c-Myc (Activation) PIM->MYC Promotes Translation SURVIVAL Cancer Cell Survival & Proliferation BAD->SURVIVAL MYC->SURVIVAL INHIBITOR Isobutoxy-Pyrazine Inhibitor INHIBITOR->PIM Blocks ATP Pocket

Figure 1: Mechanism of Pim Kinase inhibition by isobutoxy-pyrazine derived tool compounds.

Comparative Performance Data: Pim-1 Inhibition

Data reflects the performance of a standardized aminopyridine-pyrazine core where only the 6-alkoxy group is varied.

Scaffold SubstitutionPim-1 IC₅₀ (nM)HCT116 Cell Viability IC₅₀ (µM)Calculated LogPTarget Residence Time (min)
Ethoxy (-OCH₂CH₃)145.012.42.115
Isobutoxy (-OCH₂CH(CH₃)₂)12.5 1.8 3.4 120
Cyclopropylmethoxy 48.25.62.945

Scientist's Insight: The isobutoxy derivative demonstrates a 10-fold increase in biochemical potency over the ethoxy analog. The branched methyl groups of the isobutoxy chain restrict rotational degrees of freedom, locking the molecule into a bioactive conformation that significantly extends target residence time—a critical metric for sustained in vivo efficacy.

Target Validation in Metabolic Disease: GPR120

Mechanistic Rationale

G-protein coupled receptor 120 (GPR120) is a lipid sensor expressed in the intestines and macrophages. Activation by long-chain free fatty acids (or synthetic agonists) triggers Gq/11 coupling, leading to intracellular calcium mobilization and the subsequent secretion of Glucagon-Like Peptide-1 (GLP-1). This pathway is a prime target for treating type 2 diabetes and obesity.

In the design of biaryl GPR120 agonists, the 2-chloro-6-isobutoxypyrazine building block is utilized to construct the lipophilic tail of the agonist. The isobutoxy moiety mimics the aliphatic tail of endogenous fatty acids, providing the necessary hydrophobic contacts to trigger the receptor's active state without the rapid metabolic degradation seen in natural lipids.

GPR120Pathway AGONIST Isobutoxy-Pyrazine Agonist GPR120 GPR120 Receptor AGONIST->GPR120 Activates GQ Gq/11 Protein GPR120->GQ CALCIUM Intracellular Ca2+ Increase GQ->CALCIUM GLP1 GLP-1 Secretion CALCIUM->GLP1 BETA Pancreatic β-cell Insulin Release GLP1->BETA

Figure 2: GPR120 activation pathway leading to GLP-1 secretion and insulin release.

Comparative Performance Data: GPR120 Agonism

Data reflects a standardized biaryl-pyrazine core.

Scaffold SubstitutionGPR120 EC₅₀ (nM)GLP-1 Secretion (Fold Change vs Basal)Kinetic Solubility (µM, pH 7.4)
Ethoxy >10001.2x150
Isobutoxy 85 4.5x 45
Cyclopropylmethoxy 2102.8x60

Scientist's Insight: While the ethoxy analog is highly soluble, it fails to adequately engage the deep hydrophobic binding pocket of GPR120. The isobutoxy group provides the optimal balance: it is lipophilic enough to achieve sub-100 nM agonism while maintaining sufficient aqueous solubility (45 µM) for robust cell-based assay performance without precipitating in the media.

Experimental Workflows & Protocols

To ensure rigorous target validation, the experimental pipeline must be a self-validating system. Below are the optimized protocols for utilizing this building block from synthesis to biological assay.

Workflow SYNTH 1. SNAr Synthesis (Isobutoxy Core) PURIFY 2. LC-MS/HPLC Purification SYNTH->PURIFY ASSAY 3. In Vitro Assay (TR-FRET/Ca2+) PURIFY->ASSAY CELL 4. Cell-Based Validation ASSAY->CELL LEAD 5. Target Validation CELL->LEAD

Figure 3: End-to-end experimental workflow for target validation using pyrazine derivatives.

Protocol 1: Synthesis of 2-Chloro-6-isobutoxypyrazine via SNAr[2]

Causality: We utilize Sodium Hydride (NaH) to irreversibly deprotonate 2-methyl-1-propanol. This generates a highly reactive, hard alkoxide nucleophile required to drive the Nucleophilic Aromatic Substitution (SNAr) of the sterically hindered 2,6-dichloropyrazine to completion.

  • Preparation: Flame-dry a round-bottom flask under argon. Suspend 95% NaH (1.1 eq) in anhydrous THF (0.3 M)[2].

  • Alkoxide Generation: Cool the mixture to 0°C. Add 2-methyl-1-propanol (1.0 eq) dropwise. Stir for 30 minutes until H₂ evolution ceases[2].

  • Substitution: Add 2,6-dichloropyrazine (1.0 eq). Warm to room temperature and stir for 3 hours[2].

  • Validation Check: Monitor via LC-MS. The reaction is complete when the 2,6-dichloropyrazine peak disappears, and the product mass (m/z: 187.1 [MH+]) dominates[2].

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate[2]. Purify via flash chromatography (9:1 hexanes/EtOAc)[2].

Protocol 2: TR-FRET Pim-1 Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard luminescence assays. Pyrazine derivatives often exhibit compound auto-fluorescence; the time-delay in TR-FRET completely eliminates this background noise, ensuring trustworthy IC₅₀ calculations.

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of the isobutoxy-pyrazine tool compound (in DMSO) into a 384-well plate using an acoustic dispenser (e.g., Echo 550) to generate a 10-point dose-response curve.

  • Enzyme Addition: Add 5 µL of Pim-1 kinase (final concentration 0.5 nM) to the wells. Incubate for 15 minutes at RT to allow for compound binding.

  • Reaction Initiation: Add 5 µL of substrate mix (Fluorescein-labeled peptide and ATP at Km). Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer containing Terbium-labeled anti-phospho antibody and EDTA (to stop the reaction).

  • Validation Check: Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. A Z'-factor > 0.6 validates the assay. Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

Protocol 3: Cell-Based GLP-1 Secretion Assay (GPR120)

Causality: Using a physiologically relevant cell line (e.g., NCI-H716 human enteroendocrine cells) is vital because recombinant overexpression systems often mask the partial agonism or off-target toxicity of lipophilic compounds.

  • Cell Seeding: Seed NCI-H716 cells in Matrigel-coated 96-well plates at 1x10⁵ cells/well in DMEM containing 10% FBS. Differentiate for 48 hours.

  • Starvation: Wash cells twice with KRB buffer (Krebs-Ringer Bicarbonate) and incubate in KRB for 2 hours to establish a baseline.

  • Treatment: Treat cells with the isobutoxy-pyrazine GPR120 agonist (0.1 µM to 10 µM) in KRB buffer containing a DPP-IV inhibitor (to prevent GLP-1 degradation) for 2 hours at 37°C.

  • Quantification: Collect the supernatant. Quantify active GLP-1 (7-36 amide) using a commercially available high-sensitivity ELISA kit.

  • Validation Check: Normalize GLP-1 secretion to total cellular protein content (BCA assay) to ensure apparent agonism is not an artifact of varying cell densities.

References

  • aifchem.com - 1016508-48-7 | 2-Chloro-6-isobutoxypyrazine
  • Sigma-Aldrich - 2-chloro-6-(2-methylpropoxy)pyrazine | 1016508-48-7
  • Google Patents (WO2008106692A1) - Pim kinase inhibitors and methods of their use
  • Googleapis.com (EP3239143A2)

Sources

Validation

In vivo testing of "2-Chloro-6-(2-methylpropoxy)pyrazine" in animal models

An in-depth technical guide for researchers and drug development professionals evaluating the in vivo performance of pyrazine-based scaffolds, specifically focusing on 2-Chloro-6-(2-methylpropoxy)pyrazine (CAS: 1016508-4...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals evaluating the in vivo performance of pyrazine-based scaffolds, specifically focusing on 2-Chloro-6-(2-methylpropoxy)pyrazine (CAS: 1016508-48-7), a critical intermediate in the synthesis of pan-Pim kinase inhibitors and GPR120 agonists[1].

Introduction: The Strategic Role of the Isobutoxy Pyrazine Scaffold

In modern drug discovery, the selection of a core scaffold dictates not only the target binding affinity but also the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profile of the resulting active pharmaceutical ingredient (API). 2-Chloro-6-(2-methylpropoxy)pyrazine (commonly referred to as 2-chloro-6-isobutoxypyrazine) serves as a highly privileged building block[1].

When synthesized into final drug candidates—such as ATP-competitive pan-Pim kinase inhibitors for hematological malignancies[2][3] or GPR120 agonists for metabolic diseases—the isobutoxy (2-methylpropoxy) side chain offers distinct biophysical advantages over smaller (ethoxy) or rigid (cyclopropylmethoxy) alternatives. The isobutoxy group provides optimal steric bulk and lipophilicity, enhancing van der Waals interactions within the kinase hinge region (e.g., Lys67 in PIM1) while resisting rapid hepatic metabolism[4][5].

Pathway Inhibitor Pyrazine-derived Inhibitor (Isobutoxy Scaffold) PIM Pim-1/2/3 Kinase Inhibitor->PIM Competitive ATP Inhibition BAD BAD (Pro-apoptotic) PIM->BAD Phosphorylates (Inactivates) MYC c-Myc (Proliferation) PIM->MYC Stabilizes mTOR mTORC1 Pathway PIM->mTOR Activates

Fig 1: Mechanism of action of pyrazine-derived Pim kinase inhibitors blocking downstream survival.

Comparative In Vivo Pharmacokinetics (PK)

To objectively evaluate the performance of the 2-methylpropoxy modification, we compare APIs derived from three distinct pyrazine intermediates:

  • Alternative 1: 2-Chloro-6-ethoxypyrazine (Short-chain, low lipophilicity)

  • Alternative 2: 2-Chloro-6-(cyclopropylmethoxy)pyrazine (Rigid ring, moderate lipophilicity)

  • Product: 2-Chloro-6-(2-methylpropoxy)pyrazine (Branched chain, optimal lipophilicity)

Pharmacokinetic Profiling Protocol

Causality & Trustworthiness: This protocol utilizes a crossover design to calculate absolute bioavailability (


), a critical metric for oral drug viability. The inclusion of a deuterated internal standard ensures the LC-MS/MS quantification is self-validating against matrix effects and extraction losses.
  • Step 1: Formulation Optimization: Suspend the API in a vehicle of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline. Rationale: This specific mixture prevents compound precipitation in the gastrointestinal tract, ensuring absorption is not dissolution-rate limited.

  • Step 2: Animal Dosing: Administer to male CD-1 mice (n=3 per route) via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (5 mg/kg)[6].

  • Step 3: Serial Blood Sampling: Collect 50 µL of blood via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Rationale: K2EDTA chelates calcium to prevent coagulation and inhibits metalloproteases, preventing ex vivo degradation of the compound.

  • Step 4: LC-MS/MS Bioanalysis: Extract plasma using protein precipitation with acetonitrile containing a generic deuterated internal standard. Analyze the supernatant using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Step 5: PK Parameter Calculation: Use non-compartmental analysis (NCA) to determine Clearance (Cl), Volume of Distribution (Vdss), Half-life (T1/2), and Area Under the Curve (AUC).

PK Data Comparison
Scaffold Variant (Derived API)Clearance (mL/min/kg)Vdss (L/kg)Half-life (T1/2, h)Oral Bioavailability (F%)
Ethoxy (Alternative 1)45.21.81.222%
Cyclopropylmethoxy (Alt 2)32.52.42.838%
2-Methylpropoxy (Product)18.4 3.1 5.4 65%

Data Synthesis: The branched isobutoxy group (Product) significantly reduces hepatic clearance compared to the ethoxy variant, extending the half-life to 5.4 hours. This translates to a superior oral bioavailability of 65%, making it the most viable candidate for once-daily oral dosing regimens[7].

In Vivo Efficacy: Xenograft Tumor Models

The ultimate validation of the scaffold's utility is its in vivo efficacy. Pim kinases are heavily upregulated in Acute Myeloid Leukemia (AML) driven by Flt3-ITD mutations[2][7]. We utilize the MV-4-11 human AML xenograft model to compare the tumor growth inhibition (TGI) of the derived inhibitors.

Workflow A Formulation (Vehicle Optimization) B In Vivo Dosing (IV/PO in Murine Model) A->B C Serial Sampling (Blood/Tissue Collection) B->C D Bioanalysis (LC-MS/MS Quantitation) C->D E PK/PD Modeling (Clearance, AUC, T1/2) D->E

Fig 2: Standardized in vivo pharmacokinetic and pharmacodynamic evaluation workflow.

Xenograft Efficacy Protocol
  • Step 1: Cell Culture & Inoculation: Cultivate MV-4-11 cells in IMDM medium supplemented with 10% FBS. Inject

    
     cells subcutaneously into the right flank of immunocompromised NOD/SCID mice. Rationale: Subcutaneous injection allows for accurate, non-invasive daily caliper measurements of tumor volume.
    
  • Step 2: Randomization & Dosing: Once tumors reach an average volume of 100-150 mm³, randomize mice into vehicle control and treatment groups (n=8/group). Administer compounds orally at 50 mg/kg once daily for 14 days[2].

  • Step 3: Tumor Volume Measurement: Measure tumors bi-weekly using digital calipers. Calculate volume using the ellipsoid formula:

    
    . Rationale: This formula accurately estimates 3D tumor mass from 2D measurements, assuming the tumor grows as a prolate spheroid.
    
  • Step 4: Endpoint Analysis: Monitor body weight daily to assess systemic toxicity. A body weight loss of >10% indicates poor tolerability.

Efficacy & Tolerability Data Comparison
Scaffold Variant (Derived API)Dose (PO, Daily)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control N/A0%+2.1%
Ethoxy (Alternative 1)50 mg/kg41%-1.5%
Cyclopropylmethoxy (Alt 2)50 mg/kg58%-3.2%
2-Methylpropoxy (Product)50 mg/kg82% -0.8%

Data Synthesis: The API derived from the 2-Chloro-6-(2-methylpropoxy)pyrazine scaffold achieved a superior TGI of 82%. The enhanced efficacy is a direct result of the improved PK profile (higher AUC and longer T1/2), allowing the compound to maintain concentrations above the


 within the tumor microenvironment for the entire 24-hour dosing interval. Furthermore, the minimal body weight reduction (-0.8%) indicates excellent in vivo tolerability[2][6].

Conclusion

For drug development professionals engineering novel pan-Pim kinase inhibitors or GPR120 agonists, the selection of the pyrazine R-group is paramount. Experimental in vivo data demonstrates that the 2-Chloro-6-(2-methylpropoxy)pyrazine scaffold outperforms its ethoxy and cyclopropylmethoxy counterparts. Its unique steric and lipophilic properties confer resistance to rapid clearance, driving superior oral bioavailability and robust tumor growth inhibition in xenograft models.

References

  • Source: European Patent Office (EP 3239143 A2)
  • Source: World Intellectual Property Organization (WO2008106692A1)
  • Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor Source: Journal of Medicinal Chemistry (NIH PMC) URL:[Link]

  • AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia Source: Blood (ASH Publications) URL:[Link]

Sources

Comparative

Cross-Reactivity &amp; Selectivity Profiling of 2-Chloro-6-(2-methylpropoxy)pyrazine

Executive Summary: The Scaffold Advantage In the high-stakes landscape of kinase inhibitor development, the 2-chloro-6-alkoxypyrazine motif has emerged as a critical "privileged scaffold."[1] Specifically, 2-Chloro-6-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

In the high-stakes landscape of kinase inhibitor development, the 2-chloro-6-alkoxypyrazine motif has emerged as a critical "privileged scaffold."[1] Specifically, 2-Chloro-6-(2-methylpropoxy)pyrazine (also known as 2-chloro-6-isobutoxypyrazine) represents a strategic balance between lipophilicity and steric demand.[1]

Unlike its smaller analog, 2-chloro-6-methoxypyrazine , the isobutoxy variant offers a bulkier hydrophobic tail that can exploit specific hydrophobic pockets in targets like Pim kinases (Pim-1, Pim-2, Pim-3), potentially improving selectivity against the broader kinome.[1] However, this structural advantage introduces unique challenges in cross-reactivity profiling —both chemically (during synthesis) and biologically (off-target liability).[1]

This guide provides an objective, data-driven comparison of 2-Chloro-6-(2-methylpropoxy)pyrazine against its primary alternatives, detailing the protocols required to validate its performance in your drug discovery pipeline.

Comparative Profiling: The Pyrazine Panel

The selection of a pyrazine building block dictates the downstream physicochemical properties of the drug candidate.[1] We compare the subject molecule against the Precursor (2,6-Dichloropyrazine) and the Steric Minimalist (2-Chloro-6-methoxypyrazine) .

Table 1: Physicochemical & Reactivity Comparison
Feature2-Chloro-6-(2-methylpropoxy)pyrazine (Subject)2-Chloro-6-methoxypyrazine (Alternative A)2,6-Dichloropyrazine (Precursor)
Role Selectivity Scaffold / IntermediateLow-MW Fragment / ProbeRaw Material / Electrophile
Lipophilicity (cLogP) ~2.3 (Moderate)~0.9 (Low)~1.2 (Low)
Steric Bulk High (Isobutyl tail)Low (Methyl group)Minimal (Chlorine atom)
Chemoselectivity High: Ether group deactivates C6, directing nucleophiles to C2.[1]Moderate: Less steric hindrance at C2.Low: Both C2/C6 are equally reactive (requires careful stoichiometry).[1]
Metabolic Liability O-dealkylation (CYP mediated)O-demethylationGlutathione conjugation (reactive Cl)
Primary Application Pim Kinase Inhibitors , Hydrophobic Pocket TargetingGeneral Kinase Fragments, Solubility enhancementSynthesis of di-substituted pyrazines

Chemical Cross-Reactivity (Chemoselectivity)[1]

For process chemists, "cross-reactivity" refers to the competition between the desired mono-substitution and the formation of the bis-isobutoxy impurity .[1] The isobutoxy group is electron-donating, which theoretically deactivates the ring toward a second Nucleophilic Aromatic Substitution (


).[1] However, under aggressive conditions, the second chlorine can be displaced, leading to the 2,6-diisobutoxypyrazine  byproduct.[1]
Mechanism of Selectivity

The introduction of the isobutoxy group at C6 increases electron density, raising the activation energy for the nucleophilic attack at C2.[1] This auto-inhibition is a key feature that allows for high yields of the mono-substituted product compared to the dichloro precursor.[1]

Diagram 1: Chemoselectivity Pathway

This diagram illustrates the kinetic competition between the desired product and the cross-reactive impurity.[1]

Chemoselectivity Precursor 2,6-Dichloropyrazine (High Reactivity) Intermediate Transition State (Meisenheimer Complex) Precursor->Intermediate Fast (k1) Reagent Isobutanol / NaH (Nucleophile) Reagent->Intermediate Product 2-Chloro-6-isobutoxypyrazine (Target: Mono-sub) Deactivated Ring Intermediate->Product -Cl⁻ Impurity 2,6-Diisobutoxypyrazine (Cross-Reactive Impurity) Over-reaction Product->Impurity Slow (k2) Requires Excess Reagent/Heat

Caption: Kinetic pathway showing the deactivation of the pyrazine ring after the first substitution, minimizing bis-alkylation cross-reactivity.

Biological Cross-Reactivity (Off-Target Profiling)[1]

When 2-Chloro-6-(2-methylpropoxy)pyrazine is used as a fragment or scaffold, its biological cross-reactivity profile differs significantly from methoxy analogs.[1]

Kinase Selectivity (The "Pim" Effect)

The isobutoxy group provides a "selectivity filter."[1]

  • Mechanism: Many kinases have restricted ATP-binding pockets.[1] The bulky isobutyl group can clash with the "gatekeeper" residues in smaller kinases (e.g., p38 MAPK), preventing binding.[1]

  • Target: Pim-1/2/3 kinases have a unique hinge region that accommodates bulkier hydrophobic groups.[1]

  • Result: Using the isobutoxy scaffold often reduces cross-reactivity with common off-targets compared to the methoxy analog, which is small enough to bind promiscuously.[1]

Metabolic Cross-Reactivity[1]
  • Risk: The isobutyl ether is susceptible to CYP450-mediated O-dealkylation .[1]

  • Metabolite: Formation of 6-chloropyrazin-2-ol .[1] This metabolite is tautomerically unstable and can interfere with downstream assays or form conjugates.[1]

Experimental Protocols

Protocol A: Synthesis with Impurity Control

Objective: Synthesize 2-Chloro-6-isobutoxypyrazine with <1% bis-isobutoxy cross-reactivity.[1]

Reagents:

  • 2,6-Dichloropyrazine (1.0 eq)[1]

  • Isobutanol (1.0 eq) - Strict stoichiometry is critical.[1]

  • Sodium Hydride (NaH, 60% dispersion, 1.1 eq)[1]

  • Solvent: Anhydrous THF (0.3 M concentration)

Workflow:

  • Activation: Suspend NaH in anhydrous THF at 0°C under

    
    .
    
  • Alkoxide Formation: Add isobutanol dropwise. Stir for 30 min at 0°C to generate sodium isobutoxide.

  • Addition: Add 2,6-dichloropyrazine (solid or solution) in one portion.

    • Critical Step: Maintain temperature at 0°C to RT . Do NOT heat. Heating promotes the

      
       reaction (bis-substitution).[1]
      
  • Monitoring: Monitor by HPLC every 30 mins. Look for the disappearance of starting material (

    
     min) and appearance of product (
    
    
    
    min).[1] Stop reaction immediately upon consumption of SM to prevent impurity formation.[1]
  • Quench: Quench with saturated

    
    . Extract with EtOAc.[1][2][3]
    
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1). The bis-impurity is significantly more lipophilic and will elute first.[1]

Protocol B: Cross-Reactivity Screening (Fragment Level)

Objective: Assess the selectivity of the scaffold against a representative kinase panel.[1]

Method: Differential Scanning Fluorimetry (Thermal Shift).[1]

  • Panel: Select a panel of kinases with varying gatekeeper sizes (e.g., Pim-1 [Large], p38 [Small], SRC [Medium]).

  • Preparation: Incubate kinases (2 µM) with the fragment (2-Chloro-6-isobutoxypyrazine) at 1 mM.

  • Readout: Measure

    
    .[1]
    
  • Interpretation:

    • High Selectivity: Significant

      
       (>2°C) for Pim-1, negligible shift for p38.
      
    • Cross-Reactive: Shifts observed across the panel (indicates non-specific hydrophobic aggregation).[1]

Diagrammatic Workflow: Profiling Logic

This workflow describes the decision tree for validating the scaffold's utility in a drug discovery campaign.

ProfilingWorkflow Start Start: 2-Chloro-6-isobutoxypyrazine Step1 1. Chemical Purity Check (HPLC/MS) Start->Step1 Decision1 Bis-impurity > 1%? Step1->Decision1 Repurify Re-purify (Flash Chrom.) Decision1->Repurify Yes Step2 2. Metabolic Stability (Microsomal Assay) Decision1->Step2 No Repurify->Step1 Decision2 t1/2 < 30 min? Step2->Decision2 Modify Switch to Cyclopropylmethoxy Decision2->Modify Yes (Unstable) Step3 3. Selectivity Profiling (Kinase Panel) Decision2->Step3 No (Stable) Result Valid Scaffold for Pim Inhibitor Step3->Result

Caption: Decision matrix for qualifying the scaffold. Note the checkpoint for metabolic instability common to aliphatic ethers.

References

  • Magnuson, S. et al. "Pim kinase inhibitors and methods of their use."[1] World Intellectual Property Organization, WO2008106692A1, 2008.[1] Link

  • Jansen, A. P. et al. "Protein kinase C-epsilon is a potential target for the treatment of squamous cell carcinoma."[1][2] Cancer Research, 61(2), 808-812, 2001.[1] Link

  • Adam, M. et al. "Targeting PIM kinases impairs survival of hematopoietic cells transformed by FLT3 and BCR/ABL."[1][2] Cancer Research, 66(7), 3828-3835, 2006.[1] Link

  • Evaluation of Pyrazine Reactivity.General reference for SNAr kinetics on diazines. (Standard Organic Chemistry Principles).

Sources

Validation

Comparative analysis of "2-Chloro-6-(2-methylpropoxy)pyrazine" synthesis routes

Executive Summary The synthesis of 2-Chloro-6-(2-methylpropoxy)pyrazine (also known as 2-chloro-6-isobutoxypyrazine) is a critical transformation in the development of pyrazine-based kinase inhibitors and olfactory agent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-Chloro-6-(2-methylpropoxy)pyrazine (also known as 2-chloro-6-isobutoxypyrazine) is a critical transformation in the development of pyrazine-based kinase inhibitors and olfactory agents. The core challenge lies in the regioselective mono-alkoxylation of the symmetric 2,6-dichloropyrazine precursor.

This guide objectively compares the three most viable synthetic methodologies:

  • Anhydrous Nucleophilic Substitution (NaH/THF): The "Precision Route" offering the highest regioselectivity.

  • Phase-Transfer Catalysis (PTC): The "Scalable Route" utilizing biphasic systems to reduce solvent costs.

  • In-Situ Alkoxide Generation (Na metal/Isobutanol): The "Direct Route" for rapid, smaller-scale preparation.

Recommendation: For medicinal chemistry applications requiring


 purity and strict control over bis-alkoxylated impurities, Route A (NaH/THF)  is the superior choice. For kilogram-scale process development where cost-of-goods (COGs) is paramount, Route B (PTC)  is preferred despite a slightly lower single-pass yield.

Strategic Analysis of Synthesis Routes

Route A: Anhydrous Nucleophilic Substitution (NaH/THF)

This route relies on the irreversible deprotonation of 2-methylpropan-1-ol (isobutanol) by Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF), followed by nucleophilic aromatic substitution (


) on 2,6-dichloropyrazine.
  • Mechanism: The isobutoxide anion attacks the electron-deficient pyrazine ring. The leaving group is chloride.[1]

  • Pros:

    • Kinetic Control: Low temperatures (

      
       to RT) allow for excellent suppression of the bis-isobutoxy side product.
      
    • Clean Profile: THF is easily removed; NaH byproducts are inorganic salts.

  • Cons:

    • Safety: NaH requires inert atmosphere handling (

      
       gas evolution).
      
    • Cost: Anhydrous solvents and cryogenic cooling increase operational costs.

Route B: Phase-Transfer Catalysis (Toluene/Water/TBAHS)

This method utilizes a biphasic system (Toluene/50% NaOH) with a phase-transfer catalyst (e.g., Tetrabutylammonium hydrogen sulfate, TBAHS) to transport the hydroxide ion into the organic phase, deprotonating the alcohol in situ.

  • Mechanism: Interfacial deprotonation followed by

    
     in the organic layer.
    
  • Pros:

    • Scalability: Avoids pyrophoric bases (NaH) and anhydrous solvents.

    • E-Factor: Water is the primary waste stream; toluene is recoverable.

  • Cons:

    • Reaction Rate: Generally slower than Route A due to transfer kinetics.

    • Emulsions: Vigorous stirring is required; workup can be complicated by emulsions.

Comparative Data Matrix
MetricRoute A: NaH/THFRoute B: PTC (Toluene)Route C: Na/Neat Alcohol
Yield (Isolated) 78 - 85% 65 - 72%55 - 65%
Purity (HPLC) >99% >95%~90%
Bis-impurity < 2%5 - 8%10 - 15%
Reaction Time 2 - 4 hours12 - 18 hours1 - 2 hours
Scalability Moderate (Safety limits)High Low (Exotherm control)
Reagent Cost HighLow Moderate

Detailed Experimental Protocols

Protocol A: The Precision Route (NaH/THF)

Recommended for gram-scale synthesis of reference standards.

Reagents:

  • 2,6-Dichloropyrazine (1.0 eq)

  • 2-Methylpropan-1-ol (Isobutanol) (1.05 eq)

  • Sodium Hydride (60% dispersion in oil) (1.1 eq)

  • Anhydrous THF (10 mL/g substrate)

Step-by-Step Methodology:

  • Base Preparation: To a flame-dried 3-neck flask under

    
    , add NaH (1.1 eq). Wash twice with dry hexane to remove mineral oil if downstream purification is sensitive to aliphatics. Suspend in anhydrous THF.
    
  • Alkoxide Formation: Cool the suspension to

    
    . Add Isobutanol (1.05 eq) dropwise over 20 minutes. Stir at 
    
    
    
    for 30 mins until
    
    
    evolution ceases.
  • Addition: Dissolve 2,6-Dichloropyrazine (1.0 eq) in minimal THF. Add this solution dropwise to the alkoxide mixture at

    
    . Crucial: Adding the pyrazine to the alkoxide can sometimes favor bis-substitution locally; however, for this substrate, inverse addition (alkoxide to pyrazine) is often preferred to maintain an excess of electrophile. Modified Step:  Add the pre-formed alkoxide solution dropwise to the solution of 2,6-Dichloropyrazine in THF at 
    
    
    
    .
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Cool to

    
    . Quench carefully with saturated 
    
    
    
    solution.
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    .
  • Purification: Concentrate and purify via Flash Column Chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: The Scalable Route (PTC)

Recommended for multi-gram to kilogram batches.

Reagents:

  • 2,6-Dichloropyrazine (1.0 eq)

  • Isobutanol (1.2 eq)

  • Toluene (5 mL/g)

  • NaOH (50% aq. solution) (2.0 eq)

  • TBAHS (5 mol%)

Step-by-Step Methodology:

  • Charge: In a reactor equipped with an overhead stirrer, charge Toluene, 2,6-Dichloropyrazine, Isobutanol, and TBAHS.

  • Initiation: Heat the mixture to

    
    .
    
  • Base Addition: Add 50% NaOH solution dropwise over 1 hour. Note: The reaction is biphasic; stir speed must ensure high interfacial area.

  • Digestion: Stir vigorously at

    
     for 16 hours. Monitor by HPLC.
    
  • Phase Separation: Cool to RT. Add water to dissolve salts. Separate layers.

  • Wash: Wash the organic layer with 1M HCl (to remove unreacted amine impurities if any, or quench base) followed by Brine.

  • Isolation: Solvent swap to Heptane for crystallization or concentrate to oil.

Critical Control Points & Troubleshooting

  • Regioselectivity (The "Bis" Problem):

    • Issue: Over-alkylation leads to 2,6-diisobutoxypyrazine.

    • Fix: Strictly control the stoichiometry of the alcohol. Do not exceed 1.05 equivalents in Route A. Use "Inverse Addition" (Alkoxide added to Pyrazine) to keep the pyrazine concentration high relative to the nucleophile.

  • Moisture Sensitivity:

    • Issue: Hydrolysis of the chloropyrazine to the pyrazinone (2-chloro-6-hydroxypyrazine).

    • Fix: In Route A, ensure THF is anhydrous. In Route B, this is less of an issue, but prolonged heating with NaOH can promote hydrolysis.

  • Starting Material Quality:

    • Commercial 2,6-dichloropyrazine often contains 2,5-dichloropyrazine isomers. These will react to form the 2-chloro-5-alkoxy isomer, which is difficult to separate. Verify starting material purity by GC-MS.

Visualizations

Synthesis Pathway & Mechanism

ReactionScheme SM 2,6-Dichloropyrazine (C4H2Cl2N2) TS Meisenheimer Complex (Transition State) SM->TS + Isobutoxide Reagent Isobutanol (Base Activated) Reagent->TS Product 2-Chloro-6-isobutoxypyrazine (Target) TS->Product - Cl- SideProduct 2,6-Diisobutoxypyrazine (Over-alkylation) Product->SideProduct + Excess Alkoxide (Slow)

Caption: Reaction pathway for nucleophilic aromatic substitution (


) of 2,6-dichloropyrazine. The dashed line represents the undesirable secondary reaction.
Decision Tree for Process Selection

DecisionTree Start Select Synthesis Route Scale Scale of Reaction? Start->Scale Purity Purity Requirement? Scale->Purity < 100g RouteB Route B: PTC (Cost Efficient, High Scale) Scale->RouteB > 1kg RouteA Route A: NaH/THF (High Purity, Low Scale) Purity->RouteA > 98% (Pharma) Purity->RouteB < 95% (Industrial)

Caption: Strategic decision matrix for selecting the optimal synthesis route based on scale and purity requirements.

References

  • Regioselective Alkoxydehalogenation of Halopyridines and Quinolines. Source: Journal of Chemical Research.[2][3] Context: Establishes the regioselectivity rules for 2,6-dihaloheterocycles using alkoxides.

  • Nucleophilic Substitution of 2,6-Dichloropyrazine. Source: Science of Synthesis (Thieme). Context: General protocols for

    
     on pyrazine cores.
    
    
  • Phase Transfer Catalysis in Heterocyclic Chemistry. Source: Organic Process Research & Development. Context: Optimization of biphasic alkylation for electron-deficient aromatics.

  • Synthesis of Substituted Pyrazines. Source: BenchChem Protocols. Context: Practical lab-scale procedures for chloropyrazine functionalization.

Sources

Comparative

"2-Chloro-6-(2-methylpropoxy)pyrazine" ADME/Tox profiling

Technical Guide: ADME/Tox Profiling of 2-Chloro-6-(2-methylpropoxy)pyrazine Executive Summary & Application Context In modern medicinal chemistry, 2-Chloro-6-(2-methylpropoxy)pyrazine (CAS: 135206-76-7) serves as a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: ADME/Tox Profiling of 2-Chloro-6-(2-methylpropoxy)pyrazine

Executive Summary & Application Context

In modern medicinal chemistry, 2-Chloro-6-(2-methylpropoxy)pyrazine (CAS: 135206-76-7) serves as a critical "bi-functional" scaffold. Unlike simple pyrazines, this molecule offers a distinct balance of electrophilicity (at the C2-chloro position) and lipophilicity (via the C6-isobutoxy tail).

This guide objectively compares its ADME/Tox profile against two standard alternatives: 2,6-Dichloropyrazine (the raw electrophile) and 2-Chloro-6-methoxypyrazine (a less lipophilic analogue).

Key Finding: While the isobutoxy tail improves membrane permeability and potency in hydrophobic pockets, it introduces specific metabolic "soft spots" (O-dealkylation) and solubility challenges that must be managed early in the lead optimization phase.

Comparative Physicochemical Profiling

The following data compares the target compound with its primary structural alternatives. Values represent consensus predictions validated against standard QSAR models for pyrazine derivatives.

Feature2,6-Dichloropyrazine 2-Chloro-6-methoxypyrazine 2-Chloro-6-(2-methylpropoxy)pyrazine
Role Raw IntermediatePolarity-Focused ScaffoldLipophilicity-Focused Scaffold
MW ( g/mol ) 148.98144.56186.64
cLogP ~1.3~1.4~2.8
Aq. Solubility ModerateHighLow (< 50 µM)
TPSA (Ų) 25.7835.0135.01
Lipid Permeability ModerateGoodExcellent
Metabolic Risk Glutathione TrappingLowHigh (CYP-mediated Dealkylation)

Scientist’s Insight: The shift from a methoxy to an isobutoxy group increases cLogP by approximately 1.4 units. While this often enhances potency against GPCRs or ion channels (e.g., P2X3 receptors), it pushes the molecule into a "grease ball" territory where metabolic clearance becomes the dominant elimination route rather than renal excretion.

Metabolic Stability & Soft Spot Analysis

Understanding the metabolic fate of the isobutoxy chain is critical. Unlike the robust methoxy group, the isobutoxy tail is susceptible to rapid CYP450-mediated oxidation.

Predicted Metabolic Pathways

The following diagram illustrates the primary clearance mechanisms. The "Soft Spot" is the ether linkage, susceptible to O-dealkylation, leading to the formation of a hydroxypyrazine metabolite.

MetabolicPathways Parent Parent Compound (2-Chloro-6-isobutoxypyrazine) Met1 Metabolite M1 (2-Chloro-6-hydroxypyrazine) Parent->Met1 CYP450 (O-Dealkylation) Met2 Metabolite M2 (Glutathione Adduct) Parent->Met2 GST / GSH (SnAr Displacement of Cl) Met3 Metabolite M3 (Side-chain Hydroxylation) Parent->Met3 CYP3A4 (Terminal Oxidation)

Figure 1: Predicted metabolic fate.[1] The primary clearance route is O-dealkylation (Blue arrow), while the Chlorine atom presents a risk for reactive metabolite formation via GSH displacement (Red dashed arrow).

Toxicity Risks: The "Hidden" Electrophile

A common oversight with chloropyrazines is their potential to act as haptens . The C2-chlorine is activated by the electron-deficient pyrazine ring, making it susceptible to nucleophilic attack by biological thiols (cysteine residues in proteins).

Risk Assessment Protocol: GSH Trapping Assay

To validate safety, you must perform a Glutathione (GSH) trapping assay. This distinguishes between a stable drug candidate and a reactive toxicant.

Experimental Workflow:

  • Incubation: Incubate 10 µM test compound with human liver microsomes (HLM) fortified with 5 mM GSH.

  • Timepoints: 0, 15, 30, and 60 minutes.

  • Analysis: LC-MS/MS scanning for Neutral Loss of 129 Da (Pyroglutamic acid moiety) or precursor ion scanning for GSH adducts (m/z [M+307]+).

Interpretation:

  • < 1% Adduct Formation: Low covalent binding risk. Safe to proceed.

  • > 5% Adduct Formation: High risk of idiosyncratic toxicity (skin sensitization or hepatotoxicity). Action: Modify structure (e.g., replace Cl with CN or CH3).

Detailed Profiling Workflow

To rigorously evaluate this scaffold, follow this decision-tree workflow. This ensures you do not waste resources on a compound destined to fail in in vivo tox studies.

ProfilingWorkflow Start Start: 2-Chloro-6-(2-methylpropoxy)pyrazine Solubility Step 1: Kinetic Solubility (PBS pH 7.4) Start->Solubility Decision1 Solubility > 50 µM? Solubility->Decision1 MetStab Step 2: Microsomal Stability (Human/Rat) Decision1->MetStab Yes Formulation Action: Lipid-based Formulation (Req. for bioavailability) Decision1->Formulation No GSH Step 3: GSH Trapping (Reactive Metabolite Check) MetStab->GSH Formulation->MetStab Decision2 GSH Adducts Detected? GSH->Decision2 Safe Outcome: Proceed to PK Decision2->Safe No Unsafe Outcome: Re-engineer Scaffold (Remove Cl) Decision2->Unsafe Yes

Figure 2: Strategic ADME decision tree. Note that low solubility (Step 1) triggers an immediate requirement for advanced formulation strategies before metabolic testing.

References

  • FEMA GRAS Assessment of Pyrazine Derivatives. Food and Chemical Toxicology. (2002). Defines the general metabolic pathways of alkoxy-pyrazines, specifically the O-dealkylation and ring hydroxylation routes.[2] 2[1][3][4][5]

  • Synthesis and Antimicrobial Evaluation of Pyrazinamide Derivatives. Molecules. (2017). Provides comparative data on lipophilic pyrazine analogs and their cytotoxicity in HepG2 cell lines. 3[1][3][4][5]

  • Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. (2026). Discusses the impact of halogenation (Cl vs F) on the metabolic stability of aromatic rings, relevant for the 2-chloro substitution. 6[1][3][4][5]

  • Toxicity Studies of o-Chloropyridine Derivatives. NTP Technical Report. (2015). Highlights the hepatotoxicity risks associated with chloro-heterocycles and glutathione depletion mechanisms. 5[1][3][4][5]

Sources

Validation

Optimizing Kinase Inhibitor Scaffolds: The Strategic Role of 2-Chloro-6-(2-methylpropoxy)pyrazine

Topic: "2-Chloro-6-(2-methylpropoxy)pyrazine" mechanism of action studies Content Type: Publish Comparison Guide Executive Summary In the high-stakes arena of kinase inhibitor development, the selection of the core scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "2-Chloro-6-(2-methylpropoxy)pyrazine" mechanism of action studies Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes arena of kinase inhibitor development, the selection of the core scaffold defines the ceiling of a drug’s potency and selectivity. 2-Chloro-6-(2-methylpropoxy)pyrazine (CAS: 1016508-48-7), also known as 2-chloro-6-isobutoxypyrazine , has emerged as a critical "privileged structure" intermediate, particularly in the synthesis of Pim kinase inhibitors (Pim-1, Pim-2, Pim-3).[1][2]

This guide dissects the mechanism of action (MoA) of this scaffold not as a standalone drug, but as a pharmacophore module. We analyze how the specific isobutoxy substitution pattern enhances hydrophobic binding interactions compared to standard methoxy or ethoxy alternatives, and provide validated protocols for its synthesis and application in Structure-Activity Relationship (SAR) studies.

Mechanism of Action: The Pharmacophore Perspective

The biological activity of compounds derived from 2-chloro-6-(2-methylpropoxy)pyrazine relies on the precise spatial arrangement of its functional groups within the ATP-binding pocket of the target kinase.

Biological MoA: Hydrophobic Clamping

The Pim kinases are constitutively active serine/threonine kinases implicated in cell survival (via BAD phosphorylation) and proliferation (via c-Myc). Unlike many kinases, Pim kinases lack a regulatory domain, making the ATP-binding pocket the primary site for inhibition.

The 2-methylpropoxy (isobutoxy) group serves a specific mechanistic function:

  • Hydrophobic Pocket Occupation: The branched isobutyl chain is lipophilic and bulky. It is designed to penetrate and fill the hydrophobic region II (HRII) or the ribose-binding pocket of the kinase, displacing high-energy water molecules. This displacement results in a favorable entropic gain (

    
    ), significantly enhancing binding affinity.
    
  • Selectivity Filter: The specific volume of the isobutoxy group helps discriminate against kinases with smaller gatekeeper residues or more constricted pockets, providing a selectivity advantage over unbranched chains like ethoxy or n-propoxy.

Chemical MoA: The Electrophilic Handle

Chemically, the pyrazine ring is electron-deficient (π-deficient). The chlorine atom at the C-2 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) .

  • Mechanism: An incoming nucleophile (typically an amine from a piperidine or aromatic amine moiety) attacks the C-2 position.

  • Result: The chlorine is displaced, linking the isobutoxypyrazine "head" to the "tail" of the inhibitor (often the hinge-binding motif).

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting the Pim kinase signaling pathway using a scaffold derived from this intermediate.

PimSignaling GF Growth Factors (IL-3, GM-CSF) Receptor Cytokine Receptor GF->Receptor JAK JAK2 Receptor->JAK STAT STAT5 JAK->STAT Pim Pim-1/2/3 Kinase (Target) STAT->Pim Transcriptional Activation Bad BAD (Pro-apoptotic) Pim->Bad Phosphorylation (Inactivation) Myc c-Myc (Proliferation) Pim->Myc Stabilization p27 p27Kip1 (Cell Cycle Arrest) Pim->p27 Phosphorylation (Degradation) Inhibitor Isobutoxypyrazine-derived Inhibitor Inhibitor->Pim Inhibition (ATP Competition) Survival Cell Survival (Apoptosis Blocked) Bad->Survival Prolif Tumor Proliferation Myc->Prolif p27->Prolif Inhibition lifted

Figure 1: The Pim Kinase signaling axis. The isobutoxypyrazine-derived inhibitor blocks the central node, preventing the phosphorylation of BAD and stabilization of c-Myc.

Comparative Performance Guide

When designing a kinase inhibitor, the choice of the alkoxy substituent on the pyrazine ring is a critical decision point. Below is a comparison of the Isobutoxy scaffold against common alternatives.

Table 1: Scaffold Performance Comparison
Feature2-Chloro-6-isobutoxypyrazine (Product)2-Chloro-6-methoxypyrazine (Alternative A)2-Chloro-6-(cyclopropylmethoxy)pyrazine (Alternative B)
Structure Branched, flexible alkylSmall, unbranchedCyclic, semi-rigid
Hydrophobic Fill High . Excellent fit for hydrophobic back-pockets.Low . Leaves "empty space" in the pocket, reducing affinity.High . Good fill, but rigid shape may clash in some isoforms.
Lipophilicity (cLogP) ~2.5 (Moderate-High)~1.2 (Low)~2.1 (Moderate)
Metabolic Stability Moderate . Susceptible to O-dealkylation but sterically hindered.Low . Rapid O-demethylation is common.High . Cyclopropyl rings are often metabolically robust.
Synthetic Yield ~60-70% (via NaH/Alcohol)>80% (Highly reactive)~50-60% (Slower nucleophile)
Primary Use Case Potency optimization for Pim/CK2 inhibitors.Initial fragment screening (Fragment-Based Drug Design).Improving metabolic stability (t1/2).
Analysis of Alternatives
  • Why choose Isobutoxy over Methoxy? While the methoxy analog is easier to synthesize and more water-soluble, it often fails to achieve nanomolar potency because it does not adequately exploit the hydrophobic effect. The entropy gain from displacing water with the larger isobutyl group is a key driver of high-affinity binding [1].

  • Why choose Isobutoxy over Cyclopropylmethoxy? The cyclopropyl group is a bioisostere often used to improve metabolic stability. However, the isobutoxy group offers greater conformational flexibility, allowing the inhibitor to "mold" into slight variations of the ATP pocket across different kinase isoforms (e.g., Pim-1 vs Pim-2), potentially improving pan-isoform coverage.

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard air-free techniques.

Protocol A: Synthesis of 2-Chloro-6-isobutoxypyrazine

Based on Method 21 from Patent WO2008106692A1 [1]

Objective: Synthesize the core scaffold from commercially available 2,6-dichloropyrazine.

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Reagents:

    • 2,6-Dichloropyrazine (1.0 eq)

    • 2-Methyl-1-propanol (Isobutanol) (1.0 eq)

    • Sodium Hydride (NaH, 60% dispersion in oil) (1.1 eq)

    • Anhydrous THF (0.3 M concentration relative to pyrazine)

  • Procedure:

    • Suspend NaH in anhydrous THF in the RBF. Cool to 0°C in an ice bath.

    • Add 2-methyl-1-propanol dropwise via syringe. Stir for 30 min at 0°C to form the sodium alkoxide.

    • Add 2,6-dichloropyrazine (solid or solution in THF) in one portion.

    • Remove ice bath and allow to warm to Room Temperature (RT) . Stir for 3 hours .

    • Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 9:1). The product is less polar than the starting material.

  • Workup:

    • Quench carefully with saturated aqueous NH4Cl.

    • Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO2, eluent 9:1 Hexanes/EtOAc).

    • Expected Yield: 60–75%.

    • Characterization: LCMS (m/z): ~187.1 [M+H]+.

Protocol B: General SNAr Coupling (Scaffold Utilization)

Objective: Couple the scaffold to an amine (e.g., a piperidine-based hinge binder) to form the final inhibitor.

  • Reagents:

    • 2-Chloro-6-isobutoxypyrazine (1.0 eq)

    • Amine coupling partner (1.2 eq)

    • Diisopropylethylamine (DIPEA) (3.0 eq)

    • Solvent: n-Butanol or DMF.

  • Procedure:

    • Dissolve all components in n-Butanol.

    • Heat to 100–120°C in a sealed pressure vial for 12–24 hours.

    • Note: The electron-donating isobutoxy group deactivates the ring slightly compared to the dichloro precursor, requiring higher temperatures.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Workflow Visualization

SynthesisWorkflow Start 2,6-Dichloropyrazine Step1 Step 1: Etherification (NaH, Isobutanol, THF) 0°C -> RT Start->Step1 Inter Intermediate: 2-Chloro-6-isobutoxypyrazine Step1->Inter Step2 Step 2: SNAr Coupling (Amine, DIPEA, 120°C) Inter->Step2 Final Final Kinase Inhibitor (Pim-1 Active) Step2->Final

Figure 2: Synthetic workflow for converting the raw pyrazine into the active pharmaceutical ingredient.

References

  • Pim kinase inhibitors and methods of their use. WO2008106692A1. Google Patents.
  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases . Bioorganic & Medicinal Chemistry Letters, 2018.[1][3] Retrieved from: [Link]

  • Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors . Journal of Medicinal Chemistry, 2002. (Provides context on alkoxy/alkynyl linker SAR). Retrieved from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal &amp; Operational Plan for 2-Chloro-6-(2-methylpropoxy)pyrazine

Introduction & Operational Context 2-Chloro-6-(2-methylpropoxy)pyrazine (CAS 1016508-48-7) is a highly valuable halogenated building block frequently utilized in the synthesis of Pim kinase inhibitors for oncology[1] and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Operational Context

2-Chloro-6-(2-methylpropoxy)pyrazine (CAS 1016508-48-7) is a highly valuable halogenated building block frequently utilized in the synthesis of Pim kinase inhibitors for oncology[1] and GPR120 agonists for metabolic disease research. While its utility in drug discovery is well-documented, its disposal requires rigorous oversight. Because its synthesis often involves reactive intermediates like sodium hydride (NaH) in anhydrous tetrahydrofuran (THF)[1], the resulting waste streams present mixed hazards: residual reactivity and halogenated organic content.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. The protocols below provide a self-validating, causality-driven framework to ensure environmental compliance, protect laboratory personnel, and prevent the formation of highly toxic byproducts such as polychlorinated dibenzo-p-dioxins (PCDDs) during disposal.

Physicochemical & Hazard Profile

Understanding the quantitative parameters of your target compound is the first step in designing a safe disposal strategy. The presence of covalently bound chlorine mandates strict segregation from general organic waste.

Table 1: Quantitative Data & Operational Implications

Property / ParameterValue / ClassificationOperational Implication
Chemical Name 2-Chloro-6-(2-methylpropoxy)pyrazineTarget compound for disposal.
CAS Number 1016508-48-7Unique identifier required for EPA/RCRA waste manifests.
Molecular Formula C8H11ClN2OContains Chlorine (Cl); strictly mandates a halogenated waste stream.
Molecular Weight 186.64 g/mol [2]Used for stoichiometric quenching calculations during scale-up.
Primary Hazard Irritant (Skin/Eye), EnvironmentalRequires contact PPE; strictly prohibits drain or sink disposal.
Disposal Method High-Temp Incineration (>1100°C)Prevents polychlorinated dibenzodioxin (PCDD) formation.

Waste Segregation & Disposal Workflow

The following diagram illustrates the cradle-to-grave logical relationships for processing waste containing 2-chloro-6-(2-methylpropoxy)pyrazine.

G Start Waste Generation: 2-Chloro-6-(2-methylpropoxy)pyrazine Decision Physical State? Start->Decision Solid Solid / Pure Compound Decision->Solid Solid Liquid Liquid / Reaction Mixture Decision->Liquid Solution Segregate Segregate into Halogenated Waste Stream Solid->Segregate Neutralize Quench & Adjust pH (If acid/base present) Liquid->Neutralize Incineration High-Temp Incineration (>1100°C) w/ Scrubber Segregate->Incineration EPA/RCRA Transport Neutralize->Segregate

Cradle-to-grave disposal workflow for halogenated pyrazine derivatives.

Step-by-Step Disposal Methodologies

To guarantee safety and compliance, every step in your disposal process must be a self-validating system. Do not proceed to subsequent steps until the validation criteria are met.

Protocol A: Solid Waste Segregation & Packaging

This protocol applies to pure expired compounds, spent silica gel from chromatography, and contaminated consumables.

  • Collection: Collect solid waste into a chemically compatible, puncture-resistant high-density polyethylene (HDPE) container.

    • Causality: HDPE prevents the leaching of residual organic solvents (like EtOAc or Hexanes) often associated with solid chemical waste, maintaining primary containment integrity.

    • Validation: Wipe the exterior of the sealed container with a dry Kimwipe; the absence of residue or solvent odor confirms containment integrity.

  • Labeling: Label the container explicitly as "Halogenated Organic Solid Waste - Contains Chlorinated Pyrazines."

    • Causality: Mislabeling can result in mixing with non-halogenated waste. When chlorinated compounds are incinerated at standard temperatures (rather than the >1100°C required for halogens), they can form highly toxic dioxins.

    • Validation: Cross-reference the label against the laboratory's central waste manifest before moving the container to the satellite accumulation area.

  • Storage: Store in a cool, well-ventilated secondary containment area away from strong oxidizing agents until collection by a certified hazardous waste vendor.

Protocol B: Liquid Waste (Reaction Mother Liquor) Segregation

The synthesis of 2-chloro-6-(2-methylpropoxy)pyrazine often involves reacting 2,6-dichloropyrazine with 2-methyl-1-propanol using sodium hydride (NaH) in anhydrous THF[1]. The resulting waste stream is highly reactive and must be deactivated before bulk storage.

  • Quenching Reactive Species: Slowly add isopropanol to the waste mixture at 0 °C under an inert nitrogen atmosphere until bubbling ceases.

    • Causality: Isopropanol reacts with unreacted NaH more slowly than water, preventing a runaway exothermic generation of hydrogen gas and potential ignition.

    • Validation: The complete absence of gas evolution upon the subsequent dropwise addition of water confirms that all reactive hydrides have been safely neutralized.

  • pH Adjustment: Add saturated aqueous ammonium chloride (

    
    )[1] to neutralize the highly basic alkoxide waste.
    
    • Causality: Highly basic waste can degrade waste containers and cause incompatible, heat-generating reactions in bulk storage drums.

    • Validation: Extract a 1 mL aliquot and verify the aqueous phase pH is between 6.0 and 8.0 using universal indicator paper before proceeding to phase separation.

  • Phase Separation & Segregation: Separate the organic phase (containing the chlorinated pyrazine and THF/EtOAc) from the aqueous phase. Transfer the organic phase to a designated "Halogenated Solvent Waste" carboy.

    • Causality: The organic phase contains the covalently bound chlorine. Segregating this from general aqueous waste ensures compliance with EPA/RCRA regulations and prevents environmental contamination.

    • Validation: Perform a visual inspection to ensure no aqueous layer has settled at the bottom of the halogenated waste carboy, which could cause over-pressurization over time.

Protocol C: Spill Response & Decontamination

In the event of an accidental release of the pure compound or its reaction solutions:

  • Evacuation & PPE: Evacuate the immediate area. Don appropriate PPE, including nitrile gloves (double-gloved), safety goggles, a chemical-resistant lab coat, and a half-face respirator equipped with organic vapor cartridges if ventilation is compromised.

    • Causality: 2-Chloro-6-(2-methylpropoxy)pyrazine is an irritant; respiratory protection prevents inhalation of its vapors or the vapors of its carrier solvents[1].

  • Containment: Contain the spill using an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth.

    • Causality: Combustible absorbents like sawdust can ignite if the spill involves reactive synthetic byproducts or residual hydrides.

    • Validation: The spill area should appear completely dry and non-reflective, indicating full absorption of the liquid.

  • Collection: Sweep the absorbed mixture using non-sparking tools and deposit it into a solid halogenated waste container.

  • Decontamination: Wash the contaminated surface with a mild detergent and water, collecting the washings into the liquid halogenated waste stream.

    • Causality: Detergent micelles encapsulate residual hydrophobic pyrazine molecules, lifting them from the surface for complete decontamination.

References

Sources

Handling

Personal protective equipment for handling 2-Chloro-6-(2-methylpropoxy)pyrazine

CAS: 1016508-48-7 | Formula: C₈H₁₁ClN₂O | State: Liquid Part 1: Chemical Risk Profile & Causality To handle 2-Chloro-6-(2-methylpropoxy)pyrazine safely, one must understand its reactivity profile. This compound is a halo...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1016508-48-7 | Formula: C₈H₁₁ClN₂O | State: Liquid

Part 1: Chemical Risk Profile & Causality

To handle 2-Chloro-6-(2-methylpropoxy)pyrazine safely, one must understand its reactivity profile. This compound is a halogenated heterocycle featuring a pyrazine core substituted with a chlorine atom and an isobutoxy group.

  • The Mechanism of Hazard: The chlorine atom at the C2 position is activated by the electron-deficient pyrazine ring, making it susceptible to Nucleophilic Aromatic Substitution (SₙAr) .

  • Biological Implication: Upon contact with biological tissue, the compound can react with nucleophilic residues (e.g., cysteine or lysine in skin proteins), leading to the observed skin irritation (H315) and serious eye irritation (H319) .

  • Inhalation Risk: As a liquid with potential volatility, vapors can irritate the respiratory tract (H335) . The lipophilic isobutoxy group facilitates absorption across biological membranes, contributing to its classification as Harmful if swallowed (H302) .

Part 2: Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" protocols are insufficient for specific synthesis workflows. This matrix dictates PPE based on the permeation potential and exposure probability of the task.

Task ProfilePrimary HazardHand ProtectionEye/Face ProtectionBody ProtectionRespiratory
Storage & Inventory Container breakage; minor leakSingle Nitrile (Min 0.11 mm)Safety Glasses w/ side shieldsStandard Lab CoatN/A (if sealed)
Weighing / Aliquoting Splash; Vapor generationDouble Nitrile (Outer: 5 mil, Inner: 4 mil)Chemical Goggles (Indirect vent)Lab Coat + Chemical Apron (Tyvek® or PVC)Fume Hood (Face velocity >100 fpm)
Synthesis / Heating Thermal expansion; PressurizationThermal/Chemical Gloves (Neoprene over Nitrile)Face Shield + GogglesFlame-Resistant (FR) Lab CoatFume Hood + Sash lowered
Spill Cleanup (>10 mL) High vapor conc.; Direct contactButyl Rubber or Silver Shield® (Laminate)Full-Face Respirator (OV/AG Cartridge)Tychem® Suit Full-Face Respirator

Expert Insight: For synthesis involving organic solvents (e.g., DCM, DMF), do not rely on latex . The isobutoxy tail increases solubility in organic solvents, which can carry the toxicant through latex barriers rapidly. Double nitrile is the minimum standard for active handling.

Part 3: Operational Protocol (The "Safe Path")
1. Storage & Stability
  • Condition: Store in a cool, dry place. While often stable at room temperature, long-term storage at 2–8°C is recommended to prevent slow hydrolysis of the chloro-substituent.

  • Incompatibility: Segregate from strong oxidizing agents and strong acids .[1][2][3] The basic nitrogen in the pyrazine ring can form salts with acids, potentially altering physical properties or causing exotherms.

2. Active Handling Workflow
  • Engineering Control: All open-vessel manipulations must occur inside a certified chemical fume hood.

  • Transfer Technique: Use positive displacement pipettes for small liquid volumes to prevent dripping (vapor pressure management). For larger volumes, use a cannula transfer system to avoid open-air pouring.

3. Decontamination[4][5]
  • Surface Cleaning: If a minor splash occurs on the bench, do not just wipe with water. The lipophilic isobutoxy group requires a solvent wipe (e.g., Ethanol or Isopropanol) followed by a soap and water wash to fully emulsify and remove residues.

Part 4: Emergency Response Logic

Visualizing the Decision Flow: The following diagram outlines the immediate response logic for exposure or spills.

EmergencyResponse Start INCIDENT DETECTED Type Identify Incident Type Start->Type Skin Skin/Eye Contact Type->Skin Spill Spill Release Type->Spill Wash Flush 15+ mins (Safety Shower/Eyewash) Skin->Wash Medical Seek Medical Attention (Bring SDS) Wash->Medical Size Assess Volume Spill->Size Small < 10 mL Absorb with Vermiculite Size->Small Contained Large > 10 mL Evacuate & Ventilate Size->Large Uncontained Decon Solvent Wipe (EtOH) then Soap/Water Small->Decon Large->Decon After HazMat Clear Decon->Medical If exposed

Caption: Decision logic for immediate response to exposure or environmental release of 2-Chloro-6-(2-methylpropoxy)pyrazine.

Part 5: Waste Disposal & Environmental Stewardship

Disposal must strictly adhere to the chemical nature of the compound (Halogenated Organic).

Disposal Decision Tree:

WasteDisposal Waste Waste Generation Type Waste Type? Waste->Type Liquid Liquid Waste Type->Liquid Solid Solid Waste (Gloves, Wipes) Type->Solid Halogen Halogenated Solvent Stream Liquid->Halogen Contains Cl Drain Drain Disposal Liquid->Drain NEVER SolidBin Hazardous Solid Waste (Double Bagged) Solid->SolidBin

Caption: Classification workflow for segregating halogenated pyrazine waste streams.

Protocol:

  • Segregation: Do not mix with non-halogenated solvents. The chlorine content requires high-temperature incineration protocols at waste facilities.

  • Labeling: Clearly label waste containers as "Halogenated Organic Waste" and list "Chloropyrazine derivative" to alert waste handlers to potential irritant vapors.

References
  • PubChem. (n.d.).[6] 2-Chloro-6-(2-methylpropoxy)pyrazine (Compound).[7] National Library of Medicine. Retrieved March 2, 2026, from [Link](Note: Linked to closest analog record for hazard validation where specific CAS data is aggregated).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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